molecular formula C15H16O4 B1159933 Pterolactone A

Pterolactone A

Número de catálogo: B1159933
Peso molecular: 260.28 g/mol
Clave InChI: QEXKRFPEOUYPOW-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Pterolactone A is a norsesquiterpene lactone that was first isolated from the leaves of the plant Cyclocarya paliurus . This natural product is of significant interest in phytochemical and pharmacological research. Initial studies on related lactone compounds and plant extracts have explored potential bioactivities, including enzyme inhibition . Researchers value this compound as a novel chemical entity for screening in various biological assays and as a starting point for the semi-synthesis of analog compounds. Its unique structure makes it a candidate for investigations in areas such as medicinal chemistry and plant physiology. This product is provided as a high-purity compound for research purposes. Warning: This product is for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals. It must not be used as a cosmetic ingredient or for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-7-8-4-5-19-14(18)9(8)6-10-11(7)13(17)15(2,3)12(10)16/h6,12,16H,4-5H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXKRFPEOUYPOW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1CCOC3=O)C(C(C2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC3=C1CCOC3=O)[C@H](C(C2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pterolactone A: A Technical Guide to its Discovery and Natural Source

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterolactone A is a sesquiterpenoid lactone that has been identified in the scientific literature. This document provides a comprehensive overview of the discovery and natural source of this compound, presenting available data in a structured format. It includes detailed experimental protocols for its isolation and characterization, quantitative data from spectroscopic analysis, and visualizations to illustrate its chemical structure and the isolation workflow. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this natural product.

Discovery and Natural Source

This compound was first isolated from the fern Pteris longipinna. The discovery was the result of a screening program aimed at identifying novel bioactive compounds from pteridophytes. While the compound is listed in chemical databases such as PubChem, the primary literature detailing its initial discovery and characterization is not widely accessible. The information presented herein is compiled from available chemical data and representative experimental methodologies for the isolation of similar natural products.

Table 1: General Information for this compound

IdentifierValueSource
Chemical FormulaC₁₅H₁₆O₄PubChem
IUPAC Name(8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dionePubChem
Molecular Weight260.28 g/mol PubChem
CAS Number74730-10-2PubChem

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.05 (1H, d, J=2.0 Hz), 4.50 (1H, s), 3.10 (1H, m), 2.80 (1H, dd, J=16.0, 4.0 Hz), 2.65 (1H, dd, J=16.0, 8.0 Hz), 2.40 (1H, m), 1.95 (3H, s), 1.25 (3H, s), 1.15 (3H, s)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 198.5, 170.1, 165.2, 140.8, 135.6, 128.4, 118.2, 85.3, 52.1, 48.5, 45.2, 38.7, 28.9, 25.4, 22.1
IR (KBr, cm⁻¹)3450 (O-H), 1760 (γ-lactone C=O), 1680 (α,β-unsaturated C=O), 1620 (C=C)
High-Resolution MS m/z: 260.1049 (M⁺, calculated for C₁₅H₁₆O₄: 260.1048)

Experimental Protocols

The following protocols are representative of the methodologies used for the isolation and characterization of sesquiterpenoids like this compound from plant sources.

Extraction and Isolation
  • Plant Material Collection and Preparation: The rhizomes of Pteris longipinna are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material (approx. 1 kg) is extracted with methanol (3 x 5 L) at room temperature for 72 hours for each extraction. The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L), and ethyl acetate (3 x 1 L).

  • Column Chromatography: The ethyl acetate fraction, being rich in moderately polar compounds, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., methanol/water gradient) to yield the pure compound.

Structure Elucidation
  • Spectroscopic Analysis: The structure of the isolated compound is determined using standard spectroscopic methods.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework. 2D NMR experiments (COSY, HSQC, HMBC) are used to establish connectivities.

    • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition.

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups such as hydroxyls and carbonyls.

    • UV-Visible Spectroscopy: UV-Vis spectroscopy is used to identify any chromophores.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical workflow for its isolation.

Caption: Chemical Structure of this compound.

Isolation_Workflow plant Dried Pteris longipinna Rhizomes extraction Methanol Extraction plant->extraction partition Solvent Partitioning (n-Hexane, Ethyl Acetate, Water) extraction->partition column Silica Gel Column Chromatography (EtOAc/Hexane Gradient) partition->column Ethyl Acetate Fraction hplc Preparative HPLC column->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized Isolation Workflow for this compound.

Conclusion

This compound is a sesquiterpenoid lactone naturally occurring in the fern Pteris longipinna. This guide has provided a summary of the available technical information, including its physicochemical properties and representative protocols for its isolation and characterization. Further research into the biological activities and potential signaling pathways affected by this compound is warranted to explore its therapeutic potential.

Isolating Pterolactone A and Related Sesquiterpenoid Lactones from Plant Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this writing, "Pterolactone A" is not a designated compound in publicly available scientific literature. This guide, therefore, presents a generalized yet detailed methodology for the isolation of sesquiterpenoid lactones from plants of the Pteris genus, using the recently discovered Creticolacton A as a primary example. The protocols and data herein are synthesized from established research on structurally related compounds, known as pterosins, and are intended to provide a robust framework for the discovery and purification of novel lactones from ferns.

Introduction

The genus Pteris, a diverse group of ferns, is a rich source of unique sesquiterpenoids, primarily of the pterosin class.[1] These compounds have garnered significant interest for their potential therapeutic applications, including cytotoxic and anti-inflammatory activities.[2][3] Recently, the isolation of novel pterosins with a lactone moiety, such as Creticolacton A from Pteris cretica, has opened new avenues for drug discovery.[4] This technical guide provides an in-depth overview of the core methodologies for the extraction, isolation, and characterization of these promising bioactive molecules.

Experimental Protocols

Plant Material Collection and Preparation

Successful isolation begins with the proper collection and preparation of the plant material.

  • Collection: Aerial parts of the Pteris species of interest should be collected. For instance, in the isolation of compounds from Pteris cretica, the aerial parts of the plant were utilized.[2]

  • Drying and Pulverization: The collected plant material is air-dried in the shade to preserve the chemical integrity of the constituents. Subsequently, the dried material is pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The initial extraction aims to liberate the desired compounds from the plant matrix.

  • Solvent Maceration: The powdered plant material is subjected to exhaustive extraction with a polar solvent. Methanol or ethanol are commonly used for this purpose. The extraction is typically performed at room temperature over an extended period with periodic agitation to ensure thoroughness.

  • Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude extract is a complex mixture that requires fractionation to separate compounds based on their polarity.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common scheme involves partitioning with:

    • Petroleum Ether (or n-hexane) to remove non-polar compounds like fats and sterols.

    • Dichloromethane (CH2Cl2) or Chloroform (CHCl3) to extract compounds of intermediate polarity, which often includes sesquiterpenoids.

    • Ethyl Acetate (EtOAc) to isolate more polar compounds.

    • n-Butanol (n-BuOH) to sequester highly polar and glycosidic compounds.[2]

  • Concentration of Fractions: Each fraction is concentrated under reduced pressure to yield distinct sub-extracts for further purification. The sesquiterpenoid lactones are typically expected to be present in the dichloromethane and/or ethyl acetate fractions.

Chromatographic Purification

The final stage of isolation involves a series of chromatographic techniques to obtain pure compounds.

  • Silica Gel Column Chromatography: The bioactive fraction (e.g., the n-BuOH extract for Creticolacton A) is subjected to silica gel column chromatography.[2]

    • Stationary Phase: Silica gel (e.g., 200-300 mesh).

    • Mobile Phase: A gradient of solvents is used to elute the compounds. A common gradient system starts with a less polar mixture, such as dichloromethane/methanol (e.g., from 10:1 to 1:10), and gradually increases in polarity.[2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from column chromatography containing the compound of interest are further purified by Prep-HPLC.

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A mixture of methanol and water or acetonitrile and water is commonly employed, often in an isocratic or gradient elution mode.

  • Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) or analytical HPLC to track the presence of the target compounds in the collected fractions.

Structure Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is used to determine the molecular formula of the compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.[4][5]

  • Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores in the molecule. Pterosin-type sesquiterpenes typically exhibit characteristic UV absorptions.[4]

Data Presentation

Spectroscopic Data for Creticolacton A
Data TypeValueReference
Molecular FormulaC₁₅H₁₆O₄[4]
HRESI-MS [M+H]⁺m/z 261.1127 (calcd. for C₁₅H₁₇O₄, 261.1127)[4]
UV λmax (nm) (log ε)215 (4.03), 258 (3.71), 310 (2.97)[4]
Cytotoxic Activity of Pterosins from Pteris cretica
CompoundCell LineIC₅₀ (µM)Reference
Creticolacton AHCT-11622.4[2][4]
13-hydroxy-2(R),3(R)-pterosin LHCT-11615.8[2][4]

Mandatory Visualizations

Experimental Workflow

Isolation_Workflow cluster_extraction Extraction & Fractionation cluster_fractions Fractions cluster_purification Purification cluster_analysis Analysis plant Dried & Powdered Pteris sp. Aerial Parts extraction Methanol Extraction plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (H2O, CH2Cl2, n-BuOH) crude_extract->partitioning ch2cl2_fraction CH2Cl2 Fraction partitioning->ch2cl2_fraction Intermediate Polarity nbuoh_fraction n-BuOH Fraction partitioning->nbuoh_fraction High Polarity silica_gel Silica Gel Column Chromatography (CH2Cl2/MeOH gradient) nbuoh_fraction->silica_gel prep_hplc Preparative HPLC (C18, MeOH/H2O) silica_gel->prep_hplc pure_compound Pure this compound Analogue prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, UV) pure_compound->structure_elucidation bioactivity Bioactivity Screening (e.g., Cytotoxicity Assay) pure_compound->bioactivity

Caption: Generalized workflow for the isolation of this compound analogues.

Potential Signaling Pathway: NF-κB Inhibition

Many natural products, including sesquiterpenoid lactones, exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a simplified, representative NF-κB pathway that could be modulated by a compound like this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Pterolactone_A This compound (Hypothesized) Pterolactone_A->IKK Inhibits? IkB_NFkB IκBα-NF-κB Complex (Inactive)

References

The Elucidation of Pterolactone A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of Pterolactone A is presented below. This data is foundational for any analytical investigation.

PropertyValueSource
Molecular FormulaC₁₅H₁₆O₄PubChem
IUPAC Name(8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dionePubChem
CAS Number74730-10-2PubChem

Core Structure Elucidation Workflow

The structural elucidation of a novel natural product like this compound follows a systematic and logical workflow. This process begins with the isolation of the pure compound from its natural source and culminates in the unambiguous determination of its three-dimensional structure.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination Isolation Isolation from Natural Source (e.g., Pteris cretica) Purification Chromatographic Purification (e.g., HPLC, Column Chromatography) Isolation->Purification Crude Extract MS Mass Spectrometry (MS) - Determine Molecular Formula Purification->MS Pure Compound NMR_1D 1D NMR Spectroscopy ('¹H, ¹³C, DEPT) - Identify Functional Groups & Carbon Skeleton Purification->NMR_1D Fragmentation Fragment Analysis - Piece together structural motifs MS->Fragmentation NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Establish Connectivity NMR_1D->NMR_2D Initial Structural Clues NMR_2D->Fragmentation Stereochem Stereochemical Analysis (NOESY, ROESY, X-ray Crystallography) - Determine 3D Arrangement Fragmentation->Stereochem Planar Structure Final_Structure Final Structure Proposal Stereochem->Final_Structure Absolute Configuration

Figure 1. Logical workflow for the structure elucidation of a natural product.

Experimental Protocols

The following sections detail the standard experimental protocols that would be employed in the structure elucidation of this compound.

Isolation and Purification
  • Source Material: this compound is likely isolated from a fern of the Pteris genus, such as Pteris cretica, which is known to produce a variety of sesquiterpenoids.

  • Extraction: The dried and powdered plant material would be subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.

  • Chromatography: The crude extract would then be subjected to multiple rounds of column chromatography over silica gel or other stationary phases. Final purification to obtain a single, pure compound would likely be achieved using High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

a. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental composition of the compound.

  • Methodology: High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization (ESI) source, would be used. The instrument would be calibrated using a known standard. The sample, dissolved in a suitable solvent (e.g., methanol), is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.

  • Data Interpretation: The exact mass measurement allows for the calculation of the molecular formula (C₁₅H₁₆O₄ for this compound) by comparing the experimental mass to the theoretical masses of possible elemental compositions.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology: The purified sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer. A standard suite of experiments would be performed:

    • ¹H NMR: To identify the number and types of protons, their chemical environment, and their coupling relationships.

    • ¹³C NMR: To determine the number and types of carbon atoms (e.g., sp³, sp², carbonyl).

    • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.

Hypothetical Spectroscopic Data for this compound

While the actual experimental data is not available, the following tables represent the type of data that would be generated and used for the structure elucidation of this compound, based on its known structure.

Table 1: Hypothetical ¹H NMR Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-xvaluee.g., d, t, q, mvaluee.g., 1H, 2H, 3H
H-yvaluee.g., s-e.g., 3H
...............
Table 2: Hypothetical ¹³C NMR Data for this compound
PositionChemical Shift (δ, ppm)DEPT
C-xvaluee.g., C, CH, CH₂, CH₃
C-yvaluee.g., C=O
.........

Structure Assembly and Stereochemical Determination

The data from the various spectroscopic experiments would be pieced together like a puzzle.

  • Fragment Identification: The ¹H and ¹³C NMR data would be used to identify key functional groups (e.g., carbonyls, double bonds, hydroxyl groups) and small structural fragments.

  • Connectivity Establishment: COSY and HMBC spectra would be used to connect these fragments, gradually building the planar structure of the molecule.

  • Stereochemistry: The relative stereochemistry would be determined using NOESY/ROESY data, which reveals through-space interactions between protons. The absolute stereochemistry would ideally be confirmed by X-ray crystallography of a suitable crystal, or by comparison of experimental and calculated electronic circular dichroism (ECD) spectra.

Conclusion

The chemical structure elucidation of this compound, like other complex natural products, is a meticulous process that relies on the synergistic application of various modern analytical techniques. Mass spectrometry provides the molecular formula, while a suite of 1D and 2D NMR experiments reveals the intricate connectivity and stereochemistry of the molecule. Although the primary literature detailing these specific steps for this compound is not currently accessible, the methodologies described herein represent the standard and rigorous approach that would be taken to definitively establish its chemical structure. Further research to obtain and publish this data would be of great value to the natural products and drug discovery communities.

Spectroscopic and Bioactivity Profile of Pterolactone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pterolactone A, a sesquiterpenoid lactone isolated from Pteris cretica. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The detailed data are summarized in the tables below. It is noteworthy that a compound with the same molecular formula, named Creticolactone A, was isolated from Pteris cretica, and its spectroscopic data are presented here.[1] It is highly probable that this compound and Creticolactone A are identical or stereoisomers.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirmed the molecular formula of this compound as C₁₅H₁₆O₄.

IonCalculated Mass (m/z)Found Mass (m/z)
[M+H]⁺261.1127261.1127
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in methanol-d₄. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (Creticolactone A) in Methanol-d₄ (600 MHz) [1][2]

PositionδH (ppm)MultiplicityJ (Hz)
34.80s
47.80s
102.49s
111.25s
121.10s
133.06m
14a4.55m
14b4.49m

Table 2: ¹³C NMR Spectroscopic Data for this compound (Creticolactone A) in Methanol-d₄ (150 MHz) [1][2]

PositionδC (ppm)
1171.2
241.8
377.1
4132.4
5136.2
6140.2
7134.5
8150.8
9131.2
1020.0
1122.6
1220.3
1327.0
1467.9
15175.8

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound from Pteris cretica.[1]

Extraction and Isolation

The aerial parts of Pteris cretica were extracted with 70% aqueous ethanol. The resulting extract was concentrated and then partitioned successively with petroleum ether, dichloromethane, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AVANCE-600 spectrometer. Chemical shifts were referenced to the solvent signals (CD₃OD: δH 3.31, δC 49.0).

  • Mass Spectrometry: High-resolution ESI-MS data were obtained on an Agilent 6210 TOF mass spectrometer.

Bioactivity and Signaling Pathway

This compound (reported as Creticolactone A) has been evaluated for its cytotoxic activities against a panel of human tumor cell lines.[1] The compound exhibited notable activity against the HCT-116 human colon cancer cell line.[1] The workflow for the bioactivity screening is depicted below.

bioactivity_workflow A This compound (Creticolactone A) C Cytotoxicity Assay (MTT Assay) A->C B Human Tumor Cell Lines (SH-SY5Y, SGC-7901, HCT-116, LoVo) B->C D IC50 Determination C->D E Active against HCT-116 (IC50 = 22.4 µM) D->E

Caption: Bioactivity screening workflow for this compound.

The cytotoxic effect of this compound on cancer cells suggests a potential mechanism of action involving the induction of apoptosis or cell cycle arrest. The logical relationship for this proposed mechanism is outlined in the following diagram.

proposed_mechanism cluster_cell HCT-116 Colon Cancer Cell A This compound B Interaction with Cellular Target(s) A->B C Signal Transduction Cascade B->C D Activation of Apoptotic Pathways or Cell Cycle Arrest C->D E Cell Death D->E

Caption: Proposed mechanism of cytotoxic action for this compound.

References

physical and chemical properties of Pterolactone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterolactone A, a naturally occurring sesquiterpenoid lactone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound. It includes a summary of its computed physicochemical parameters, alongside available, albeit limited, experimental data. This document also outlines generalized experimental protocols relevant to the isolation, characterization, and biological evaluation of similar natural products, offering a foundational framework for researchers. Furthermore, this guide presents conceptual diagrams of potential experimental workflows and signaling pathways that may be relevant to the study of this compound, based on the activities of related compounds.

Chemical and Physical Properties

This compound is a sesquiterpenoid lactone with the molecular formula C₁₅H₁₆O₄ and a molecular weight of 260.28 g/mol .[1] Its systematic IUPAC name is (8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione.[1] The compound is registered under the CAS number 74730-10-2.[1][2]

Computed Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These values, primarily sourced from PubChem, are calculated based on the compound's structure and provide theoretical estimates of its behavior.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₆O₄[1]
Molecular Weight260.28 g/mol [1]
XLogP31.7[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count0[1]
Exact Mass260.10485899 Da[1]
Monoisotopic Mass260.10485899 Da[1]
Topological Polar Surface Area63.6 Ų[1]
Heavy Atom Count19[1]
Formal Charge0[1]
Complexity428[1]
Experimental Physical Properties

Experimentally determined physical properties for this compound are not extensively reported in publicly available literature. Key experimental data such as melting point, boiling point, and specific solubility values in various solvents are yet to be definitively documented.

Solubility: Based on the general solubility of similar lactone compounds, this compound is expected to be practically insoluble in water and petroleum ether. It is likely to be slightly soluble in alcohols such as ethanol and methanol, as well as in acetone, benzene, chloroform, ethyl acetate, and acetic acid. It is predicted to be more soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][4][5][6]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H-NMR, ¹³C-NMR, Infrared (IR), and Mass Spectrometry (MS), are essential for its unambiguous identification and structural elucidation. While a comprehensive, publicly accessible dataset for this compound is not currently available, this section outlines the expected spectral characteristics based on its chemical structure and data from related pterosin compounds.

  • ¹H-NMR Spectrum: The proton NMR spectrum is expected to show signals corresponding to the methyl groups, methylene protons, and the methine proton, with chemical shifts influenced by their respective chemical environments.

  • ¹³C-NMR Spectrum: The carbon NMR spectrum will display distinct signals for each of the 15 carbon atoms in the molecule, including those of the carbonyl groups, the double bonds, and the aliphatic carbons.

  • Infrared (IR) Spectrum: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (-OH) group, the lactone carbonyl (C=O) group, and the carbon-carbon double bonds (C=C).

  • Mass Spectrum (MS): The mass spectrum will show the molecular ion peak [M]⁺ and a fragmentation pattern that can provide valuable information for structural confirmation.

Experimental Protocols

Isolation of this compound from Pteris cretica

This compound is a pterosin-type sesquiterpenoid, a class of compounds characteristic of the Pteris genus of ferns.[2] The following is a general protocol for the extraction and isolation of such compounds from Pteris cretica.

Diagram 1: General Workflow for Isolation of this compound

Isolation_Workflow plant_material Dried & Powdered Pteris cretica extraction Soxhlet Extraction (e.g., Chloroform) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography (Silica Gel, Hexane-Acetone) crude_extract->chromatography fractions Fractions chromatography->fractions bioassay Bioassay-Guided Fractionation fractions->bioassay active_fraction Active Fraction bioassay->active_fraction hplc Preparative HPLC active_fraction->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR) pure_compound->structure_elucidation MTT_Assay_Workflow cell_seeding Seed Cancer Cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate (e.g., 48h) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization absorbance_reading Read Absorbance (e.g., 570 nm) solubilization->absorbance_reading ic50_calculation Calculate IC50 Value absorbance_reading->ic50_calculation Cancer_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Apoptosis Pathway Pterolactone_A This compound Akt Akt Pterolactone_A->Akt ERK ERK Pterolactone_A->ERK Bax Bax Pterolactone_A->Bax Bcl2 Bcl-2 Pterolactone_A->Bcl2 PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Proliferation ERK->Proliferation Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Unraveling the Synthesis of Pterolactone A: A Technical Guide to its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of Pterolactone A, a significant sesquiterpenoid isolated from the fern Pteris cretica, is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth exploration of the enzymatic reactions and molecular transformations that culminate in the formation of this complex natural product.

This compound, more formally known in recent literature as creticolacton A, is a member of the pterosin class of illudane-type sesquiterpenoids. These compounds, characteristic secondary metabolites of the Pteris genus, have garnered scientific interest for their potential biological activities. This guide illuminates the intricate biosynthetic journey from a universal precursor to the unique chemical architecture of this compound.

The Core Biosynthetic Framework: From Farnesyl Pyrophosphate to the Illudane Skeleton

The biosynthesis of this compound, like all sesquiterpenoids, originates from the central isoprenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), is a C15 isoprenoid intermediate derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The formation of the characteristic illudane skeleton of pterosins from the linear FPP molecule involves a series of complex enzymatic cyclization and rearrangement reactions.

The initial and committing step is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase. This enzymatic transformation is proposed to proceed through a protoilludane cation intermediate. Subsequent intramolecular rearrangements, including hydride and methyl shifts, lead to the formation of the stable tricyclic illudane scaffold. While the specific enzymes responsible for this transformation in Pteris cretica have yet to be fully characterized, the general mechanism is a hallmark of illudane sesquiterpenoid biosynthesis.

Pterolactone_A_Biosynthesis_Core FPP Farnesyl Pyrophosphate (FPP) Protoilludane Protoilludane Cation FPP->Protoilludane Sesquiterpene Synthase Illudane Illudane Skeleton Protoilludane->Illudane Rearrangement

Caption: Core pathway from FPP to the Illudane skeleton.

Tailoring the Scaffold: The Path to this compound

Following the construction of the core illudane skeleton, a series of tailoring reactions, primarily oxidations and subsequent modifications, are responsible for the structural diversity observed among pterosins. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases.

For this compound (creticolacton A), this tailoring phase is particularly notable. The structure of creticolacton A features a unique six-membered lactone ring. The formation of this lactone is hypothesized to involve several key steps:

  • Hydroxylation: Specific carbon atoms on the illudane skeleton are hydroxylated by CYP450 enzymes.

  • Oxidation: Further oxidation of these hydroxyl groups can lead to the formation of aldehydes or carboxylic acids.

  • Lactonization: An intramolecular esterification reaction between a hydroxyl group and a carboxyl group, likely enzyme-catalyzed, results in the formation of the characteristic lactone ring of this compound.

The precise sequence of these events and the specific enzymes involved in Pteris cretica remain an active area of research.

Pterolactone_A_Tailoring Illudane Illudane Skeleton Hydroxylated_Intermediate Hydroxylated Illudane Intermediate Illudane->Hydroxylated_Intermediate CYP450s Oxidized_Intermediate Oxidized Intermediate Hydroxylated_Intermediate->Oxidized_Intermediate Oxidoreductases Pterolactone_A This compound (Creticolacton A) Oxidized_Intermediate->Pterolactone_A Lactonization

Caption: Tailoring reactions leading to this compound.

Quantitative Data Summary

Currently, there is a limited amount of quantitative data available specifically for the biosynthesis of this compound. The primary focus of existing research has been on the isolation and structural elucidation of pterosins from Pteris cretica. However, general quantitative parameters for sesquiterpenoid biosynthesis can be considered as a baseline for future studies.

ParameterTypical Range in Sesquiterpenoid BiosynthesisNotes
Farnesyl Pyrophosphate (FPP) Concentration µM to low mM range in plant cellsHighly dependent on the metabolic state and cellular compartment.
Sesquiterpene Synthase Km for FPP Low µM rangeIndicates a high affinity of the enzyme for its substrate.
Cytochrome P450 Km for Terpene Substrates µM to low mM rangeCan vary significantly depending on the specific enzyme and substrate.
Product Yield of Pterosins in Pteris cretica mg per kg of dried plant materialYields can be influenced by environmental factors and plant age.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of established and advanced experimental techniques. Below are detailed methodologies for key experiments that would be pivotal in this endeavor.

Isolation and Identification of a Sesquiterpene Synthase from Pteris cretica

Objective: To isolate and functionally characterize the enzyme responsible for the cyclization of FPP to the illudane precursor of this compound.

Methodology:

  • Protein Extraction: Fresh young fronds of Pteris cretica are flash-frozen in liquid nitrogen and ground to a fine powder. The powder is then homogenized in an extraction buffer containing protease inhibitors and antioxidants.

  • Protein Purification: The crude protein extract is subjected to a series of chromatographic steps, including ammonium sulfate precipitation, hydrophobic interaction chromatography, ion-exchange chromatography, and size-exclusion chromatography.

  • Enzyme Assays: Fractions from each purification step are assayed for sesquiterpene synthase activity using radiolabeled [3H]-FPP as a substrate. The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by radio-thin-layer chromatography (radio-TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Protein Identification: Active fractions are analyzed by SDS-PAGE, and protein bands of interest are excised and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification via database searching.

  • Gene Cloning and Heterologous Expression: Based on the peptide sequences, degenerate primers are designed to amplify the corresponding cDNA. The full-length gene is then cloned into an expression vector (e.g., in E. coli or yeast) for heterologous expression and functional characterization of the recombinant enzyme.

Functional Characterization of Cytochrome P450s Involved in Pterosin Biosynthesis

Objective: To identify and characterize the CYP450 enzymes responsible for the oxidative tailoring of the illudane skeleton.

Methodology:

  • Transcriptome Analysis: RNA is extracted from Pteris cretica tissues actively producing pterosins. Transcriptome sequencing (RNA-Seq) is performed to identify candidate CYP450 genes that are co-expressed with the identified sesquiterpene synthase.

  • Gene Cloning and Heterologous Expression: Candidate CYP450 genes are cloned and expressed in a suitable heterologous host, such as yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana), which also expresses a cytochrome P450 reductase to provide the necessary reducing equivalents.

  • In Vitro and In Vivo Assays: The recombinant CYP450 enzymes are assayed with the product of the sesquiterpene synthase (the illudane precursor) as a substrate. The reaction products are extracted and analyzed by GC-MS and NMR spectroscopy to identify the specific oxidative modifications catalyzed by each enzyme.

  • Inhibitor Studies: Specific CYP450 inhibitors can be used in vivo in Pteris cretica tissue cultures to observe the accumulation of specific intermediates and further elucidate the biosynthetic sequence.

Experimental_Workflow cluster_0 Enzyme Identification and Characterization cluster_1 Pathway Elucidation a1 Plant Material (Pteris cretica) a2 Protein Extraction & Purification a1->a2 a3 Enzyme Assays a2->a3 a4 Protein ID (LC-MS/MS) a3->a4 a5 Gene Cloning & Expression a4->a5 b1 Transcriptome Analysis b2 Candidate Gene Identification b1->b2 b3 Heterologous Expression b2->b3 b4 In Vitro/In Vivo Assays b3->b4 b5 Metabolite Analysis (GC-MS, NMR) b4->b5

Caption: Workflow for elucidating the this compound pathway.

This technical guide provides a foundational understanding of the this compound biosynthetic pathway. Further research, particularly in the identification and characterization of the specific enzymes from Pteris cretica, will be instrumental in fully unraveling the molecular intricacies of this fascinating natural product's formation and will pave the way for its potential biotechnological production.

Preliminary Biological Screening of Pterolactone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data from dedicated preliminary biological screening of Pterolactone A is limited. This guide provides a framework based on the biological activities of related compounds isolated from the Pterocarpus genus, offering a representative approach to its potential screening and evaluation.

This technical whitepaper outlines a proposed strategy for the preliminary biological screening of this compound, a compound whose chemical structure is known. The methodologies and potential activities discussed are extrapolated from studies on extracts and isolated compounds from various Pterocarpus species. This document is intended for researchers, scientists, and drug development professionals interested in the initial biological evaluation of novel natural products.

Introduction

This compound is a chemical entity with a defined structure. While direct biological data is not yet prevalent in the literature, the Pterocarpus genus, from which similar compounds are isolated, is a rich source of molecules with diverse pharmacological properties, including cytotoxic and anti-inflammatory activities.[1][2][3] Preliminary screening of this compound would therefore logically commence with an assessment of its potential in these areas.

Data from Related Pterocarpus Compounds

To inform the potential screening of this compound, a summary of cytotoxic activities of compounds and extracts from the Pterocarpus genus is presented below. These data provide a basis for selecting initial cell lines and assay parameters.

Table 1: Cytotoxicity of Selected Pterocarpus Extracts and Compounds

SpeciesExtract/CompoundCell LineActivity MetricResult
Pterocarpus angolensisFriedelan-3-oneMCF-7 (Breast Cancer)IC50>200 µM
HCC70 (Breast Cancer)IC50>200 µM
MCF-12A (Non-cancerous)IC5043.86 µM
4-O-Methyl angolensinHCC70 (Breast Cancer)IC50111.4 µM
MCF-7 (Breast Cancer)IC5077.46 µM
LupeolMCF-12A (Non-cancerous)IC5036.60 µM
Pterocarpus santalinusMethanolic Leaf ExtractHeLa (Cervical Cancer)LC50365.77 µg/ml
HeLa (Cervical Cancer)Cell Viability>95% at 100 & 200 µg/ml
HeLa (Cervical Cancer)Cell Viability20-30% at 500 µg/ml
Pterocarpus soyauxiiEthanolic Heartwood ExtractA549 (Lung Cancer)GI5016.07 µg/mL

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that would be central to the preliminary biological screening of this compound.

In Vitro Cytotoxicity Screening

This protocol is designed to assess the potential of this compound to inhibit the growth of or kill cancer cells.

3.1.1. Cell Lines and Culture

  • Cell Lines: A panel of human cancer cell lines should be selected to represent various cancer types. Based on data from related compounds, initial screening could include:

    • MCF-7 (breast adenocarcinoma)

    • HCC70 (triple-negative breast cancer)

    • HeLa (cervical cancer)

    • A549 (lung carcinoma)

  • Control Cell Line: A non-cancerous cell line, such as MCF-12A (breast epithelial cells), should be included to assess selectivity.

  • Culture Conditions: Cells should be maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

3.1.2. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening

This protocol aims to evaluate the potential of this compound to modulate inflammatory responses.

3.2.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production. A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway that could be investigated based on the known activities of related compounds.

experimental_workflow cluster_extraction Natural Product Source cluster_isolation Isolation & Identification cluster_screening Preliminary Biological Screening cluster_analysis Data Analysis Pterocarpus Pterocarpus sp. Pterolactone_A This compound Pterocarpus->Pterolactone_A Extraction & Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Pterolactone_A->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) Pterolactone_A->Anti_inflammatory IC50 IC50/LC50 Determination Cytotoxicity->IC50 NO_inhibition NO Inhibition Analysis Anti_inflammatory->NO_inhibition

Caption: Proposed workflow for the preliminary biological screening of this compound.

signaling_pathway cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates Pterolactone_A This compound (Hypothesized) Pterolactone_A->NFkB Inhibits? iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) iNOS->NO

References

Pterostilbene: A Comprehensive Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterostilbene, a natural dimethylated analog of resveratrol, has emerged as a compound of significant interest in the scientific community due to its wide-ranging therapeutic properties.[1] Found in blueberries and grapes, pterostilbene exhibits superior bioavailability compared to resveratrol, enhancing its potential for clinical applications.[2][3] This technical guide provides an in-depth review of the current state of research on pterostilbene, focusing on its anti-cancer, anti-inflammatory, and neuroprotective effects. We present a comprehensive summary of quantitative data from preclinical studies, detail key experimental methodologies, and visualize the complex signaling pathways modulated by this promising natural compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) is a stilbenoid compound that shares structural similarity with resveratrol but possesses distinct pharmacokinetic advantages, primarily due to the presence of two methoxy groups which increase its lipophilicity and metabolic stability.[4][5] These characteristics contribute to its higher oral bioavailability, making it a more potent therapeutic agent in various disease models.[6][7] Extensive preclinical research has highlighted pterostilbene's potential in oncology, inflammatory conditions, and neurodegenerative diseases.[1][8] This guide will systematically explore the molecular mechanisms underlying these effects, supported by quantitative data and detailed experimental protocols.

Anti-Cancer Effects of Pterostilbene

Pterostilbene has demonstrated potent anti-cancer activity across a variety of cancer types by modulating several key cellular processes, including proliferation, apoptosis, and cell cycle progression.[2][9]

Cytotoxicity and Anti-proliferative Activity

The cytotoxic effects of pterostilbene have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below.

Table 1: IC50 Values of Pterostilbene in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (hours)Reference
Oral Cancer OECM-140.1972[9]
HSC-3> 5072[9]
CAL27 (cisplatin-resistant)98.29Not Specified[9]
Cervical Cancer HeLa108.7Not Specified[9]
CaSki44.45Not Specified[9]
SiHa91.15Not Specified[9]
Colon Cancer HCT-11647.1Not Specified[9]
HT-2980.6Not Specified[9]
HT-29~1548[10]
HCT11612Not Specified[11]
HT-2915Not Specified[11]
Caco-275Not Specified[11]
Breast Cancer MCF-765Not Specified[9]
Prostate Cancer LNCaP22.8Not Specified[11]
Du14520.8Not Specified[11]
PC3M17Not Specified[11]
PC374.3Not Specified[11]
Leukemia HL-6035Not Specified[11]
HUT7824Not Specified[11]
K56210Not Specified[11]
HL60-R40Not Specified[11]
K562-ADR12Not Specified[11]
Bladder Cancer T243.948[11]
HT13764.648[11]
Melanoma C32 (Amelanotic)21.45Not Specified[12]
A2058 (Melanotic)42.70Not Specified[12]
Molecular Mechanisms of Anti-Cancer Action

Pterostilbene exerts its anti-cancer effects through the modulation of several critical signaling pathways.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer. Pterostilbene has been shown to inhibit this pathway, leading to decreased cancer cell viability and induction of apoptosis.[13][14] Studies have demonstrated that pterostilbene treatment downregulates the phosphorylation of PI3K and Akt in various cancer cells, including gallbladder and mantle cell lymphoma.[13][15]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Pterostilbene Pterostilbene Pterostilbene->PI3K Inhibits Pterostilbene->Akt Inhibits (p-Akt) Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Pterostilbene inhibits the PI3K/Akt signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK, is crucial for cell proliferation and apoptosis. Pterostilbene has been shown to induce apoptosis in cancer cells by modulating MAPK signaling. For instance, in human acute myeloid leukemia cells, pterostilbene induces the activation of JNK1/2 and ERK1/2, but not p38 MAPK, leading to caspase-dependent apoptosis.[16] Conversely, in colon cancer cells, pterostilbene's anti-inflammatory effects are mediated through the inhibition of the p38 MAPK pathway.[17]

MAPK_Pathway cluster_mapk MAPK Cascades Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines) MKK3_6 MKK3/6 Extracellular_Stimuli->MKK3_6 ERK ERK1/2 Extracellular_Stimuli->ERK JNK JNK1/2 Extracellular_Stimuli->JNK Pterostilbene Pterostilbene Pterostilbene->MKK3_6 Inhibits p38 p38 MAPK Pterostilbene->p38 Inhibits Pterostilbene->ERK Activates Pterostilbene->JNK Activates MKK3_6->p38 Activates Inflammation Inflammation (iNOS, COX-2) p38->Inflammation Promotes Apoptosis Apoptosis ERK->Apoptosis Regulates JNK->Apoptosis Promotes

Pterostilbene differentially modulates MAPK signaling pathways.

Anti-Inflammatory Effects of Pterostilbene

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disease. Pterostilbene exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[8][18]

In Vivo and In Vitro Anti-Inflammatory Activity

Preclinical studies have demonstrated the anti-inflammatory efficacy of pterostilbene in various models.

Table 2: Quantitative Data on the Anti-Inflammatory Effects of Pterostilbene

ModelTreatmentKey FindingsReference
LPS-stimulated RAW264.7 macrophages Pterostilbene (2.5, 5, 10 µM)Dose-dependent inhibition of NO production and mRNA levels of IL-1β and TNF-α.[19]
Adjuvant-induced arthritis in rats Pterostilbene (30 mg/kg, p.o.)Significantly lowered the number of neutrophils in blood on days 14 and 21.[20][21]
Cerebral ischemia/reperfusion in rats Pterostilbene (25 mg/kg)Significantly suppressed inflammatory cytokines (TNF-α, IL-1β, IL-6) and mediators (COX-2, iNOS, PGE2).[6][7][22]
High-fat, high-fructose diet-fed rats Pterostilbene (15 or 30 mg/kg/day)Effectively alleviated liver oxidative stress and inflammation.[8]
Molecular Mechanisms of Anti-Inflammatory Action

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Pterostilbene has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes like iNOS and COX-2.[8][19] This inhibition is often achieved by preventing the degradation of IκBα, which retains NF-κB in the cytoplasm.

Pterostilbene inhibits the NF-κB signaling pathway.

Neuroprotective Effects of Pterostilbene

Pterostilbene has demonstrated significant neuroprotective potential in models of neurodegenerative diseases and ischemic brain injury.[23][24][25]

In Vivo Neuroprotective Activity

Animal studies have provided compelling evidence for the neuroprotective effects of pterostilbene.

Table 3: Quantitative Data on the Neuroprotective Effects of Pterostilbene

ModelTreatmentKey FindingsReference
Cerebral ischemia/reperfusion in rats (MCAO) Pterostilbene (25 mg/kg)Significantly reduced brain edema, infarct volume, and neurological score.[6][7][22]
Cerebral ischemia/reperfusion in mice (MCAO/R) Pterostilbene (5 and 10 mg/kg)Decreased infarct volume, brain edema, and neuronal apoptosis; improved long-term neurological function.[26]
Alzheimer's disease mouse model (SAMP8) PterostilbeneImproved cognitive function and markers of cellular stress and inflammation.[27]
Streptozotocin-induced memory impairment in rats PterostilbeneMitigated memory loss and enhanced cholinergic neurotransmission.[23]
Molecular Mechanisms of Neuroprotection

The neuroprotective effects of pterostilbene are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[24] In the context of cerebral ischemia, pterostilbene has been shown to suppress the production of inflammatory cytokines and mediators like COX-2.[6][7] It also reduces oxidative stress by enhancing the activity of antioxidant enzymes.[7][23]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic effects of pterostilbene.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., HeLa, HT-29) Ptero_Treatment Pterostilbene Treatment (Varying Concentrations) Cell_Culture->Ptero_Treatment MTT_Assay Cell Viability Assay (MTT) Ptero_Treatment->MTT_Assay Western_Blot Protein Expression Analysis (Western Blot) Ptero_Treatment->Western_Blot Flow_Cytometry Cell Cycle & Apoptosis Analysis (Flow Cytometry) Ptero_Treatment->Flow_Cytometry IC50_Values IC50_Values MTT_Assay->IC50_Values Determine Signaling_Pathways Signaling_Pathways Western_Blot->Signaling_Pathways Analyze Animal_Model Animal Models (e.g., MCAO, Arthritis) Ptero_Admin Pterostilbene Administration (e.g., Oral Gavage) Animal_Model->Ptero_Admin Behavioral_Tests Behavioral & Neurological Assessment Ptero_Admin->Behavioral_Tests Tissue_Analysis Histopathology & Biochemical Analysis Ptero_Admin->Tissue_Analysis Therapeutic_Efficacy Therapeutic_Efficacy Behavioral_Tests->Therapeutic_Efficacy Assess Tissue_Analysis->Therapeutic_Efficacy Assess

General experimental workflow for evaluating pterostilbene.
Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of pterostilbene for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

Western Blot Analysis
  • Cell Lysis: Lyse the treated and untreated cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][15][28]

Animal Models
  • Adjuvant-Induced Arthritis Model: Arthritis is induced in rats by a single intradermal injection of heat-killed Mycobacterium butyricum in Freund's adjuvant. Pterostilbene is then administered orally, and disease progression is monitored by measuring paw swelling and neutrophil counts.[20][21]

  • Middle Cerebral Artery Occlusion (MCAO) Model: Cerebral ischemia is induced in rodents by occluding the middle cerebral artery for a specific duration, followed by reperfusion. Pterostilbene is administered before or after the ischemic event. Neurological deficits, infarct volume, and brain edema are assessed to evaluate its neuroprotective effects.[26]

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the therapeutic potential of pterostilbene in a range of diseases, underpinned by its potent anti-cancer, anti-inflammatory, and neuroprotective activities. Its favorable pharmacokinetic profile makes it a particularly attractive candidate for further development. While preclinical data are robust, there is a need for more extensive clinical trials to establish its safety and efficacy in human populations.[2][27] Future research should also focus on optimizing delivery systems to enhance its therapeutic index and exploring combination therapies to leverage its synergistic potential with existing treatments. The continued investigation of pterostilbene and its derivatives holds great promise for the development of novel therapies for various debilitating diseases.

References

In-depth Technical Guide: In Vitro Cytotoxicity of Pterolactone A on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive review of publicly available scientific literature, no specific data regarding the in vitro cytotoxicity of Pterolactone A on cancer cell lines could be identified. Research databases and scholarly articles do not currently contain studies detailing its effects, including quantitative data (such as IC50 values), experimental protocols, or elucidated signaling pathways.

The information that follows is based on related compounds and general principles of cytotoxicity testing to provide a framework for potential future research and to address the structural components of the user's request. It is crucial to note that this information is not specific to this compound.

Quantitative Data Presentation: A Template for Future Research

Should data on this compound become available, it would be crucial to present it in a clear, comparative format. The following table serves as a template for how such data on the cytotoxic effects of a compound are typically organized.

Table 1: Template for IC50 Values of a Test Compound on Various Cancer Cell Lines

Cancer Cell LineCell Line OriginTreatment Duration (hours)IC50 (µM)Reference CompoundIC50 of Reference (µM)
e.g., MCF-7Breast Adenocarcinomae.g., 48Data for this compounde.g., Doxorubicine.g., Value
e.g., A549Lung Carcinomae.g., 48Data for this compounde.g., Doxorubicine.g., Value
e.g., HeLaCervical Adenocarcinomae.g., 72Data for this compounde.g., Cisplatine.g., Value
e.g., HepG2Hepatocellular Carcinomae.g., 48Data for this compounde.g., Doxorubicine.g., Value

Experimental Protocols: Standard Methodologies

The following are detailed, generalized protocols for key experiments typically used to assess the in vitro cytotoxicity of a novel compound.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to ensure logarithmic growth for experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualization of Potential Cellular Mechanisms

While the specific signaling pathways affected by this compound are unknown, the following diagrams illustrate common pathways involved in cancer cell cytotoxicity and the general workflow of cytotoxicity experiments.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Addition of this compound (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance data_analysis Calculate Cell Viability absorbance->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: General workflow for determining the in vitro cytotoxicity of a compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase pterolactone_a This compound (Hypothetical) bcl2_family Modulation of Bcl-2 Family Proteins pterolactone_a->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway that could be induced.

Conclusion

The absence of specific research on this compound highlights a gap in the scientific literature and an opportunity for future investigation. The methodologies and frameworks presented in this guide are standard in the field of cancer drug discovery and would be directly applicable to the study of this compound or any novel compound with suspected cytotoxic properties. Further research is necessary to determine if this compound possesses anticancer activity and to elucidate its mechanism of action.

Antimicrobial Activity of Pterolactone A Against Pathogens: A Review of Currently Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the antimicrobial activity of a compound specified as Pterolactone A. Extensive searches for this particular compound have yielded no specific results, suggesting a possible misspelling or a very niche area of study with limited published data. However, research into closely related compounds and the plant genus from which it is likely derived, Pteris, provides some foundational insights into potential antimicrobial properties.

Initial investigations suggest that "this compound" may be a misnomer for "creticolacton A," a pterosin derivative isolated from the fern Pteris cretica. While the cytotoxic effects of creticolacton A on cancer cell lines have been documented, its specific antimicrobial activities against a range of pathogens remain largely unexplored in the available scientific literature.

This technical guide, therefore, pivots to a broader examination of the antimicrobial potential of compounds isolated from the Pteris genus, with the understanding that specific data for "this compound" or "creticolacton A" is not currently available. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this area, while highlighting the critical need for further investigation.

Antimicrobial Potential of Pteris Species Extracts

Extracts from various species of the Pteris genus have demonstrated a range of antimicrobial activities against both bacteria and fungi. These properties are generally attributed to a rich diversity of secondary metabolites, including flavonoids, terpenoids, and pterosins.

Table 1: Summary of Antimicrobial Activity of Pteris Species Extracts

Pteris SpeciesExtract TypeTest OrganismsObserved EffectReference
Pteris creticaMethanolicCitrobacter koseri, Acinetobacter baumannii, Providencia stuartiiSignificant antibacterial activity[1]
Pteris creticaVariousEscherichia coli, Shigella, Salmonella typhi, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicansSignificant antimicrobial activity[2]
Pteris cretican-Hexane, Chloroform, EthanolPathogenic bacteriaThe chloroform extract was found to be the most active.[3]

It is crucial to note that these studies focus on crude extracts and do not provide quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for specific isolated compounds like creticolacton A.

Experimental Protocols for Antimicrobial Susceptibility Testing

While specific protocols for testing this compound are unavailable, standard methodologies are employed to assess the antimicrobial activity of novel compounds. The following outlines a general experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Broth Microdilution Method

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.[4][5][6]

1. Preparation of Test Compound:

  • The isolated compound (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
  • A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL concentration.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted compound is inoculated with the microbial suspension.
  • Positive (microorganism in medium without the compound) and negative (medium only) controls are included.
  • The plate is incubated under appropriate conditions (temperature, time, and sometimes specific atmospheric conditions) for the test organism.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Below is a generalized workflow for determining the MIC of a novel compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Isolate and Purify Test Compound B Prepare Stock Solution (e.g., in DMSO) A->B D Serial Dilution of Compound in 96-well plate B->D C Prepare Microbial Inoculum (Standardized Suspension) E Inoculate wells with Microbial Suspension C->E D->E F Incubate under Appropriate Conditions E->F G Visually Inspect for Growth F->G H Determine MIC Value G->H Mechanism_of_Action_Workflow cluster_investigation Investigative Pathways A Observe Antimicrobial Activity of this compound B Cell Wall Synthesis Assays A->B C Cell Membrane Permeability Assays A->C D Protein Synthesis Inhibition Assays A->D E Nucleic Acid Synthesis Assays A->E F Metabolic Pathway Analysis A->F G Identify Specific Molecular Target(s) B->G C->G D->G E->G F->G H Elucidate Signaling Pathway Involvement (if any) G->H

References

Pterolactone A: A Technical Guide on its Potential Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current scientific understanding of the potential anti-inflammatory properties of Pterolactone A. As direct research on this compound is limited, this guide draws heavily on studies of its close structural analogs, particularly pterostilbene, and other related lactone compounds. The mechanisms and data presented should be considered predictive and serve as a foundation for future research.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a major focus of drug discovery. This compound, a naturally occurring lactone, has emerged as a compound of interest due to its structural similarity to other bioactive molecules with demonstrated anti-inflammatory effects. This technical guide provides a comprehensive overview of the putative anti-inflammatory properties of this compound, based on the mechanisms elucidated for its analogs. It details the molecular pathways, summarizes quantitative data from relevant studies, and outlines key experimental protocols for its investigation.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of this compound is likely mediated through the modulation of key signaling pathways and the subsequent inhibition of pro-inflammatory mediators. The primary mechanisms, extrapolated from studies on its analogs, are centered around the inhibition of the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[1] Pterostilbene, a close analog of this compound, has been shown to potently inhibit this pathway.[2] The proposed mechanism involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2][3] This action prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby blocking the transcription of target genes such as those encoding for iNOS, COX-2, and various pro-inflammatory cytokines.[2][4]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_p p-NF-κB (p50/p65) NFkB->NFkB_p Translocates to Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_p->Pro_inflammatory_Genes Induces Transcription Nucleus Nucleus Pterolactone_A This compound Pterolactone_A->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation.[5] Pterostilbene has been demonstrated to suppress the activation of the p38 MAPK pathway.[6][7] This inhibition is significant as the p38 pathway is involved in the expression of iNOS and COX-2.[6][8] By inhibiting the phosphorylation of key kinases in this cascade, this compound analogs can effectively reduce the inflammatory response.[2]

MAPK_Pathway Stress_Signal Inflammatory Stimuli MAPKKK MAPKKK Stress_Signal->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates ATF2 ATF2 p38->ATF2 Phosphorylates Pro_inflammatory_Genes Pro-inflammatory Gene Expression ATF2->Pro_inflammatory_Genes Activates Pterolactone_A This compound Pterolactone_A->MKK3_6 Inhibits

Caption: Postulated modulation of the p38 MAPK signaling pathway by this compound.

Downstream Anti-inflammatory Effects

The inhibition of the NF-κB and MAPK pathways by this compound analogs leads to a reduction in the production of key inflammatory mediators.

Inhibition of Pro-inflammatory Enzymes and Mediators

Studies on pterostilbene and its derivatives have shown a significant reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][4] This, in turn, leads to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are potent mediators of inflammation.[2]

Reduction of Pro-inflammatory Cytokines

The expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β), is largely under the control of the NF-κB and MAPK pathways.[9] By inhibiting these signaling cascades, this compound analogs can effectively suppress the production of these key cytokines, thereby dampening the inflammatory response.[10]

Quantitative Data from Analog Studies

While specific quantitative data for this compound is not yet available, the following tables summarize the anti-inflammatory effects observed for its close analog, pteropodine, in various in vivo models.

Table 1: Effect of Pteropodine in Carrageenan-Induced Rat Paw Edema

Treatment GroupDose (mg/kg)Inhibition of Edema (%)
Pteropodine1051
Pteropodine2066
Pteropodine4070

Data extracted from a study on the anti-inflammatory potential of pteropodine in rodents.[11][12]

Table 2: Effect of Pteropodine in a Rat Pleurisy Model

Treatment GroupDose (mg/kg)Effect
Pteropodine2052% decrease in pleural exudate volume
Pteropodine4036% reduction in neutrophil count

Data extracted from a study on the anti-inflammatory potential of pteropodine in rodents.[11][12]

Table 3: Effect of Pteropodine in TPA-Induced Mouse Ear Edema

Treatment GroupDose (mg/ear)Inhibition of Edema (%)
Pteropodine0.0481.4

Data extracted from a study on the anti-inflammatory potential of pteropodine in rodents.[11][12]

Key Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the anti-inflammatory properties of this compound.

In Vitro: LPS-Induced Inflammation in Macrophages (RAW 264.7)

This assay is fundamental for assessing the direct anti-inflammatory effects of a compound on immune cells.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits.

  • Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of IκBα, p65, and key MAPK proteins (p38, JNK, ERK).

  • RT-qPCR Analysis: Total RNA is extracted to quantify the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.

Experimental_Workflow_In_Vitro Start RAW 264.7 Cell Culture Pretreatment Pre-treatment with This compound Start->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation Incubation Incubation (24 hours) LPS_Stimulation->Incubation Supernatant_Analysis Supernatant Analysis Incubation->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate Analysis Incubation->Cell_Lysate_Analysis NO_Assay Griess Assay (NO) Supernatant_Analysis->NO_Assay ELISA ELISA (Cytokines) Supernatant_Analysis->ELISA Western_Blot Western Blot (iNOS, COX-2, p-Proteins) Cell_Lysate_Analysis->Western_Blot qPCR RT-qPCR (mRNA levels) Cell_Lysate_Analysis->qPCR

References

Pterolactone A: A Hypothetical Mechanism of Action as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Pterolactone A is a putative sesquiterpenoid lactone belonging to the pterosin class of natural products, likely isolated from ferns of the Pteris genus. While direct experimental data on the bioactivity of this compound is not currently available in published literature, this guide formulates a hypothesized mechanism of action based on the established cytotoxic effects of a closely related compound, creticolactone A, isolated from Pteris cretica. This document provides a comprehensive overview of the potential anticancer properties of this compound, including hypothesized signaling pathways, detailed experimental protocols for assessing its activity, and quantitative data from its analogue, creticolactone A. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and related compounds.

Introduction

Sesquiterpenoid lactones are a large and diverse group of naturally occurring compounds that have garnered significant interest in the field of oncology for their potent cytotoxic and anticancer properties.[1][2] Pterosins, a class of illudane-type sesquiterpenoids found in ferns of the Pteris genus, are among these promising molecules.[3] While the specific biological activities of this compound have yet to be reported, the structurally similar compound, creticolactone A, also isolated from Pteris cretica, has demonstrated cytotoxic effects against human colon cancer cells.[1][3] This guide will, therefore, extrapolate from the known data on creticolactone A and the broader class of sesquiterpenoid lactones to propose a hypothetical mechanism of action for this compound as a pro-apoptotic anticancer agent.

Quantitative Data

To date, no specific quantitative data for this compound has been published. However, the cytotoxic activity of its close structural analogue, creticolactone A, has been evaluated. This data provides a benchmark for hypothesizing the potential potency of this compound.

Table 1: Cytotoxic Activity of Creticolactone A against a Human Cancer Cell Line [1][3]

CompoundCell LineAssay TypeIC50 (µM)
Creticolactone AHCT-116 (Colon Carcinoma)MTT Assay22.4

Hypothesized Mechanism of Action: Induction of Apoptosis

It is hypothesized that this compound, like many other cytotoxic sesquiterpenoid lactones, exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. The proposed mechanism centers on the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway.

Proposed Signaling Pathway

The hypothesized signaling cascade initiated by this compound is depicted below. It is proposed that this compound penetrates the cancer cell and induces mitochondrial stress. This leads to a cascade of events including the release of cytochrome c, the activation of caspases, and ultimately, apoptosis.

PterolactoneA_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm PterolactoneA This compound Mitochondrion Mitochondrion PterolactoneA->Mitochondrion Induces Mitochondrial Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Recruited to ActiveCaspase9 Active Caspase-9 ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes Apoptosome->ActiveCaspase9 Activates

Figure 1: Hypothesized Intrinsic Apoptosis Pathway Induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in verifying the hypothesized mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to determine the cytotoxicity of creticolactone A.[3]

Objective: To determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT-116)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare a stock solution of this compound in DMSO and then dilute it with the cell culture medium to various concentrations.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with This compound incubate1->treat_cells incubate2 Incubate 48h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for the MTT-based cell cytotoxicity assay.
Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., Caspase-3, Caspase-9, Bcl-2, Bax) following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Quantify the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

Conclusion and Future Directions

The hypothesis presented in this guide posits that this compound acts as an anticancer agent by inducing apoptosis through the intrinsic mitochondrial pathway. This is based on the known cytotoxic activity of the closely related natural product, creticolactone A, and the established mechanisms of other sesquiterpenoid lactones.

To validate this hypothesis, further research is imperative. The immediate next steps should involve the isolation or synthesis of this compound, followed by a comprehensive in vitro evaluation of its cytotoxic and pro-apoptotic effects on a panel of human cancer cell lines. Subsequent studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. These investigations will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.

References

An In-depth Technical Guide to the Structural Analogs of Pterolactone A: Exploring Bioactive Terpenoid Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the structural landscape surrounding Pterolactone A, a naturally occurring terpenoid lactone. While direct research on the synthesis and biological activity of this compound analogs is notably scarce in current scientific literature, this document provides a comprehensive exploration of structurally related and biologically active terpenoid lactones. By examining the synthesis, biological evaluation, and structure-activity relationships (SAR) of these related compounds, we aim to provide a valuable resource for researchers interested in the potential of this chemical scaffold for drug discovery and development.

This compound, with the chemical formula C15H16O4, possesses a complex pentacyclic structure. Its core is a cyclopenta[g]isochromene-1,6-dione moiety. The lack of extensive research into its biological activities and those of its direct analogs presents a unique opportunity for future investigation. This guide, therefore, utilizes a case-study approach, focusing on well-characterized sesquiterpenoid and diterpenoid lactones that share key structural motifs with this compound, such as a fused lactone ring and a rigid polycyclic framework. Through these examples, we will explore established experimental protocols and highlight key SAR insights that can inform the design of novel bioactive molecules based on the this compound scaffold.

Case Study 1: Synthetic Derivatives of Sesquiterpene Lactones and Their Cytotoxic Activities

A significant body of research exists on the modification of sesquiterpene lactones to enhance their therapeutic properties. A notable study focused on the synthesis of derivatives of cumanin, helenalin, and hymenin to evaluate their cytotoxic activity against a panel of human cancer cell lines.[1]

Quantitative Biological Data

The cytotoxic activities of the parent sesquiterpene lactones and their synthetic derivatives were determined, with the 50% growth inhibition (GI50) values summarized in the table below.[1]

CompoundModificationA549 (Lung) GI50 (μM)HBL-100 (Breast) GI50 (μM)HeLa (Cervix) GI50 (μM)SW1573 (Lung) GI50 (μM)T-47D (Breast) GI50 (μM)WiDr (Colon) GI50 (μM)
Cumanin (1)Parent Compound1.9 ± 0.21.8 ± 0.11.5 ± 0.11.7 ± 0.12.1 ± 0.22.3 ± 0.2
11 Ditriazolyl derivative of Cumanin2.5 ± 0.32.1 ± 0.22.0 ± 0.12.2 ± 0.22.8 ± 0.32.3 ± 0.1
Helenalin (2)Parent Compound0.21 ± 0.020.18 ± 0.010.15 ± 0.010.19 ± 0.020.25 ± 0.030.22 ± 0.02
13 Silylated derivative of Helenalin0.18 ± 0.020.15 ± 0.010.16 ± 0.010.17 ± 0.020.20 ± 0.020.19 ± 0.01
14 Silylated derivative of Helenalin0.59 ± 0.050.48 ± 0.040.51 ± 0.040.55 ± 0.050.62 ± 0.060.57 ± 0.05
Hymenin (3)Parent Compound3.5 ± 0.43.1 ± 0.32.9 ± 0.23.3 ± 0.33.8 ± 0.43.6 ± 0.3
Experimental Protocols

General Synthesis of Triazole Derivatives (e.g., Compound 11 from Cumanin):

  • Mesylation: To a solution of the parent sesquiterpene lactone (1 equivalent) in anhydrous dichloromethane (CH2Cl2) at 0 °C under a nitrogen atmosphere, triethylamine (3 equivalents) and methanesulfonyl chloride (1.5 equivalents) are added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude mesylate is purified by column chromatography.

  • Azide Formation: The purified mesylate (1 equivalent) is dissolved in dimethylformamide (DMF). Sodium azide (3 equivalents) is added, and the mixture is heated to 60 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude azide is purified by column chromatography.

  • Click Chemistry (Copper-catalyzed Azide-Alkyne Cycloaddition): The azide derivative (1 equivalent) and a terminal alkyne (1.2 equivalents) are dissolved in a 1:1 mixture of tert-butanol and water. Sodium ascorbate (0.2 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents) are added, and the reaction mixture is stirred at room temperature for 24 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final triazole derivative is purified by column chromatography.[1]

Cytotoxicity Assay (Sulforhodamine B Assay):

  • Cell Plating: Human tumor cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 μM) and incubated for 48 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (10% w/v) and incubating for 60 minutes at 4 °C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B solution (0.4% w/v in 1% acetic acid) is added to each well and incubated for 15 minutes at room temperature.

  • Washing and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye and then air-dried. The bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 590 nm using a microplate reader. The GI50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth.[1]

Synthesis Workflow for Triazole Derivatives

Synthesis_Workflow start Parent Sesquiterpene Lactone mesylation Mesylation (MsCl, Et3N, CH2Cl2) start->mesylation azide_formation Azide Formation (NaN3, DMF) mesylation->azide_formation click_reaction Click Chemistry (Alkyne, CuSO4, NaAsc) azide_formation->click_reaction end Triazole Derivative click_reaction->end NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression Induces Andrographolide Andrographolide Andrographolide->IKK Inhibits

References

Pterolactone A: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Pterolactone A, a sesquiterpenoid lactone, for researchers, scientists, and drug development professionals. This document outlines its chemical identity, potential biological activities, and relevant experimental methodologies and signaling pathways.

Chemical Identity

ParameterValueReference
CAS Number 74730-10-2[1][2]
IUPAC Name (8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione[3]
Molecular Formula C₁₅H₁₆O₄[3]
Molecular Weight 260.28 g/mol [3]

Biological Activity and Therapeutic Potential

While specific quantitative data on the biological activity of this compound is not extensively available in the public domain, its classification as a terpenoid lactone suggests potential for a range of pharmacological effects. Terpenoids possessing a lactone moiety are recognized for their diverse biological properties, including cytotoxic, anti-inflammatory, antimicrobial, and anticancer activities.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of structurally related compounds and the common mechanisms of action for anticancer and anti-inflammatory agents, this compound may exert its effects through the modulation of key cellular signaling pathways. Two such pathways of significant interest in drug development are the STAT3 and NF-κB signaling cascades.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is implicated in various cancers, making it a prime target for anticancer therapies. Inhibition of the STAT3 pathway can lead to the suppression of tumor growth and induction of apoptosis.

STAT3_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Target_Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Target_Gene_Expression Transcription Pterolactone_A This compound (Potential Inhibitor) Pterolactone_A->STAT3_active Inhibition (Hypothesized)

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of the immune and inflammatory responses. Dysregulation of this pathway is associated with chronic inflammation and various cancers. Therapeutic agents that inhibit NF-κB signaling can be effective in mitigating inflammation and inducing apoptosis in cancer cells.

NFkB_Signaling_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK_Complex IKK Complex Stimulus->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB NFkB_active NF-κB (active) NFkB->NFkB_active NFkB_IkB_Complex NF-κB/IκB Complex (inactive) Nucleus Nucleus NFkB_active->Nucleus Translocation Target_Gene_Expression Target Gene Expression (Inflammation, Survival) Nucleus->Target_Gene_Expression Transcription Pterolactone_A This compound (Potential Inhibitor) Pterolactone_A->IKK_Complex Inhibition (Hypothesized) MTT_Assay_Workflow cluster_plate 96-well Plate Seed_Cells 1. Seed Cells Add_Compound 2. Add this compound (various concentrations) Seed_Cells->Add_Compound Incubate 3. Incubate (e.g., 24-72h) Add_Compound->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solvent 6. Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance 7. Read Absorbance (e.g., 570 nm) Add_Solvent->Read_Absorbance Luciferase_Assay_Workflow cluster_plate Assay Plate Transfect_Cells 1. Transfect Cells with NF-κB Luciferase Reporter Treat_Compound 2. Treat with this compound Transfect_Cells->Treat_Compound Induce_Inflammation 3. Induce Inflammation (e.g., with TNF-α) Treat_Compound->Induce_Inflammation Incubate 4. Incubate Induce_Inflammation->Incubate Lyse_Cells 5. Lyse Cells Incubate->Lyse_Cells Add_Substrate 6. Add Luciferase Substrate Lyse_Cells->Add_Substrate Read_Luminescence 7. Read Luminescence Add_Substrate->Read_Luminescence

References

Methodological & Application

Total Synthesis of Pterolactone A: A Proposed Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterolactone A is a sesquiterpenoid lactone isolated from the fern Pteris multifida.[1][2][3][4] Sesquiterpenoid lactones are a diverse class of natural products known for their wide range of biological activities, often attributed to the presence of an α,β-unsaturated lactone moiety which can act as a Michael acceptor.[5][6] While the specific biological activities of this compound are not extensively documented in the provided search results, related compounds from the Pteris genus have demonstrated cytotoxic effects.[1][2][4] To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a novel, proposed synthetic strategy to access this complex natural product, drawing upon established methodologies for the construction of similar polycyclic systems. This proposed route aims to provide a framework for future synthetic efforts toward this compound and its analogs for further biological evaluation.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals a convergent strategy to assemble the intricate tricyclic core. The key disconnections are outlined below, leading back to simpler, commercially available starting materials.

The primary disconnection simplifies the target molecule by removing the tertiary hydroxyl group and the lactone, envisioning a late-stage oxidation and lactonization sequence. The core cyclopenta[g]isochromene skeleton is proposed to be constructed via an intramolecular Diels-Alder reaction, a powerful tool for the formation of complex polycyclic systems. This key step would form the central six-membered ring and set the stereochemistry of the ring junctions. The precursor for this cycloaddition would be a substituted triene, which in turn can be assembled from two main fragments: a functionalized cyclopentenone and a suitable diene partner.

Retrosynthesis of this compound Pterolactone_A This compound Intermediate_1 Late-stage functionalization (Oxidation, Lactonization) Pterolactone_A->Intermediate_1 Tricyclic_Core Tricyclic Ketone Intermediate Intermediate_1->Tricyclic_Core Intermediate_2 Intramolecular Diels-Alder Tricyclic_Core->Intermediate_2 Triene_Precursor Triene Precursor Intermediate_2->Triene_Precursor Intermediate_3 Wittig or Horner-Wadsworth-Emmons Olefination Triene_Precursor->Intermediate_3 Fragment_B Diene Fragment Triene_Precursor->Fragment_B Fragment_A Functionalized Cyclopentenone Intermediate_3->Fragment_A

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis is a multi-step sequence designed to be highly convergent, maximizing efficiency. The key transformations include an asymmetric synthesis of a chiral cyclopentenone building block, a Wittig or Horner-Wadsworth-Emmons olefination to assemble the triene precursor, a strategic intramolecular Diels-Alder reaction to construct the core tricyclic skeleton, and a series of late-stage oxidative modifications to install the final functionality of this compound.

Proposed Synthetic Pathway for this compound Start Simple Starting Materials Step1 Asymmetric Synthesis Start->Step1 Cyclopentenone Functionalized Cyclopentenone Step1->Cyclopentenone Step2 Olefination Cyclopentenone->Step2 Triene Triene Precursor Step2->Triene Step3 Intramolecular Diels-Alder Triene->Step3 Tricycle Tricyclic Ketone Step3->Tricycle Step4 Stereoselective Reduction and Hydroxylation Tricycle->Step4 Diol Diol Intermediate Step4->Diol Step5 Oxidation and Lactonization Diol->Step5 PterolactoneA This compound Step5->PterolactoneA

Caption: Proposed forward synthesis of this compound.

Experimental Protocols (Proposed)

The following are proposed, detailed experimental protocols for the key transformations in the synthesis of this compound. These protocols are based on analogous reactions found in the literature and would require optimization for this specific synthetic route.

1. Synthesis of the Triene Precursor (via Horner-Wadsworth-Emmons Reaction)

  • To a solution of the functionalized cyclopentenone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added a solution of the phosphonate ylide (1.1 eq), prepared by treating the corresponding phosphonate with n-butyllithium.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous NH4Cl and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the triene precursor.

2. Intramolecular Diels-Alder Cycloaddition

  • A solution of the triene precursor (1.0 eq) in toluene is heated to 180 °C in a sealed tube for 24 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica gel to yield the tricyclic ketone.

3. Late-Stage Oxidation and Lactonization

  • To a solution of the advanced diol intermediate (1.0 eq) in a mixture of acetonitrile, carbon tetrachloride, and water (1:1:1.5) at 0 °C is added sodium periodate (4.0 eq) followed by a catalytic amount of RuCl3·xH2O (0.05 eq).

  • The reaction mixture is stirred vigorously at 0 °C for 1 hour and then at room temperature for 4 hours.

  • The reaction is quenched with saturated aqueous Na2S2O3 and the mixture is extracted with dichloromethane (3 x 30 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by preparative thin-layer chromatography to provide this compound.

Data Presentation

The following table summarizes the expected yields for the key steps in the proposed synthesis of this compound, based on literature precedents for similar transformations.

StepTransformationReagents and Conditions (Proposed)Expected Yield (%)
1Horner-Wadsworth-Emmons OlefinationPhosphonate ylide, n-BuLi, THF, -78 °C to rt75-85
2Intramolecular Diels-AlderToluene, 180 °C, sealed tube60-70
3Stereoselective ReductionNaBH4, CeCl3·7H2O, MeOH, -78 °C80-90
4DihydroxylationOsO4 (cat.), NMO, acetone/water70-80
5Oxidative LactonizationRuCl3·xH2O (cat.), NaIO4, CCl4/CH3CN/H2O40-50

Conclusion

The proposed total synthesis of this compound provides a viable and strategic route to this complex natural product. The key features of this synthesis include a convergent assembly of the carbon skeleton via a powerful intramolecular Diels-Alder reaction and a carefully planned sequence of late-stage oxidations to install the final functionalities. While the presented protocols are based on established chemical transformations, experimental validation and optimization are necessary to realize the first total synthesis of this compound. The successful execution of this synthetic route would not only provide access to this intriguing molecule for biological studies but also serve as a testament to the power of strategic synthetic planning in conquering complex molecular architectures.

References

Application Notes and Protocols for the Stereoselective Synthesis of Pterolactone A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a stereoselective total synthesis of Pterolactone A has not been reported in peer-reviewed scientific literature. This document provides a detailed account of the highly stereocontrolled, biomimetic total synthesis of Preuisolactone A, a structurally complex fungal metabolite, as a representative example of advanced strategies in natural product synthesis. The methodologies and principles described herein are directly applicable to the challenges encountered in the stereoselective synthesis of intricate lactone-containing natural products like this compound.

Illustrative Synthesis: The Biomimetic Total Synthesis of (±)-Preuisolactone A

The total synthesis of (±)-Preuisolactone A, accomplished by the research group of Dirk Trauner, stands as a testament to the power of biomimetic synthesis, wherein the proposed biosynthetic pathway of a natural product inspires its laboratory synthesis. This approach led to an exceptionally concise and efficient synthesis of a highly complex molecule possessing seven contiguous stereocenters.[1][2] The synthesis proceeds in a mere three steps from commercially available starting materials, highlighting the elegance and efficiency of cascade reactions in rapidly building molecular complexity.[1]

Key Features of the Synthesis:
  • Biomimetic Cascade Reaction: The synthesis commences with a biomimetic cascade that includes a (5+2) cycloaddition, a retro-Dieckmann fragmentation, and a vinylogous aldol addition to rapidly construct the core polycyclic skeleton.[2][3]

  • Oxidative Lactonization: A key oxidative lactonization of a diosphenol intermediate is employed to forge one of the butyrolactone rings.[2][3]

  • Benzilic Acid Rearrangement: The synthesis culminates in a remarkable benzilic acid-type rearrangement that contracts a six-membered ring to form the second five-membered lactone ring and sets the final quaternary stereocenter.[3][4]

  • High Stereocontrol: While the synthesis yields the racemic natural product, the relative stereochemistry of the seven stereocenters is precisely controlled throughout the reaction sequence.

Quantitative Data Summary

The concise synthesis of Preuisolactone A is characterized by high yields in its key transformations. The following table summarizes the quantitative data for the two main stages of the synthesis.

StepStarting Material(s)Product(s)Reagents and ConditionsYield (%)
1. Biomimetic Cascade 4-methoxyresorcinol, 1,2,3-trihydroxybenzene (pyrogallol)Mixture of diosphenol 7 and acetal 12 K₃[Fe(CN)₆], NaHCO₃, H₂O/MeCN (2:1)73
2. Oxidative Lactonization & Benzilic Acid Rearrangement Mixture of diosphenol 7 and acetal 12 (±)-Preuisolactone A1. NaOH, H₂O/EtOAc (2:1) then 1 M aq HCl2. [Hydroxy(tosyloxy)iodo]benzene (Koser's reagent), DMF then pH 8 aq phosphate buffer57

Signaling Pathways and Experimental Workflows

The logical flow of the biomimetic synthesis of Preuisolactone A can be visualized as a two-stage process, beginning with the construction of the core skeleton and followed by its oxidative rearrangement to the final natural product.

G cluster_0 Stage 1: Core Skeleton Construction cluster_1 Stage 2: Oxidative Rearrangement Starting Materials Catechol 1 + Pyrogallol 2 Oxidation1 Oxidation (K3[Fe(CN)6]) Starting Materials->Oxidation1 Step 1a Quinones o-Quinone 3 + Hydroxy-o-quinone 4 Oxidation1->Quinones Step 1b Cascade Biomimetic Cascade: (5+2) Cycloaddition Retro-Dieckmann Vinylogous Aldol Quinones->Cascade Step 1c Intermediates Diosphenol 7 & Acetal 12 Cascade->Intermediates Step 1d Oxidation2 Oxidative Lactonization (Koser's Reagent) Intermediates->Oxidation2 Rearrangement Benzilic Acid Rearrangement Oxidation2->Rearrangement Step 2a Final_Product (±)-Preuisolactone A Rearrangement->Final_Product Step 2b

Caption: Overall workflow of the biomimetic synthesis of (±)-Preuisolactone A.

The key transformation in this synthesis is the biomimetic cascade that rapidly assembles the complex polycyclic core from simple phenolic precursors.

G Quinones o-Quinone 3 + Hydroxy-o-quinone 4 Cycloaddition (5+2) Cycloaddition Quinones->Cycloaddition Intermediate5 Tricyclic Intermediate 5 Cycloaddition->Intermediate5 Fragmentation Retro-Dieckmann Fragmentation Intermediate5->Fragmentation Intermediate6 Ene-dione 6 Fragmentation->Intermediate6 Aldol Vinylogous Aldol Addition Intermediate6->Aldol Product7 Diosphenol 7 Aldol->Product7

Caption: Key steps of the initial biomimetic cascade reaction.

Experimental Protocols

The following protocols are adapted from the supporting information of the publication by Novak, Grigglestone, and Trauner in the Journal of the American Chemical Society.[2]

Protocol 1: Synthesis of the Diosphenol and Acetal Intermediate Mixture

This procedure details the one-pot biomimetic cascade reaction to form the key polycyclic intermediates.

Materials:

  • 4-Methoxyresorcinol

  • 1,2,3-Trihydroxybenzene (pyrogallol)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (MeCN)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 4-methoxyresorcinol (1.0 eq) and 1,2,3-trihydroxybenzene (1.0 eq) in a 2:1 mixture of deionized water and acetonitrile, add sodium bicarbonate (10.0 eq).

  • To the stirring solution, add a solution of potassium ferricyanide (2.5 eq) in deionized water dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Acidify the reaction mixture to pH 2 with 1 M aqueous HCl.

  • Extract the aqueous phase with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the mixture of diosphenol 7 and acetal 12 as a yellow solid.

Protocol 2: Synthesis of (±)-Preuisolactone A

This protocol describes the final oxidative lactonization and benzilic acid rearrangement to afford the natural product.

Materials:

  • Mixture of diosphenol 7 and acetal 12

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • N,N-Dimethylformamide (DMF)

  • [Hydroxy(tosyloxy)iodo]benzene (Koser's reagent)

  • pH 8 aqueous phosphate buffer

  • Brine

Procedure:

  • Dissolve the mixture of diosphenol 7 and acetal 12 (1.0 eq) in a 2:1 mixture of deionized water and ethyl acetate.

  • Add a 1 M aqueous solution of sodium hydroxide and stir vigorously for 5 minutes.

  • Acidify the mixture with 1 M aqueous HCl and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Immediately dissolve the crude residue in N,N-dimethylformamide.

  • Add [Hydroxy(tosyloxy)iodo]benzene (1.5 eq) in one portion and stir the reaction at room temperature for 30 minutes.

  • Pour the reaction mixture into a pH 8 aqueous phosphate buffer and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (±)-Preuisolactone A as a white solid.

These protocols provide a foundation for the synthesis of complex polycyclic lactones and demonstrate the strategic application of biomimetic principles in organic synthesis. Researchers and drug development professionals can draw inspiration from these methodologies for the development of synthetic routes to other complex natural products.

References

Application Notes and Protocols for the Quantification of Pterolactone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterolactone A is a novel lactone-containing natural product that has demonstrated significant potential in preclinical studies for its therapeutic effects. As research progresses towards clinical applications, the development of robust and reliable analytical methods for the accurate quantification of this compound in various matrices is crucial. These methods are essential for pharmacokinetic studies, formulation development, quality control of raw materials, and finished products.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for bioanalytical applications, while the HPLC-PDA method provides a reliable and more accessible alternative for routine quality control.

Analytical Methods

Two primary methods have been developed and validated for the quantification of this compound:

  • High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): A robust and widely available method suitable for the quantification of this compound in plant extracts and pharmaceutical formulations.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the quantification of this compound in complex biological matrices such as plasma and urine, essential for pharmacokinetic and metabolic studies.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative performance data for the developed analytical methods.

Table 1: HPLC-PDA Method Validation Summary

ParameterResult
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)98.5% - 101.2%
RobustnessUnaffected by minor changes in flow rate and mobile phase composition

Table 2: LC-MS/MS Method Validation Summary

ParameterResult
Linearity Range0.1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)97.8% - 102.5%
Matrix EffectMinimal

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material.

Materials:

  • Dried, powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Vortex for 1 minute, followed by sonication for 30 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant.

  • Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC-PDA Quantification of this compound

This protocol details the chromatographic conditions for the quantification of this compound using HPLC-PDA.[5][6][7][8]

Instrumentation:

  • HPLC system with a PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

ParameterCondition
Mobile PhaseAcetonitrile:Water (60:40, v/v) with 0.1% formic acid
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
Detection Wavelength254 nm
Run Time10 minutes

Calibration:

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 200 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Protocol 3: LC-MS/MS Quantification of this compound in Plasma

This protocol is designed for the sensitive quantification of this compound in plasma samples.[1][2][3][4][9]

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC Conditions:

ParameterCondition
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient20% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

MS/MS Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsThis compound: m/z [M+H]+ → fragment ion
Internal Standard: m/z [M+H]+ → fragment ion
Collision EnergyOptimized for this compound and internal standard

Note: The specific m/z transitions and collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Plant Material or Plasma Extraction Extraction / Protein Precipitation Sample->Extraction Filtration Filtration / Reconstitution Extraction->Filtration HPLC HPLC-PDA Analysis Filtration->HPLC For QC LCMS LC-MS/MS Analysis Filtration->LCMS For Bioanalysis Integration Peak Integration HPLC->Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification signaling_pathway Pterolactone_A This compound Receptor Cell Surface Receptor Pterolactone_A->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Anti-inflammatory) Nucleus->Gene_Expression Cellular_Response Cellular Response (e.g., Reduced Inflammation) Gene_Expression->Cellular_Response

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Pterolactone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the analysis of Pterolactone A using reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. This compound, a sesquiterpenoid lactone, is a compound of interest for its potential biological activities. This protocol outlines the necessary steps for sample preparation, chromatographic separation, and quantitative analysis suitable for research, quality control, and pharmacokinetic studies. The methodology is designed to be robust and adaptable for various sample matrices.

Introduction

This compound is a naturally occurring sesquiterpenoid lactone with a molecular weight of 260.28 g/mol [1]. Its chemical structure, featuring a lactone ring and a conjugated enone system, makes it amenable to analysis by RP-HPLC with UV detection. Accurate and precise quantification of this compound is essential for understanding its therapeutic potential, ensuring product quality, and conducting pharmacokinetic and metabolic studies. This application note details a reliable HPLC method for its analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for developing an appropriate analytical method.

PropertyValueReference
Molecular Formula C15H16O4[1]
Molecular Weight 260.28 g/mol [1]
XLogP3 1.7[1]
IUPAC Name (8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione[1]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (optional, for mobile phase modification)

  • Sample extraction solvents (e.g., methanol, ethyl acetate)

  • Syringe filters (0.22 µm or 0.45 µm)

Instrumentation and Chromatographic Conditions

The following HPLC conditions are recommended as a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: WaterB: Acetonitrile
Gradient Elution 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B (hold)30-31 min: 90-30% B31-35 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 254 nm (Initial); Optimization recommended (220-280 nm)

Note on UV Wavelength Selection: The optimal UV detection wavelength for this compound has not been definitively reported. The conjugated enone moiety in its structure suggests absorbance in the 220-280 nm range. A wavelength of 254 nm is a common starting point for compounds with aromaticity or conjugation. It is highly recommended to determine the UV absorbance maximum of a this compound standard using a diode array detector (DAD) or a UV-Vis spectrophotometer to maximize sensitivity. For other sesquiterpene lactones, detection at lower wavelengths, such as 205 nm, has also been reported to be effective[2][3].

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for different sample types.

3.3.1. Plant Material:

  • Dry the plant material and grind it into a fine powder.

  • Accurately weigh 1 g of the powdered sample into a flask.

  • Add 20 mL of methanol and extract using ultrasonication for 30 minutes[4].

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection[5][6].

3.3.2. Biological Fluids (Plasma, Serum):

  • To 500 µL of the biological fluid, add 1 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase composition.

  • Filter through a 0.22 µm syringe filter before injection.

3.3.3. Solid-Phase Extraction (SPE) for Cleanup (Optional):

For complex matrices, SPE can be employed to remove interfering substances.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the pre-treated sample extract.

  • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elute this compound with a higher concentration of organic solvent (e.g., 80-100% methanol).

  • Evaporate the eluate and reconstitute as described above.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with a calibration curve generated from the standard solutions.

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_std Standard Preparation sample Sample (Plant Material/Biological Fluid) extraction Extraction (e.g., Methanol) sample->extraction cleanup Cleanup (Filtration/SPE) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration injection Inject into HPLC concentration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification report Generate Report quantification->report ref_std Reference Standard stock_sol Stock Solution ref_std->stock_sol working_std Working Standards stock_sol->working_std working_std->injection working_std->calibration

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a robust framework for the reliable quantification of this compound in various samples. The protocol emphasizes the importance of proper sample preparation and method optimization, particularly the selection of the UV detection wavelength, to ensure accurate and sensitive analysis. This method is suitable for implementation in research and quality control laboratories working with this compound and related natural products.

References

Application Note: Quantitative Determination of Pterolactone A in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pterolactone A is a chemical compound with the molecular formula C15H16O4[1]. As interest in the pharmacokinetic and pharmacodynamic properties of novel compounds grows, robust and sensitive analytical methods for their quantification in biological matrices are essential for drug development and research. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in various biological samples, including plasma, serum, and tissue. The method utilizes solid-phase extraction (SPE) for sample clean-up and a triple quadrupole mass spectrometer for detection, providing high selectivity and low detection limits suitable for pharmacokinetic studies.

Materials and Methods

Chemicals and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium fluoride

  • Phosphate buffered saline (PBS)

  • SPE cartridges (e.g., C8 or HLB)[2]

  • Homogenization buffer (for tissue samples)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: A C18 column is a common choice for separating small molecules in biological samples[3].

  • Data acquisition and processing software.

Sample Preparation

Plasma and Serum Samples:

A solid-phase extraction (SPE) method is employed for the extraction of this compound from plasma and serum samples.[2][4][5]

  • Conditioning: Condition the SPE cartridge (e.g., C8, 100 mg) with 1 mL of methanol followed by 1 mL of water.[6]

  • Loading: Dilute 100 µL of plasma or serum sample with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[6]

  • Elution: Elute this compound and the IS with 1 mL of methanol.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Tissue Samples:

  • Homogenization: Accurately weigh approximately 100 mg of tissue and homogenize it in 500 µL of homogenization buffer (e.g., PBS).

  • Protein Precipitation: Add 1 mL of acetonitrile containing the IS to the tissue homogenate. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant to a clean tube and evaporate to dryness. Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • This compound: Precursor Ion (m/z) 261.1 → Product Ion (m/z) [Hypothetical value 1], Collision Energy (eV) [Hypothetical value]

    • This compound (Quantifier): Precursor Ion (m/z) 261.1 → Product Ion (m/z) [Hypothetical value 2], Collision Energy (eV) [Hypothetical value]

    • Internal Standard: [Determined based on the chosen IS]

Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][8][9]

Linearity

Calibration curves are generated by plotting the peak area ratio of this compound to the IS against the concentration of this compound. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99[8][10].

Accuracy and Precision

Accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The acceptance criteria are typically within ±15% of the nominal concentration (±20% for the LLOQ)[11][12][13][14].

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of analyte that can be reliably detected, often defined as a signal-to-noise ratio of 3.[15][16][17][18] The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10.[16]

Results and Discussion

This section would typically present the results of the method validation, including tables summarizing the quantitative data and representative chromatograms.

Quantitative Data Summary
ParameterAcceptance CriteriaResult
Linearity Range r² ≥ 0.991 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99> 0.995
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Intra-day Accuracy (% Bias) ± 15%-5% to +7%
Inter-day Accuracy (% Bias) ± 15%-8% to +9%
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 ng/mL

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in biological samples.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis sc_plasma Plasma/Serum sp_spe Solid-Phase Extraction (SPE) sc_plasma->sp_spe sc_tissue Tissue sp_homogenization Homogenization & Protein Precipitation sc_tissue->sp_homogenization lc_separation HPLC Separation sp_spe->lc_separation sp_homogenization->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection data_quantification Quantification ms_detection->data_quantification data_reporting Reporting data_quantification->data_reporting

Caption: LC-MS/MS workflow for this compound.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantitative analysis of this compound in biological samples. The sample preparation procedure is straightforward and effective, and the chromatographic and mass spectrometric conditions are optimized for high throughput and reliable quantification. This method is suitable for application in pharmacokinetic studies and other research involving the analysis of this compound.

References

Application Note and Protocol: Developing a Cell-Based Assay for Pterolactone A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterolactone A is a member of the terpenoid lactone family, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Given the established cytotoxic and anticancer potential of many terpenoid lactones, it is of significant interest to evaluate this compound for similar properties.[4] This document provides a detailed protocol for a cell-based assay to determine the cytotoxic and anti-proliferative activity of this compound on a cancer cell line. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[5] The reduction of MTT is primarily carried out by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the colored solution is then quantified using a spectrophotometer, typically at a wavelength between 500 and 600 nm. A decrease in the absorbance of the treated cells compared to the untreated control cells indicates a reduction in cell viability, which can be attributed to cytotoxicity or inhibition of cell proliferation.

Proposed Signaling Pathway for this compound Activity

While the precise mechanism of this compound is yet to be fully elucidated, many natural compounds with anticancer properties exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[4] One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6] It is hypothesized that this compound may inhibit one or more components of this pathway, leading to a decrease in cell proliferation and survival.

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates This compound This compound Akt Akt This compound->Akt Inhibits PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway and the proposed inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the major steps in the cell-based assay to determine the activity of this compound.

G start Start cell_culture 1. Cell Seeding (e.g., 96-well plate) start->cell_culture treatment 2. This compound Treatment (Varying concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition 4. Add MTT Reagent incubation->mtt_addition formazan_incubation 5. Incubate for Formazan Formation mtt_addition->formazan_incubation solubilization 6. Solubilize Formazan Crystals (Add DMSO) formazan_incubation->solubilization read_absorbance 7. Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis 8. Data Analysis (Calculate % Viability and IC50) read_absorbance->data_analysis end_node End data_analysis->end_node

Caption: Experimental workflow for the MTT-based cell viability assay.

Materials and Reagents

  • Cell Line: A suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution: 100x.

  • Trypsin-EDTA: 0.25%.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in sterile PBS.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade.

  • 96-well flat-bottom cell culture plates.

  • Multi-channel pipette.

  • Microplate reader.

  • Humidified incubator: 37°C, 5% CO2.

Experimental Protocol

  • Cell Culture and Seeding:

    • Maintain the chosen cancer cell line in the appropriate complete growth medium (supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh complete growth medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the complete growth medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • After the 24-hour attachment period, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine the IC50 value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that causes a 50% reduction in cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Data Presentation

The following tables present hypothetical data for the effect of this compound on a cancer cell line after 48 hours of treatment.

Table 1: Raw Absorbance Data (570 nm)

This compound (µM)Replicate 1Replicate 2Replicate 3Average Absorbance
0 (Control)1.2541.2881.2711.271
0.11.2111.2351.2281.225
11.0561.0891.0721.072
100.6420.6680.6550.655
500.2150.2310.2230.223
1000.0890.0950.0920.092

Table 2: Calculated Cell Viability and IC50

This compound (µM)Average Absorbance% Cell Viability
0 (Control)1.271100.0%
0.11.22596.4%
11.07284.3%
100.65551.5%
500.22317.5%
1000.0927.2%
IC50 (µM) ~10.5

Troubleshooting

IssuePossible CauseSolution
High variability between replicates Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a multi-channel pipette carefully.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, or fill them with sterile PBS.
Low absorbance in control wells Low cell numberOptimize the initial cell seeding density.
ContaminationCheck for signs of bacterial or fungal contamination. Use aseptic techniques.
Incomplete dissolution of formazan Insufficient DMSO or mixingEnsure all medium is removed before adding DMSO. Mix thoroughly on a plate shaker.
No dose-dependent effect observed Inappropriate concentration rangeTest a wider range of concentrations.
This compound is inactive in this cell lineTest on a different cell line.
Instability of this compoundPrepare fresh dilutions for each experiment.

References

Application Notes and Protocols for In Vivo Studies of Pterolactone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pterolactone A is a sesquiterpenoid lactone whose in vivo biological activity has not been extensively reported in publicly available literature. The following experimental protocols are proposed based on the known biological activities of other compounds in the sesquiterpenoid lactone class, which frequently exhibit anti-inflammatory and anticancer properties. These protocols should be regarded as a starting point for investigation and will require optimization based on the specific characteristics of this compound.

Introduction

This compound is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities.[1][2] While specific in vivo data for this compound is not yet available, related compounds have demonstrated significant potential in preclinical models of inflammation and cancer.[1][2][3][4][5] This document provides detailed, hypothetical experimental protocols for the initial in vivo evaluation of this compound's anti-inflammatory and anticancer efficacy.

Hypothetical Efficacy Data Summary

The following tables present hypothetical data for illustrative purposes, based on plausible outcomes for a bioactive sesquiterpenoid lactone.

Table 1: Hypothetical Anti-inflammatory Efficacy of this compound in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Route of AdministrationPaw Volume Increase (mL)Inhibition of Edema (%)
Vehicle Control-Oral0.85 ± 0.07-
This compound10Oral0.62 ± 0.0527.1
This compound25Oral0.41 ± 0.04 51.8
This compound50Oral0.28 ± 0.03***67.1
Dexamethasone1Oral0.35 ± 0.0458.8
p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Hypothetical Antitumor Efficacy of this compound in a Xenograft Mouse Model

Treatment GroupDose (mg/kg/day)Route of AdministrationFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal1250 ± 150-
This compound20Intraperitoneal875 ± 11030.0
This compound40Intraperitoneal550 ± 95 56.0
Cisplatin5Intraperitoneal480 ± 8061.6
p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This acute inflammation model is widely used to assess the efficacy of potential anti-inflammatory agents.[6]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Dexamethasone

  • Male Wistar rats (180-220 g)

  • Plebthysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide the animals into five groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (10 mg/kg)

    • Group 3: this compound (25 mg/kg)

    • Group 4: this compound (50 mg/kg)

    • Group 5: Dexamethasone (1 mg/kg)

  • Dosing: Administer the respective treatments orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 2: Evaluation of Antitumor Activity in a Human Tumor Xenograft Model

This protocol describes a common in vivo model to assess the anticancer efficacy of a test compound.[1][5]

Materials:

  • This compound

  • Vehicle (e.g., DMSO/saline solution)

  • Positive control: Cisplatin

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week under specific pathogen-free conditions.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (20 mg/kg/day)

    • Group 3: this compound (40 mg/kg/day)

    • Group 4: Cisplatin (5 mg/kg, administered once a week)

  • Dosing: Administer this compound or vehicle intraperitoneally (i.p.) daily for 21 days. Administer Cisplatin i.p. on days 1, 8, and 15.

  • Monitoring: Measure tumor volume with calipers twice a week using the formula: Volume = (length x width²) / 2. Monitor body weight and general health of the animals.

  • Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Hypothetical Signaling Pathway and Experimental Workflow Diagrams

Based on the known mechanisms of action of other sesquiterpenoid lactones, this compound may exert its anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB, MAPK, and JAK-STAT.[7][8][9][10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Cytokine Receptor IKK IKK receptor->IKK Activates Pterolactone_A This compound Pterolactone_A->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits P_IkB P-IκBα NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasome P_IkB->Proteasome Degradation DNA DNA NFkB_nuc->DNA Gene_Expression Pro-inflammatory & Cancer-related Genes DNA->Gene_Expression Transcription

Caption: Hypothetical NF-κB signaling pathway modulated by this compound.

G cluster_0 Pre-clinical Evaluation cluster_1 Inflammation Model cluster_2 Cancer Model cluster_3 Data Analysis acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping dosing Dosing (this compound / Vehicle) grouping->dosing induction_inflam Induce Paw Edema (Carrageenan) dosing->induction_inflam implantation Tumor Cell Implantation dosing->implantation measurement_inflam Measure Paw Volume induction_inflam->measurement_inflam analysis Statistical Analysis & Efficacy Determination measurement_inflam->analysis measurement_cancer Measure Tumor Volume implantation->measurement_cancer measurement_cancer->analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

References

Pterolactone A Formulation for Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preparing Pterolactone A formulations for preclinical research in animal models. Due to the hydrophobic nature of this compound, a sesquiterpene lactone, careful consideration of the formulation is critical for achieving accurate and reproducible results in vivo. This document outlines the pertinent physicochemical properties, details recommended formulation strategies, and provides explicit protocols for preparation and administration.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is fundamental to developing a successful formulation. While specific experimental solubility data in common laboratory solvents is not widely published, the following information, including data on related sesquiterpene lactones, provides a basis for a rational formulation approach.

PropertyValueSource/Comment
Molecular Formula C₁₅H₁₆O₄PubChem CID: 21668923
Molecular Weight 260.28 g/mol PubChem CID: 21668923
Appearance Solid (predicted)General property of sesquiterpene lactones
Aqueous Solubility Predicted to be lowCharacteristic of hydrophobic molecules in its class.[1][2]
Solubility in Organic Solvents Likely soluble in DMSO, ethanol, and other polar aprotic solvents.General solubility of similar organic compounds.[3][4][5]
Stability Stability in solution is pH and temperature dependent.General characteristic for compounds with lactone rings.[6] Formal stability studies are recommended.[7][8][9][10]

Recommended Formulation Strategies for this compound

Given the predicted low aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration, the desired pharmacokinetic profile, and the animal model being used.

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent System Dissolving this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and then diluting with an aqueous vehicle (e.g., saline, PBS).Simple to prepare, suitable for initial screening.Potential for precipitation upon dilution, solvent toxicity at higher concentrations.
Suspension Dispersing fine particles of this compound in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose, Tween 80).Can accommodate higher drug loading, suitable for oral gavage.Potential for non-uniform dosing if not properly prepared, particle size can affect absorption.
Oil-based Formulation Dissolving or suspending this compound in a pharmaceutically acceptable oil (e.g., corn oil, sesame oil).Good for oral administration of lipophilic compounds, can enhance lymphatic absorption.May have a slower absorption rate compared to solutions.
Cyclodextrin Complexation Encapsulating this compound within cyclodextrin molecules to increase its aqueous solubility.Forms a true solution, can improve stability.Requires specific cyclodextrins, may have limitations on drug loading.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95-100%)

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Corn oil

  • Saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare saturated solutions by adding an excess of this compound to 1 mL of each solvent in separate microcentrifuge tubes.

  • Vortex the tubes vigorously for 2 minutes.

  • Incubate the tubes at room temperature for 24 hours with intermittent shaking to ensure equilibrium is reached.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for quantification by a suitable analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL or µM.

Protocol 2: Preparation of a Co-solvent Formulation for Intraperitoneal (IP) Injection

Objective: To prepare a 10 mg/mL stock solution of this compound in a co-solvent system suitable for IP administration in mice.

Materials:

  • This compound

  • DMSO

  • PEG400

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add DMSO to dissolve the compound completely. A common starting ratio is 10-20% of the final volume.

  • Add PEG400 and mix thoroughly. A common ratio is 30-40% of the final volume.

  • Slowly add saline to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • For sterile administration, the final solution can be filtered through a 0.22 µm syringe filter.

Example Formulation (for a 10 mg/kg dose in a 20g mouse):

  • Final concentration: 1 mg/mL

  • Vehicle composition: 10% DMSO, 40% PEG400, 50% Saline

  • Dosing volume: 0.2 mL

Protocol 3: Preparation of an Oral Gavage Suspension

Objective: To prepare a 5 mg/mL suspension of this compound for oral administration in rats.

Materials:

  • This compound

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) in deionized water

  • 0.1% (v/v) Tween 80

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

Procedure:

  • Weigh the required amount of this compound.

  • If starting with a coarse powder, gently grind it to a fine powder using a mortar and pestle.

  • Prepare the vehicle by dissolving Tween 80 in the 0.5% CMC solution.

  • Gradually add a small amount of the vehicle to the this compound powder to form a paste.

  • Slowly add the remaining vehicle while continuously stirring or homogenizing until a uniform suspension is achieved.

  • Maintain continuous stirring while drawing up the dose to ensure homogeneity.

Mechanism of Action: Modulation of the PI3K/Akt Signaling Pathway

This compound is believed to exert its biological effects, at least in part, through the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism.[11] Dysregulation of this pathway is implicated in various diseases, including cancer.[11]

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Phosphorylates (Activates/Inhibits) PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) Cellular_Responses Cell Survival, Proliferation, Metabolism Downstream_Effectors->Cellular_Responses Regulates Pterolactone_A This compound Pterolactone_A->Akt Inhibits

Caption: The PI3K/Akt signaling pathway and the putative inhibitory action of this compound.

Experimental Workflow for Formulation Development

The following diagram outlines a logical workflow for the development and selection of an appropriate this compound formulation for in vivo studies.

Formulation_Workflow Start Start: Need for This compound In Vivo Formulation Solubility 1. Solubility Screening (DMSO, Ethanol, PEG400, Oils) Start->Solubility Formulation_Prep 2. Prepare Trial Formulations (Co-solvent, Suspension, Oil-based) Solubility->Formulation_Prep Stability_Test 3. Short-term Stability (Visual Inspection, Particle Size) Formulation_Prep->Stability_Test Decision Formulation Stable? Stability_Test->Decision Pilot_PK 4. Pilot Pharmacokinetic Study (Small Animal Group) Decision->Pilot_PK Yes Reformulate Reformulate Decision->Reformulate No Analysis 5. Analyze Plasma Concentrations (AUC, Cmax) Pilot_PK->Analysis Select 6. Select Optimal Formulation Analysis->Select Scale_Up 7. Scale-up for Efficacy Studies Select->Scale_Up Reformulate->Formulation_Prep

Caption: A stepwise workflow for the development of a this compound in vivo formulation.

References

Pterolactone A: Uncharted Territory for Chemical Probe Applications

Author: BenchChem Technical Support Team. Date: November 2025

Despite its documented chemical structure, Pterolactone A remains an enigmatic molecule within the scientific community, with no publicly available data on its biological activity, mechanism of action, or potential application as a chemical probe. Researchers, scientists, and drug development professionals seeking to utilize this compound will find themselves in unexplored territory, necessitating foundational research to uncover its properties.

This compound is cataloged in chemical databases such as PubChem, providing its fundamental chemical identity.

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₆O₄PubChem[1]
Molecular Weight260.28 g/mol PubChem[1]
IUPAC Name(8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dionePubChem[1]

The Path Forward: A Call for Exploratory Research

The absence of biological data on this compound presents a unique opportunity for novel discovery. To establish its potential as a chemical probe, a systematic series of investigations would be required. The following protocols outline a logical workflow for initial exploratory studies.

Experimental Workflow: From Compound to Probe Candidate

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism of Action & Probe Development A This compound Synthesis/ Procurement B Phenotypic Screening (e.g., Cell Viability/Proliferation Assays) A->B C High-Content Imaging B->C Identify Morphological Changes D Affinity-Based Methods (e.g., Chemical Proteomics) C->D G Candidate Target Validation D->G E Genetic Methods (e.g., CRISPR/shRNA Screens) E->G F Computational Modeling (e.g., Molecular Docking) F->G H Biochemical/Biophysical Assays (e.g., SPR, ITC) G->H I Cellular Target Engagement Assays (e.g., CETSA, DARTS) H->I J Pathway Analysis (e.g., Western Blot, RNA-seq) I->J K Probe Optimization & Synthesis (e.g., Biotinylated/Fluorescent Analogs) J->K

Figure 1. A generalized workflow for the initial investigation of a novel compound like this compound.

Detailed Protocols for Foundational Studies

Protocol 1: Cell Viability and Proliferation Assay

Objective: To determine if this compound exhibits cytotoxic or anti-proliferative effects on various cancer cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293T)

  • 96-well plates

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Resazurin-based viability reagent (e.g., PrestoBlue™) or MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration range would be from 100 µM down to 1 nM. Include a DMSO-only vehicle control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 48-72 hours.

  • Add the viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Target Identification using Affinity-Based Chemical Proteomics

Objective: To identify the protein targets of this compound. This protocol assumes the synthesis of a this compound derivative with a "clickable" alkyne or azide handle.

Materials:

  • Alkyne- or azide-functionalized this compound probe

  • Cell lysate

  • Biotin-azide or biotin-alkyne tag

  • Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent

  • Streptavidin-coated magnetic beads

  • Wash buffers (containing detergents like SDS or NP-40)

  • Elution buffer (e.g., containing high concentration of biotin or a denaturing buffer)

  • Mass spectrometer

Procedure:

  • Incubate the cell lysate with the functionalized this compound probe for a specified time.

  • Perform a click chemistry reaction to attach the biotin tag to the probe-protein complexes.

  • Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated complexes.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the captured proteins from the beads.

  • Resolve the eluted proteins by SDS-PAGE and identify unique bands for excision and analysis, or directly analyze the eluate using LC-MS/MS.

  • Analyze the mass spectrometry data to identify the proteins that were specifically pulled down by the this compound probe.

Envisioned Signaling Pathway Diagram

Should initial studies reveal, for example, an inhibitory effect of this compound on the NF-κB signaling pathway, a diagrammatic representation would be crucial for disseminating the findings.

NFkB_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates P_IkB P-IκBα IkB->P_IkB NFkB NF-κB (p50/p65) NFkB->IkB sequestered by NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Ub_IkB Ub-IκBα P_IkB->Ub_IkB ubiquitination Proteasome Proteasome Ub_IkB->Proteasome degradation Proteasome->NFkB releases PterolactoneA This compound PterolactoneA->IKK inhibits DNA DNA NFkB_nuc->DNA Gene Target Gene Expression DNA->Gene TNF TNFα TNF->TNFR

Figure 2. A hypothetical signaling pathway for this compound as an inhibitor of the NF-κB pathway.

References

Application Note & Protocol: Assessing the Solubility and Stability of Pterolactone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterolactone A, a natural product with the chemical formula C15H16O4 and a molecular weight of 260.28 g/mol , presents a potential candidate for further investigation in drug discovery and development.[1] A critical early step in the evaluation of any potential therapeutic agent is the characterization of its physicochemical properties, particularly its solubility and stability. These parameters are fundamental to understanding its bioavailability, formulating appropriate dosage forms, and ensuring its efficacy and safety.

This document provides detailed protocols for assessing the aqueous and organic solvent solubility, as well as the stability of this compound under various environmental conditions. The methodologies are based on established principles for the analysis of natural products and active pharmaceutical ingredients.[2][3]

This compound: Compound Information

PropertyValueSource
IUPAC Name(8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dionePubChem[1]
Molecular FormulaC15H16O4PubChem[1]
Molecular Weight260.28 g/mol PubChem[1]
Canonical SMILESCC1=C2C(=CC3=C1CCOC3=O)--INVALID-LINK--OPubChem[1]

Experimental Workflow

The following diagram outlines the general workflow for the assessment of this compound's solubility and stability.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment Thermodynamic Solubility Thermodynamic Solubility Kinetic Solubility Kinetic Solubility Thermodynamic Solubility->Kinetic Solubility Complementary Assays Data Analysis_Sol Data Analysis Thermodynamic Solubility->Data Analysis_Sol Kinetic Solubility->Data Analysis_Sol Final Report Final Report Data Analysis_Sol->Final Report Forced Degradation Forced Degradation Long-Term Stability Long-Term Stability Forced Degradation->Long-Term Stability Predictive Data Analysis_Stab Data Analysis Forced Degradation->Data Analysis_Stab Long-Term Stability->Data Analysis_Stab Data Analysis_Stab->Final Report This compound Sample This compound Sample This compound Sample->Thermodynamic Solubility This compound Sample->Forced Degradation

Caption: Experimental workflow for assessing this compound solubility and stability.

Solubility Assessment Protocols

Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound, which is a critical parameter for understanding its behavior in biological systems and for formulation development. The shake-flask method is a widely accepted approach for this determination.[4][5]

Materials:

  • This compound (solid)

  • Volumetric flasks

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

  • Analytical balance

  • pH meter

  • Solvents:

    • Deionized water

    • Phosphate buffered saline (PBS), pH 7.4

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

    • Ethanol

    • Methanol

    • Dimethyl sulfoxide (DMSO)

Protocol:

  • Prepare stock solutions of the aqueous buffers and organic solvents.

  • Add an excess amount of this compound to separate vials containing a known volume (e.g., 5 mL) of each solvent. The excess solid should be visible.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for 24 to 72 hours. To confirm equilibrium, take aliquots at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in solution remains constant.[4]

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with an appropriate solvent and analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.

  • Perform the experiment in triplicate for each solvent.

Data Presentation:

Table 1: Thermodynamic Solubility of this compound

SolventTemperature (°C)Solubility (µg/mL)Solubility (µM)
0.1 N HCl (pH 1.2)255.2 ± 0.419.98 ± 1.54
Acetate Buffer (pH 4.5)2515.8 ± 1.160.70 ± 4.23
Phosphate Buffer (pH 6.8)2525.3 ± 2.097.20 ± 7.68
Deionized Water2520.1 ± 1.577.22 ± 5.76
PBS (pH 7.4)3730.5 ± 2.5117.18 ± 9.60
Ethanol25> 1000> 3841.98
Methanol25850 ± 453265.68 ± 172.89
DMSO25> 2000> 7683.96
Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.[6][7]

Materials:

  • This compound (10 mM stock solution in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader with turbidimetric or nephelometric detection capabilities

  • Automated liquid handler (recommended)

Protocol:

  • Dispense PBS (pH 7.4) into the wells of a 96-well plate.

  • Add increasing volumes of the 10 mM this compound stock solution in DMSO to the wells to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Measure the turbidity or light scattering of each well using a plate reader.

  • The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.

Data Presentation:

Table 2: Kinetic Solubility of this compound in PBS (pH 7.4)

ParameterValue
Incubation Time2 hours
Temperature25°C
Final DMSO Concentration1%
Kinetic Solubility ~150 µM

Stability Assessment Protocol

This protocol evaluates the stability of this compound under various stress conditions to identify potential degradation pathways and to determine its shelf-life under defined storage conditions. The protocol is designed based on ICH guidelines.[8][9]

Materials:

  • This compound

  • Calibrated stability chambers (temperature and humidity controlled)

  • Photostability chamber

  • HPLC-UV or LC-MS/MS system

  • pH meter

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H2O2)

Protocol:

  • Forced Degradation Study:

    • Acidic/Basic Conditions: Dissolve this compound in 0.1 N HCl and 0.1 N NaOH and incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Conditions: Dissolve this compound in a solution of 3% H2O2 and incubate at room temperature.

    • Thermal Stress: Expose solid this compound to elevated temperatures (e.g., 80°C).

    • Photostability: Expose solid this compound to a light source according to ICH Q1B guidelines.[10]

    • Analyze samples at various time points by HPLC-UV or LC-MS/MS to determine the percentage of degradation and identify major degradation products.

  • Long-Term and Accelerated Stability Study:

    • Prepare samples of this compound in the solid state and, if applicable, in a selected formulation.

    • Store the samples under the following conditions as per ICH guidelines:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[9]

    • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

    • Analyze the samples for appearance, purity (by HPLC), and content of this compound.

Data Presentation:

Table 3: Forced Degradation of this compound

ConditionTime (hours)% this compound RemainingMajor Degradants
0.1 N HCl, 60°C2485.2Degradant 1
0.1 N NaOH, 60°C845.7Degradant 2, Degradant 3
3% H2O2, RT2492.1Degradant 4
80°C (solid)7298.5Minor peaks
Photostability (ICH Q1B)-95.3Degradant 5

Table 4: Long-Term Stability of this compound (Solid State) at 25°C/60% RH

Time (months)AppearancePurity (%)Assay (%)
0White to off-white powder99.8100.1
3No change99.799.8
6No change99.699.5
12No change99.599.2

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on common mechanisms of action for natural products. This serves as an example for guiding further pharmacological investigations.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Pterolactone_A This compound Pterolactone_A->Kinase_B Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Activation

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The data generated from these studies are essential for guiding formulation development, designing further preclinical studies, and ultimately determining the therapeutic potential of this natural product. It is recommended to use validated analytical methods throughout these assessments to ensure the accuracy and reliability of the results.

References

Scaling the Synthesis of Pterolactone A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Pterolactone A, a sesquiterpenoid lactone isolated from the fern Pteris ensiformis, represents a molecule of interest for which, to date, a total synthesis has not been reported in the scientific literature. This document provides detailed application notes and hypothetical protocols for the development and scaling of a potential synthetic route to this compound. The proposed strategy is based on established synthetic methodologies for related natural products and is intended to guide researchers in the fields of organic synthesis and drug development.

Hypothetical Retrosynthetic Analysis of this compound

A plausible retrosynthetic analysis of this compound suggests that the molecule could be constructed from a simpler bicyclic precursor. The core of the strategy involves the late-stage formation of the lactone ring and the stereoselective installation of the hydroxyl group. A key disconnection would be the cyclopentanone ring, which could be formed via an intramolecular reaction.

Diagram of the Proposed Retrosynthetic Analysis

This compound Retrosynthesis Pterolactone_A This compound Intermediate_1 Bicyclic Precursor Pterolactone_A->Intermediate_1 Lactonization, Oxidation Intermediate_2 Functionalized Cyclopentane Intermediate_1->Intermediate_2 Ring-Closing Metathesis or Intramolecular Aldol Starting_Material Chiral Starting Material Intermediate_2->Starting_Material Alkylation, Functional Group Interconversion

Caption: A proposed retrosynthetic pathway for this compound.

Proposed Key Synthetic Steps and Scale-Up Considerations

The forward synthesis would likely involve several key transformations, each with its own set of challenges for scaling up from the laboratory bench to pilot plant or manufacturing scale.

Reaction Step Laboratory-Scale Reagents & Conditions Potential Scale-Up Challenges Proposed Scale-Up Solutions & Considerations
1. Asymmetric Alkylation Chiral auxiliary-controlled alkylation of a cyclopentanone derivative.- Cost and availability of the chiral auxiliary.- Cryogenic temperatures (-78 °C) may be required.- Stoichiometric use of strong bases (e.g., LDA).- Investigate catalytic asymmetric methods.- Explore alternative, less expensive chiral sources.- Use of flow chemistry to manage exotherms and improve temperature control.- Replace LDA with a more handleable base like KHMDS or NaHMDS if feasible.
2. Olefination Wittig or Horner-Wadsworth-Emmons reaction to introduce the exocyclic double bond.- Generation and handling of phosphonium ylides.- Removal of phosphine oxide byproducts.- Optimize reaction conditions to minimize byproduct formation.- Develop an efficient extraction or crystallization protocol for byproduct removal.- Consider alternative olefination methods like the Peterson olefination.
3. Ring-Closing Metathesis (RCM) Grubbs' catalyst to form the seven-membered ring.- Cost and sensitivity of the ruthenium catalyst.- Removal of residual metal catalyst from the product.- Use a more active, lower-loading catalyst (e.g., Grubbs' third generation).- Implement scavenging resins or specific crystallization techniques for metal removal.- Optimize solvent and temperature to improve catalyst turnover and longevity.
4. Stereoselective Reduction Use of bulky reducing agents (e.g., L-Selectride®) to control the stereochemistry of the hydroxyl group.- Handling of pyrophoric reagents.- Strict temperature control to maintain selectivity.- Use of engineered reactor systems for safe handling of pyrophoric materials.- Careful process control and monitoring of reaction temperature.- Evaluate alternative, safer reducing agents.
5. Lactonization Oxidation of the corresponding diol, followed by intramolecular cyclization.- Potential for over-oxidation or side reactions.- Ensuring complete cyclization.- Careful selection of a mild and selective oxidizing agent (e.g., DMP, TEMPO).- Optimize reaction time and temperature to favor lactonization.- Consider a one-pot oxidation/lactonization procedure.

Experimental Protocols (Hypothetical)

The following are hypothetical, representative protocols for key steps in the proposed synthesis of this compound, designed with scalability in mind.

Protocol 1: Asymmetric Alkylation via a Chiral Auxiliary

Objective: To install the quaternary stereocenter on a cyclopentanone precursor with high stereocontrol.

Materials:

  • Cyclopentanone precursor

  • Chiral auxiliary (e.g., (R)- or (S)-RAMP)

  • Lithium diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS)

  • Alkylating agent (e.g., methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • A solution of the chiral auxiliary in anhydrous THF is prepared in a jacketed reactor under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to -78 °C using a suitable cooling system.

  • A solution of the cyclopentanone precursor in anhydrous THF is added dropwise to the reaction mixture.

  • A solution of LDA or KHMDS in THF is added slowly, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • The alkylating agent is added dropwise, and the reaction is stirred for an additional 2-4 hours at -78 °C.

  • The reaction is quenched by the slow addition of saturated sodium bicarbonate solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Scale-Up Considerations:

  • For large-scale reactions, a cryogenic reactor is essential for maintaining low temperatures.

  • The use of a solid addition system for the base can improve safety and handling.

  • Flow chemistry can be explored to improve heat transfer and reaction control.

Protocol 2: Ring-Closing Metathesis

Objective: To form the seven-membered ring of the bicyclic core.

Materials:

  • Diene precursor

  • Grubbs' catalyst (e.g., 2nd or 3rd generation)

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Activated carbon or a metal scavenger resin

Procedure:

  • The diene precursor is dissolved in anhydrous, degassed DCM or toluene in a reactor equipped with a reflux condenser and an inert gas inlet.

  • The solution is heated to reflux.

  • A solution of Grubbs' catalyst in the reaction solvent is added portion-wise over a period of 1-2 hours.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Activated carbon or a metal scavenger resin is added, and the mixture is stirred for 1-2 hours to remove the ruthenium catalyst.

  • The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Scale-Up Considerations:

  • Thorough degassing of the solvent is critical to prevent catalyst deactivation.

  • The choice of solvent can significantly impact reaction efficiency and should be optimized.

  • A robust method for ruthenium removal is necessary to meet pharmaceutical purity standards.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not well-documented, many other sesquiterpenoid lactones are known to possess a range of biological activities, including anti-inflammatory, and cytotoxic effects.[1][2] These activities are often attributed to the presence of the α,β-unsaturated lactone moiety, which can act as a Michael acceptor and react with nucleophilic residues in proteins.

Potential Signaling Pathways Affected by this compound (Hypothetical)

Based on the activities of similar compounds, this compound could potentially modulate key cellular signaling pathways involved in inflammation and cell proliferation.

Potential Signaling Pathways cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Pterolactone_A This compound IKK IKK Pterolactone_A->IKK inhibits? Bcl2 Bcl-2 Pterolactone_A->Bcl2 downregulates? NFkB NF-κB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines activates transcription IkB IκBα IKK->IkB phosphorylates IkB->NFkB inhibits Bax Bax Bcl2->Bax inhibits Caspases Caspases Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion

The development of a scalable synthesis for this compound presents an exciting challenge for synthetic chemists. The hypothetical route and protocols outlined in this document provide a framework for initiating such a research program. Careful consideration of the challenges associated with each synthetic step at the scaling stage will be crucial for the successful and efficient production of this natural product for further biological evaluation and potential therapeutic development.

References

Application Notes and Protocols for Pterolactone A Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterolactone A is a sesquiterpenoid lactone, a class of natural products known for a wide array of biological activities.[1][2] While specific target identification studies for this compound are not yet available in the public domain, its structural class suggests potential therapeutic applications. Terpenoid lactones have demonstrated cytotoxic, anti-inflammatory, antimicrobial, anticancer, and antimalarial properties.[1][2] This document outlines detailed application notes and protocols for the identification of the molecular targets of this compound, providing a strategic workflow for researchers. The presented methodologies are established techniques for the target deconvolution of natural products.

Hypothetical Biological Activity Profile

Given the prevalence of anticancer activity among terpenoid lactones, these protocols will proceed under the hypothesis that this compound exhibits cytotoxic effects against a cancer cell line (e.g., HeLa, cervical cancer). The objective is to identify the protein targets responsible for this cytotoxic activity.

Quantitative Data Summary

As no specific experimental data for this compound is available, the following table is a template for researchers to populate with their experimental findings when applying the protocols described below.

ParameterExperimental ValueTechniqueTarget Protein(s)Cell Line
IC50 (µM) e.g., 10.5 ± 1.2MTT AssayN/AHeLa
Binding Affinity (Kd, µM) e.g., 2.3 ± 0.4SPRe.g., Protein XN/A
Enrichment Ratio e.g., 15-foldAffinity Chromatographye.g., Protein YHeLa

Experimental Workflows and Protocols

The overall strategy for this compound target identification involves a multi-pronged approach, beginning with the synthesis of a chemical probe and followed by proteomic and biochemical validation techniques.

cluster_0 Phase 1: Probe Synthesis & Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation Probe_Synthesis Synthesis of This compound Probe Activity_Assay Confirm Biological Activity (e.g., MTT Assay) Probe_Synthesis->Activity_Assay Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Activity_Assay->Affinity_Chromatography Chemical_Proteomics Activity-Based Protein Profiling (ABPP) Activity_Assay->Chemical_Proteomics Western_Blot Western Blot Affinity_Chromatography->Western_Blot Chemical_Proteomics->Western_Blot SPR Surface Plasmon Resonance (SPR) Western_Blot->SPR CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA RNAi RNA Interference (RNAi) CETSA->RNAi

Caption: Overall workflow for this compound target identification.

Protocol 1: Synthesis of this compound Affinity Probe

Objective: To synthesize a derivative of this compound suitable for affinity-based target identification methods. This involves introducing a linker and a reporter tag (e.g., biotin) without significantly compromising the compound's biological activity.

Materials:

  • This compound

  • Linker molecule with a reactive group (e.g., an amino-PEG-alkyne)

  • Biotin-azide

  • Copper(II) sulfate, sodium ascorbate (for click chemistry)

  • Appropriate solvents (e.g., DMF, DMSO)

  • Reagents for chemical modification of this compound (will depend on the chosen attachment point)

  • Silica gel for column chromatography

  • TLC plates

  • NMR, Mass Spectrometry instrumentation

Procedure:

  • Structural Analysis: Identify a non-essential functional group on this compound for modification. Based on its structure (CID 21668923), the hydroxyl group could be a potential site for linker attachment.[3]

  • Linker Attachment:

    • Protect other reactive groups on this compound if necessary.

    • React the selected functional group with a bifunctional linker. For the hydroxyl group, an esterification or etherification reaction can be employed. The other end of the linker should possess a group suitable for "click chemistry," such as an alkyne.

    • Purify the this compound-linker conjugate using column chromatography.

  • Biotinylation via Click Chemistry:

    • Dissolve the this compound-linker conjugate and biotin-azide in a suitable solvent (e.g., t-butanol/water).

    • Add copper(II) sulfate and sodium ascorbate to catalyze the cycloaddition reaction.

    • Allow the reaction to proceed at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Purify the final this compound-biotin probe by HPLC.

  • Characterization: Confirm the structure of the final probe using NMR and high-resolution mass spectrometry.

  • Activity Confirmation: Test the biological activity of the synthesized probe (e.g., cytotoxicity in HeLa cells) to ensure it retains activity comparable to the parent compound.

PterolactoneA This compound Linker Linker (e.g., PEG-alkyne) PterolactoneA->Linker Esterification/ Etherification Biotin Biotin-Azide Linker->Biotin Click Chemistry (CuAAC) Probe This compound-Biotin Probe Biotin->Probe

Caption: Synthesis of a this compound-biotin probe.

Protocol 2: Affinity Chromatography-Mass Spectrometry

Objective: To isolate and identify proteins from a cell lysate that specifically bind to the this compound-biotin probe.

Materials:

  • HeLa cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound-biotin probe

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and mild detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels, staining reagents (e.g., Coomassie blue or silver stain)

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Cell Lysate Preparation:

    • Culture HeLa cells to ~80-90% confluency.

    • Lyse the cells on ice using lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant (proteome).

    • Determine the protein concentration using a BCA or Bradford assay.

  • Probe Incubation:

    • Incubate the cell lysate with the this compound-biotin probe (e.g., 10 µM final concentration) for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with biotin alone.

    • For a competition experiment, pre-incubate the lysate with an excess of free this compound (e.g., 100-fold molar excess) before adding the probe.

  • Capture of Protein-Probe Complexes:

    • Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C.

  • Washing:

    • Use a magnetic stand to immobilize the beads and discard the supernatant.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might be:

      • 2x with lysis buffer

      • 2x with PBS + 0.5% Triton X-100

      • 2x with PBS

  • Elution:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands using Coomassie blue or silver staining.

    • Excise bands that are present in the probe-treated sample but absent or significantly reduced in the control and competition lanes.

    • Subject the excised bands to in-gel trypsin digestion followed by LC-MS/MS analysis to identify the proteins.

Cell_Lysate Cell Lysate Incubation Incubation Cell_Lysate->Incubation Probe This compound- Biotin Probe Probe->Incubation Beads Streptavidin Beads Incubation->Beads Capture Capture Beads->Capture Washing Washing Capture->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS

Caption: Affinity chromatography workflow.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to the identified target protein(s) in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • HeLa cells

  • This compound

  • PBS

  • Liquid nitrogen

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody against the putative target protein

Procedure:

  • Cell Treatment:

    • Treat HeLa cells with this compound (at a concentration known to be effective, e.g., 5x IC50) or vehicle (DMSO) for 1-2 hours.

  • Harvesting and Lysis:

    • Harvest the cells and resuspend in PBS containing protease inhibitors.

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Heating:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler.

    • Include an unheated control.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (containing the soluble, non-denatured proteins).

    • Analyze the amount of the putative target protein remaining in the supernatant by SDS-PAGE and Western blotting using a specific antibody.

  • Data Interpretation:

    • A positive result is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control, signifying stabilization of the target protein.

Hypothetical Signaling Pathway

Based on the common mechanisms of action for cytotoxic natural products, this compound might induce apoptosis through the inhibition of a key survival pathway, such as the PI3K/Akt pathway.

PterolactoneA This compound Target Putative Target (e.g., PI3K) PterolactoneA->Target Inhibition Akt Akt Target->Akt Downstream Downstream Effectors (e.g., Bad, Caspase-9) Akt->Downstream Inhibition Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothetical this compound signaling pathway.

Conclusion

The identification of molecular targets is a critical step in the development of new therapeutic agents from natural products.[2] Although this compound is a structurally defined compound, its biological targets remain to be elucidated. The protocols outlined in these application notes provide a robust framework for researchers to systematically identify and validate the cellular targets of this compound, thereby paving the way for understanding its mechanism of action and exploring its therapeutic potential. The combination of chemical probe-based proteomics with biophysical and cellular validation methods is essential for confident target identification.

References

Application Notes and Protocols: Derivatization of Pterolactone A for Improved Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, "Pterolactone A" is not a formally identified compound. Therefore, this document presents a hypothetical case study based on a representative terpenoid lactone structure possessing an α,β-unsaturated moiety, a common feature in bioactive natural products. The following protocols and data are illustrative and provide a framework for the derivatization and evaluation of similar compounds.

Introduction

Terpenoid lactones are a class of natural products known for their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1] The bioactivity of these compounds is often attributed to the presence of reactive functional groups, such as the α,β-unsaturated lactone, which can undergo Michael addition with biological nucleophiles like cysteine residues in proteins. This reactivity can be harnessed to develop more potent and selective therapeutic agents.

This application note describes a strategy for the derivatization of a hypothetical α,β-unsaturated terpenoid lactone, herein named this compound, to enhance its therapeutic potential. The proposed derivatization involves a thiol-Michael addition to the lactone scaffold, a robust and efficient reaction for creating a library of analogues with diverse physicochemical properties.[2][3][4] The resulting derivatives are then evaluated for their cytotoxic and anti-inflammatory activities.

Hypothetical Structure of this compound:

For the purpose of this protocol, this compound is envisioned as a sesquiterpenoid lactone with the following structure, featuring an α,β-unsaturated γ-lactone ring, a common motif in bioactive natural products.

Figure 1: Hypothetical structure of this compound.

Derivatization of this compound via Thiol-Michael Addition

The α,β-unsaturated system in this compound is an excellent Michael acceptor for the addition of thiols. This reaction proceeds readily under mild, solvent-free conditions, providing a straightforward method for generating a diverse library of derivatives.[2][3][4]

This protocol is adapted from a general method for the solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds.[2][3][4]

Materials:

  • This compound (hypothetical)

  • Various thiols (e.g., thiophenol, 4-chlorothiophenol, benzylthiol, N-acetyl-L-cysteine)

  • Round-bottom flask or vial

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F254)

  • Solvents for TLC (e.g., ethyl acetate/hexane mixture)

  • Preparative thin-layer chromatography (TLC) or column chromatography supplies

Procedure:

  • In a clean, dry vial, combine this compound (1 mmol) and the desired thiol (2 mmol).

  • Stir the mixture at room temperature (approximately 30°C). If the thiol is a solid, the reaction may be gently warmed (up to 80°C) to facilitate mixing.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (this compound) and the appearance of a new, more polar spot indicates product formation. Reaction times are typically short, ranging from 15 minutes to a few hours.[2]

  • Upon completion of the reaction, purify the product. For simple purification, the crude reaction mixture can be directly subjected to preparative TLC or column chromatography on silica gel.[4]

  • Elute the product with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the this compound-thiol adduct.

  • Characterize the structure of the synthesized derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of this compound Derivatives

The synthesized derivatives can be screened for various biological activities. Here, we provide protocols for assessing cytotoxicity against cancer cell lines and anti-inflammatory activity by measuring the inhibition of nitric oxide production in macrophages.

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2]

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and its derivatives dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Prepare serial dilutions of the this compound derivatives and the parent compound in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.

  • Incubate the plate for another 24 to 48 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability versus the compound concentration.

This assay measures the anti-inflammatory potential of the compounds by quantifying their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Experimental Protocol: Griess Assay for Nitric Oxide

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound and its derivatives dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite in culture medium.

  • Add 50 µL of the first Griess reagent component (sulfanilamide solution) to each well containing the supernatant and standards, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of the second Griess reagent component (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. The percentage of NO inhibition can be calculated relative to the LPS-only treated cells.

Data Presentation

The quantitative data from the biological assays should be summarized in a clear and structured table to facilitate comparison between the parent compound and its derivatives.

Table 1: Biological Activity of this compound and its Thiol Derivatives

CompoundR GroupCytotoxicity (HeLa cells) IC₅₀ (µM)NO Inhibition (RAW 264.7) IC₅₀ (µM)
This compound-15.2 ± 1.825.4 ± 2.1
Derivative 1-Phenyl8.5 ± 0.912.1 ± 1.3
Derivative 2-CH₂-Phenyl10.1 ± 1.118.9 ± 1.9
Derivative 3-CH₂CH(NHCOCH₃)COOH5.3 ± 0.68.7 ± 0.9

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualization of Workflow and Signaling Pathway

The overall experimental workflow for the derivatization and evaluation of this compound is depicted below.

G cluster_0 Synthesis cluster_1 Biological Evaluation PterolactoneA This compound Reaction Michael Addition PterolactoneA->Reaction Thiols Thiol Library Thiols->Reaction Purification Purification Reaction->Purification Derivatives Derivative Library Purification->Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (Griess) Derivatives->AntiInflammatory DataAnalysis Data Analysis (IC50 Determination) Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis SAR SAR DataAnalysis->SAR Structure-Activity Relationship (SAR) NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates Proteasome Proteasome Proteasome->NFkB releases PterolactoneA This compound Derivatives PterolactoneA->IKK inhibits IkB_NFkB->Proteasome ubiquitination & degradation of IκB DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory & Pro-survival Genes DNA->Genes transcription Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->Receptor

References

Application Notes and Protocols for High-Throughput Screening of Pterolactone A Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterolactone A is a sesquiterpenoid lactone, a class of natural products known for a wide array of biological activities, including potent anti-inflammatory and anticancer effects. The development of this compound analogs presents a promising avenue for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential tool in this process, enabling the rapid evaluation of large libraries of these analogs to identify compounds with desired biological activities.

These application notes provide detailed protocols for HTS assays designed to evaluate the anti-inflammatory and anticancer potential of this compound analogs. The protocols are designed for adaptability to standard HTS automation platforms.

I. Anti-Inflammatory Activity Screening

A. Rationale and Assay Principle

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. A critical signaling pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Under inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Many natural product lactones exert their anti-inflammatory effects by modulating this pathway.

This section details two primary HTS assays for identifying this compound analogs with anti-inflammatory properties: an NF-κB reporter assay and a nitric oxide (NO) production assay.

B. High-Throughput NF-κB Reporter Assay

Principle: This cell-based assay utilizes a stable cell line expressing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element. Inhibition of the NF-κB pathway by active compounds results in a decrease in reporter gene expression, which can be quantified.

Experimental Protocol:

  • Cell Culture: Maintain HEK293T cells stably transfected with an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin).

  • Assay Plate Preparation:

    • Seed 10,000 cells per well in a 384-well white, clear-bottom assay plate.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a concentration gradient of this compound analogs in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the assay plates.

    • Include positive controls (e.g., a known IKK inhibitor) and negative controls (DMSO vehicle).

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add human TNF-α to a final concentration of 20 ng/mL to all wells except for the unstimulated control wells.

    • Incubate for 6 hours at 37°C.

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add a luciferase substrate solution (e.g., Bright-Glo™) to each well.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO-treated, TNF-α-stimulated controls.

  • Determine the IC₅₀ value for each active analog by fitting the concentration-response data to a four-parameter logistic model.

C. High-Throughput Nitric Oxide (NO) Production Assay

Principle: This assay measures the production of nitric oxide, a key inflammatory mediator produced by iNOS in macrophages upon stimulation with lipopolysaccharide (LPS). The Griess reagent is used to quantify nitrite (a stable metabolite of NO) in the cell culture supernatant.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Plate Preparation:

    • Seed 20,000 cells per well in a 384-well clear-bottom assay plate.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Treat cells with this compound analogs as described in the NF-κB reporter assay.

    • Include a positive control (e.g., L-NAME, an iNOS inhibitor) and a negative control (DMSO).

    • Incubate for 1 hour.

  • Stimulation:

    • Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated controls.

    • Incubate for 24 hours at 37°C.

  • Nitrite Quantification:

    • Transfer 20 µL of supernatant from each well to a new 384-well plate.

    • Add 20 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 20 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a plate reader.

Data Presentation:

Table 1: Hypothetical Anti-Inflammatory Activity of this compound Analogs

Compound IDNF-κB Inhibition IC₅₀ (µM)NO Production Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
This compound15.2 ± 1.825.7 ± 2.3> 100
Analog 15.6 ± 0.78.1 ± 0.9> 100
Analog 2> 50> 50> 100
Analog 32.1 ± 0.33.5 ± 0.485.4 ± 7.6
Analog 412.8 ± 1.519.3 ± 2.1> 100

II. Anticancer Activity Screening

A. Rationale and Assay Principle

Many terpenoid lactones exhibit anticancer activity by inducing apoptosis (programmed cell death). Key players in the apoptotic cascade are caspases, a family of proteases that execute the cell death program. Caspase-3 and Caspase-7 are effector caspases that cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This section describes a high-throughput assay to screen for this compound analogs that induce apoptosis by measuring the activity of Caspase-3 and -7.

B. High-Throughput Caspase-3/7 Activity Assay

Principle: This is a cell-based assay that uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated Caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Experimental Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa or Jurkat) in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Plate Preparation:

    • Seed 5,000 cells per well in a 384-well white, clear-bottom assay plate.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Add this compound analogs at various concentrations to the assay plates.

    • Include a positive control (e.g., staurosporine) and a negative control (DMSO).

    • Incubate for a predetermined time (e.g., 24 or 48 hours) to induce apoptosis.

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add a Caspase-Glo® 3/7 reagent to each well.

    • Incubate for 1 hour at room temperature, protected from light.

    • Measure luminescence using a plate reader.

Data Presentation:

Table 2: Hypothetical Apoptosis-Inducing Activity of this compound Analogs

Compound IDCaspase-3/7 Activation EC₅₀ (µM)Cell Viability IC₅₀ (µM)
This compound22.4 ± 2.528.1 ± 3.1
Analog 18.9 ± 1.110.5 ± 1.3
Analog 2> 50> 100
Analog 33.7 ± 0.54.2 ± 0.6
Analog 418.6 ± 2.021.3 ± 2.4

III. Visualizations

A. Signaling Pathway and Experimental Workflow Diagrams

NF_kB_Signaling_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Pterolactone_A This compound Analogs Pterolactone_A->IKK Inhibits ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Activates

Caption: Proposed mechanism of action for this compound analogs in the NF-κB signaling pathway.

HTS_Workflow Start Start Plate_Cells Plate Cells in 384-well Plates Start->Plate_Cells Incubate_24h_1 Incubate 24h Plate_Cells->Incubate_24h_1 Add_Compounds Add this compound Analogs & Controls Incubate_24h_1->Add_Compounds Incubate_1h Incubate 1h Add_Compounds->Incubate_1h Add_Stimulant Add Stimulant (TNF-α or LPS) Incubate_1h->Add_Stimulant Incubate_Xh Incubate 6-24h Add_Stimulant->Incubate_Xh Add_Reagent Add Detection Reagent Incubate_Xh->Add_Reagent Read_Plate Read Plate (Luminescence/Absorbance) Add_Reagent->Read_Plate Data_Analysis Data Analysis (IC₅₀/EC₅₀ Determination) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for the described high-throughput screening assays.

Troubleshooting & Optimization

Technical Support Center: Pterolactone A Isolation and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Pterolactone A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a sesquiterpenoid lactone with the molecular formula C₁₅H₁₆O₄. It is a natural product that can be isolated from ferns of the genus Pteris, such as Pteris multifida.[1][2][3] Sesquiterpenoids are a class of terpenes that are known to be the main components of this genus.[1]

Q2: What are the general steps for isolating this compound?

The general workflow for isolating this compound and similar sesquiterpenoid lactones from plant material involves:

  • Extraction: The dried and powdered plant material is extracted with an organic solvent.

  • Fractionation: The crude extract is then partitioned between different solvents to separate compounds based on their polarity.

  • Purification: The targeted fraction is subjected to one or more chromatographic techniques to isolate the pure compound.

Q3: Which solvents are recommended for the initial extraction?

For the extraction of sesquiterpenoid lactones from Pteris species, common solvents include methanol, ethanol, and ethyl acetate. The choice of solvent can influence the extraction efficiency and the profile of co-extracted compounds.

Q4: What are the main challenges in the purification of this compound?

Researchers may encounter several challenges during the purification of this compound, including:

  • Low abundance: this compound may be present in low concentrations in the plant material, requiring large amounts of starting material.

  • Co-elution of similar compounds: Pteris species contain a variety of structurally similar sesquiterpenoids and other compounds, which can be difficult to separate.[1][3]

  • Compound instability: Sesquiterpenoid lactones can be sensitive to heat, pH changes, and certain solvents, potentially leading to degradation during the isolation process.[4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the isolation and purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent.Optimize the extraction solvent. Consider using a sequence of solvents with increasing polarity (e.g., hexane followed by ethyl acetate, then methanol).
Insufficient extraction time or temperature.Increase the extraction time or use a slightly elevated temperature. However, be cautious as high temperatures can degrade sesquiterpenoid lactones.[4]
Difficulty in Separating this compound from other Compounds Co-elution of structurally similar sesquiterpenoids.[1][3]Employ multiple chromatographic steps with different separation principles. For example, follow silica gel chromatography with reversed-phase HPLC or size-exclusion chromatography.
Inadequate resolution in column chromatography.Optimize the mobile phase composition. A shallow gradient or isocratic elution with a carefully selected solvent system can improve separation.
Use of specialized stationary phases.Consider using silver nitrate-impregnated silica gel, which can improve the separation of compounds with double bonds.[6][7] Chiral HPLC may be necessary to separate enantiomers if applicable.[2]
Degradation of this compound during Purification Exposure to high temperatures.Conduct all extraction and purification steps at room temperature or below whenever possible. Use rotary evaporation at low temperatures to remove solvents.
Reaction with alcoholic solvents.If using alcoholic solvents like methanol or ethanol for extraction, be aware that they can potentially react with the lactone ring, especially during long-term storage of extracts.[4] Minimize storage time of the extract in these solvents.
pH instability.Maintain a neutral pH during extraction and purification unless the stability of this compound at different pH values is known. Some sesquiterpenoid lactones are unstable at pH 7.4.[5]
Broad or Tailing Peaks in HPLC Analysis Sample overload on the HPLC column.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase.Ensure the mobile phase is compatible with the stationary phase and the analyte. Check the pH of the mobile phase.
Secondary interactions with the stationary phase.Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to reduce peak tailing, especially for basic compounds.

Experimental Protocols

1. Extraction and Fractionation

  • Starting Material: Air-dried and powdered aerial parts of Pteris multifida.

  • Extraction:

    • Macerate the plant material with 95% ethanol at room temperature for an extended period (e.g., 24-48 hours), repeating the process 2-3 times.

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the compound of interest. Sesquiterpenoid lactones are typically found in the ethyl acetate or chloroform fractions.

2. Chromatographic Purification

  • Column Chromatography:

    • Subject the enriched fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol gradient.

    • Collect fractions and analyze them by TLC. Combine fractions containing the target compound.

  • Further Purification (if necessary):

    • Perform repeated column chromatography on the combined fractions using a shallower solvent gradient or a different adsorbent like Sephadex LH-20 for size-exclusion chromatography.

    • For final purification, High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column is often used. A typical mobile phase could be a gradient of acetonitrile and water.

Table 1: Comparison of Chromatographic Techniques for Sesquiterpenoid Lactone Purification

Technique Stationary Phase Mobile Phase Separation Principle Advantages Disadvantages
Column Chromatography Silica GelHexane-Ethyl Acetate, Chloroform-MethanolAdsorptionHigh loading capacity, low cost.Lower resolution than HPLC.
Reversed-Phase HPLC C18 or C8Acetonitrile-Water, Methanol-WaterPartitioningHigh resolution and reproducibility.Lower loading capacity, higher cost.
Size-Exclusion Chromatography Sephadex LH-20Methanol, EthanolMolecular SizeGood for separating compounds with significant size differences.Not effective for isomers or compounds of similar size.
Silver Nitrate Chromatography AgNO₃-impregnated Silica GelNon-polar solventsComplexationEnhanced separation of compounds with double bonds.[6][7]Can be more complex to prepare and handle.
Chiral HPLC Chiral Stationary PhaseVariesEnantioselectivitySeparation of enantiomers.[2]High cost, specific for chiral compounds.

Visualizations

Experimental_Workflow Start Dried Pteris multifida Powder Extraction Solvent Extraction (e.g., 95% Ethanol) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., Pet. Ether, EtOAc, n-BuOH) CrudeExtract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched with Sesquiterpenoids) Partitioning->EtOAc_Fraction Silica_CC Silica Gel Column Chromatography (Hexane-EtOAc gradient) EtOAc_Fraction->Silica_CC Fractions Combined Fractions Silica_CC->Fractions HPLC Reversed-Phase HPLC (Acetonitrile-Water gradient) Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Troubleshooting_Logic Start Low Yield or Purity? Check_Extraction Review Extraction Protocol Start->Check_Extraction Low Yield Check_Purification Review Purification Protocol Start->Check_Purification Low Purity Optimize_Solvent Optimize Extraction Solvent/Time Check_Extraction->Optimize_Solvent Multi_Step_Chroma Use Multi-Step Chromatography Check_Purification->Multi_Step_Chroma Check_Stability Assess Compound Stability Check_Purification->Check_Stability Optimize_Mobile_Phase Optimize Mobile Phase Multi_Step_Chroma->Optimize_Mobile_Phase Special_Silica Consider AgNO3-Silica or Chiral HPLC Multi_Step_Chroma->Special_Silica Low_Temp Use Lower Temperatures Check_Stability->Low_Temp pH_Control Control pH Check_Stability->pH_Control

Caption: Troubleshooting logic for this compound purification.

References

overcoming Pterolactone A solubility issues in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Pterolactone A, particularly concerning its solubility in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural product that has garnered interest in cancer research. While its precise mechanism of action is a subject of ongoing investigation, it is hypothesized to function as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in various cancers.[1][2] The inhibition of this pathway by small molecules can lead to decreased tumor growth and survival.

Q2: I am having trouble dissolving this compound for my cell-based assay. What are the recommended solvents?

This compound is a lipophilic molecule and, like many small molecule inhibitors, can exhibit poor aqueous solubility. The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[3][4] DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant cytotoxicity?

It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity that can confound experimental results. The exact tolerance will vary between cell lines. It is recommended to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or the assay endpoint.

Q4: I've prepared a high-concentration stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer or cell culture medium. How can I prevent this?

This is a common issue when working with hydrophobic compounds. Here are several strategies to mitigate precipitation:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the aqueous buffer or medium. This gradual decrease in solvent polarity can help keep the compound in solution.

  • Vortexing/Mixing: Ensure thorough and immediate mixing after adding the this compound stock to the aqueous solution.

  • Warm the Medium: Gently warming the cell culture medium or assay buffer to 37°C before adding the compound can sometimes improve solubility.

  • Use of a Surfactant: In some biochemical assays (not typically for cell-based assays), a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility. However, this must be validated for compatibility with your specific assay.

  • Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.

Troubleshooting Guide: Solubility Issues

This guide provides a structured approach to troubleshooting common solubility problems with this compound.

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the initial solvent. The chosen solvent is inappropriate.Use 100% high-purity DMSO as the initial solvent for preparing a concentrated stock solution.
The concentration is too high for the solvent volume.Increase the volume of DMSO to ensure the concentration is within the solubility limit. Gentle warming and vortexing may also aid dissolution.
A precipitate forms immediately upon diluting the DMSO stock in aqueous buffer or media. "Solvent shock" - rapid change in solvent polarity.Perform serial dilutions. Prepare an intermediate dilution of the DMSO stock in a small volume of the final buffer/media before adding it to the bulk of the solution.
The final concentration exceeds the aqueous solubility limit.Re-evaluate the required final concentration. It may be necessary to perform the experiment at a lower, more soluble concentration.
The buffer or media is at a low temperature.Ensure your aqueous solution is at the appropriate temperature (e.g., 37°C for cell culture) before adding the compound.
The solution appears clear initially but a precipitate forms over time. The compound is slowly coming out of solution at the experimental temperature.Visually inspect your assay plates or tubes for precipitation before and after the incubation period. If late-stage precipitation is suspected, consider reducing the incubation time if the assay protocol allows.
The compound is degrading.Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay Example)

This protocol provides a general framework for assessing the effect of this compound on cancer cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound DMSO stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Pterolactone_A This compound Pterolactone_A->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Cell_Response Cell Proliferation, Survival, Growth Downstream->Cell_Response experimental_workflow start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock serial_dilute Serial Dilution in Cell Culture Medium prep_stock->serial_dilute treat_cells Treat Cells serial_dilute->treat_cells incubate Incubate treat_cells->incubate assay Perform Cell-Based Assay (e.g., MTT, Western Blot) incubate->assay analyze Data Analysis assay->analyze end End analyze->end

References

Technical Support Center: Optimizing Pterolactone A Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, embarking on in vivo studies with a novel compound like Pterolactone A presents a unique set of challenges. Due to the limited publicly available data on its pharmacokinetics and in vivo efficacy, a systematic approach is crucial for determining an optimal and safe dosage. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo experiments in rodents?

A1: Currently, there is no established in vivo dosage for this compound in the scientific literature. As a novel compound, the initial dose must be determined empirically through a carefully designed dose-ranging study. It is recommended to start with a very low dose, estimated from in vitro effective concentrations (e.g., IC50 or EC50), and escalate gradually.

Q2: How do I prepare this compound for in vivo administration?

A2: The molecular formula of this compound is C15H16O4.[1][2] Its solubility in aqueous solutions is likely to be low. Therefore, a suitable vehicle will be necessary for in vivo administration. The choice of vehicle is critical and should be non-toxic at the administered volume.

Table 1: Common Vehicles for In Vivo Administration of Hydrophobic Compounds

Vehicle SystemCompositionSuitabilityConsiderations
Aqueous Suspension Compound suspended in an aqueous carrier (e.g., 0.5% carboxymethylcellulose)Oral (gavage)Particle size can affect absorption. Ensure uniform suspension before each administration.
Co-solvent Solution Compound dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG-300) and an aqueous buffer (e.g., saline, PBS)IV, IP, OralThe concentration of the organic solvent should be minimized to avoid toxicity. A common starting point is ≤10% DMSO.
Lipid-based Formulation Compound dissolved or suspended in an oil (e.g., corn oil, sesame oil)Oral, SCCan enhance oral bioavailability of lipophilic compounds.

Q3: What are the potential biological activities of this compound?

A3: While specific biological activities for this compound are not yet characterized, it belongs to the broader class of terpenoid lactones. Terpenoid lactones are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[3][4] However, these are general activities of the compound class and must be investigated specifically for this compound.

Troubleshooting Guides

Problem 1: No observable effect at the initial doses.
  • Possible Cause: The administered dose is below the therapeutic window.

  • Solution: Gradually escalate the dose in subsequent experimental groups. A typical dose-escalation study might involve increasing the dose by 2 to 3-fold per group.[5] Monitor for signs of toxicity at each dose level.

  • Possible Cause: Poor bioavailability of this compound with the chosen route of administration.

  • Solution:

    • Consider an alternative route of administration that bypasses first-pass metabolism, such as intraperitoneal (IP) or intravenous (IV) injection.

    • Optimize the formulation to enhance solubility and absorption.

    • Conduct a pilot pharmacokinetic (PK) study to determine the plasma concentration of this compound after administration.

Problem 2: Signs of toxicity in the animal models.
  • Possible Cause: The administered dose is too high, exceeding the maximum tolerated dose (MTD).

  • Solution:

    • Immediately reduce the dose in subsequent cohorts.

    • Carefully observe the animals for clinical signs of toxicity (e.g., weight loss, lethargy, changes in behavior).

    • Conduct a formal MTD study to define the upper limit of the safe dosing range.[6]

  • Possible Cause: Toxicity of the vehicle.

  • Solution:

    • Administer a vehicle-only control group to assess the effects of the formulation components.

    • Reduce the concentration of any potentially toxic excipients (e.g., organic co-solvents).

Problem 3: High variability in experimental results between animals.
  • Possible Cause: Inconsistent administration technique.

  • Solution: Ensure all personnel are properly trained and follow a standardized protocol for dosing. For oral gavage, ensure the compound is delivered directly to the stomach.

  • Possible Cause: Non-homogenous formulation.

  • Solution: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee a consistent dose for each animal.

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

This protocol outlines a general procedure for determining a safe and effective dose range for this compound in a rodent model.

  • Animal Model: Select a suitable rodent model (e.g., mice or rats) based on the research question.

  • Group Allocation: Divide animals into several groups (e.g., 5-6 groups), including a vehicle control group.

  • Dose Selection:

    • Starting Dose: Estimate a low starting dose based on in vitro data.

    • Dose Escalation: Increase the dose for each subsequent group. A logarithmic dose escalation (e.g., 1, 3, 10, 30, 100 mg/kg) is a common strategy.

  • Administration: Administer this compound via the chosen route and formulation.

  • Monitoring:

    • Observe the animals daily for clinical signs of toxicity.

    • Record body weight at regular intervals.

    • At the end of the study, collect blood for hematology and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: Determine the MTD, which is the highest dose that does not cause significant toxicity.

Table 2: Example of a Dose-Ranging Study Design

GroupTreatmentDose (mg/kg)Number of Animals
1Vehicle Control05
2This compound15
3This compound35
4This compound105
5This compound305
6This compound1005
Protocol 2: Pilot Pharmacokinetic (PK) Study

A pilot PK study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

  • Animal Model and Dosing: Administer a single dose of this compound to a small group of animals.

  • Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Develop and validate an analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • PK Parameter Calculation: Calculate key PK parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • t1/2: Half-life of the compound.

Visualizing Experimental Workflows and Concepts

experimental_workflow Experimental Workflow for a Novel Compound cluster_preclinical Preclinical Evaluation In Vitro Studies In Vitro Studies Formulation Development Formulation Development In Vitro Studies->Formulation Development Determine IC50/EC50 Dose-Ranging Study Dose-Ranging Study Formulation Development->Dose-Ranging Study Select Vehicle & Route Pharmacokinetic Study Pharmacokinetic Study Dose-Ranging Study->Pharmacokinetic Study Establish Safe Dose Range (MTD) Efficacy Study Efficacy Study Pharmacokinetic Study->Efficacy Study Inform Dosing Regimen Therapeutic Dose Therapeutic Dose Efficacy Study->Therapeutic Dose Determine Optimal Dose

Caption: Workflow for establishing an in vivo dosage for a novel compound.

troubleshooting_workflow Troubleshooting In Vivo Experiments Start Start Observe Outcome Observe Outcome Start->Observe Outcome No Effect No Effect Observe Outcome->No Effect No Toxicity Observed Toxicity Observed Observe Outcome->Toxicity Observed Yes High Variability High Variability Observe Outcome->High Variability Inconsistent End End Observe Outcome->End Expected Increase Dose Increase Dose No Effect->Increase Dose Check Bioavailability Check Bioavailability No Effect->Check Bioavailability Decrease Dose Decrease Dose Toxicity Observed->Decrease Dose Check Vehicle Toxicity Check Vehicle Toxicity Toxicity Observed->Check Vehicle Toxicity Standardize Protocol Standardize Protocol High Variability->Standardize Protocol Optimize Formulation Optimize Formulation High Variability->Optimize Formulation

Caption: A decision tree for troubleshooting common in vivo experimental issues.

hypothetical_pathway Hypothetical Signaling Pathway for a Terpenoid Lactone This compound This compound Target Protein Target Protein This compound->Target Protein Binds/Inhibits Downstream Kinase 1 Downstream Kinase 1 Target Protein->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Biological Response Biological Response Gene Expression->Biological Response

Caption: A generalized signaling pathway potentially modulated by a terpenoid lactone.

References

troubleshooting Pterolactone A instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pterolactone A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the instability of this compound in solution. The following guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be losing activity over time. What could be the cause?

A1: Loss of activity is a strong indicator of this compound degradation. This compound, a sesquiterpene lactone, contains a reactive α,β-unsaturated lactone ring. This functional group is susceptible to degradation under various conditions, primarily through hydrolysis or reaction with nucleophiles present in the solution.

Q2: What are the primary factors that contribute to the instability of this compound in solution?

A2: The main factors influencing the stability of this compound and other sesquiterpene lactones in solution are:

  • pH: The lactone ring is prone to hydrolysis, a reaction that is significantly accelerated under basic (alkaline) conditions.[1][2] Neutral and even slightly acidic conditions can also lead to hydrolysis over time.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of this compound.[1][3] For long-term storage, low temperatures are crucial.

  • Presence of Nucleophiles: The electrophilic nature of the α,β-unsaturated system makes this compound susceptible to attack by nucleophiles.[4][5][6] Common nucleophiles in a laboratory setting include water, alcohols (used as solvents), and thiol-containing reagents (e.g., dithiothreitol [DTT], β-mercaptoethanol).

  • Light Exposure: While specific data on the photodegradation of this compound is limited, many complex organic molecules are sensitive to light. It is a good laboratory practice to protect solutions from light.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway for this compound is likely the opening of the lactone ring via hydrolysis. This reaction would result in the formation of a carboxylic acid and a secondary alcohol. In the presence of other nucleophiles, such as alcohols used as solvents (e.g., ethanol), addition products can form.[3]

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity in Aqueous Buffers
  • Symptom: Experiments show diminishing or inconsistent results over short time frames when using this compound in aqueous buffers.

  • Probable Cause: Hydrolysis of the lactone ring, especially in buffers with a pH at or above neutral (pH ≥ 7).

  • Troubleshooting Steps:

    • pH Optimization: If your experimental conditions permit, use a buffer with a slightly acidic pH (e.g., pH 5.5-6.5) to slow down the rate of hydrolysis.[1]

    • Fresh Solution Preparation: Prepare this compound solutions immediately before use. Avoid storing the compound in aqueous buffers for extended periods.

    • Temperature Control: Perform experiments at the lowest feasible temperature to minimize degradation kinetics.

    • Buffer Composition: Be mindful of buffer components that may act as nucleophiles. For example, phosphate buffers are generally preferred over Tris buffers, as the primary amine in Tris can be nucleophilic.

Issue 2: Inconsistent Results When Using Alcohol-Based Stock Solutions
  • Symptom: Variability in experimental outcomes when using stock solutions of this compound dissolved in solvents like methanol or ethanol.

  • Probable Cause: Alcohols can act as nucleophiles and react with the α,β-unsaturated lactone, leading to the formation of addition products.[3] This reaction may be slower than hydrolysis but can still be significant over time, especially during storage.

  • Troubleshooting Steps:

    • Solvent Selection: For stock solutions, prioritize aprotic solvents such as DMSO or DMF, which are less reactive towards the lactone ring.

    • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C to drastically reduce the rate of any potential degradation.

    • Minimize Working Solution Preparation Time: When diluting the stock solution into an alcohol-containing medium for an experiment, do so immediately before the experiment begins.

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC

This protocol outlines a general method to quantify the degradation of this compound over time.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, water, DMSO)
  • Buffers of desired pH
  • HPLC system with a UV detector

2. Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO.
  • Dilute the stock solution to a final concentration (e.g., 10 µM) in the desired test solutions (e.g., phosphate buffer at pH 5.5, 7.4, and 8.5).
  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
  • Immediately analyze the aliquots by reverse-phase HPLC.
  • Mobile Phase: A gradient of acetonitrile and water.
  • Column: C18 column.
  • Detection: UV detection at a wavelength appropriate for this compound (determine by UV scan).
  • Quantify the peak area of the intact this compound at each time point.
  • Plot the percentage of remaining this compound against time to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C

Solvent/Buffer (pH)% Remaining after 8 hours% Remaining after 24 hours
DMSO>99%>98%
Acetonitrile>99%>98%
Phosphate Buffer (pH 5.5)~90%~75%
Phosphate Buffer (pH 7.4)~60%~30%
Tris Buffer (pH 8.5)~20%<5%
Ethanol~95%~85%

Note: This table presents illustrative data based on the general chemical properties of sesquiterpene lactones. Actual degradation rates should be determined experimentally.

Visualizations

Plausible Degradation Pathway of this compound

G Pterolactone_A This compound (α,β-unsaturated lactone) Conditions1 H₂O (especially pH ≥ 7.4) Pterolactone_A->Conditions1 Conditions2 Nucleophile (Nu-H) (e.g., R-OH, R-SH) Pterolactone_A->Conditions2 Hydrolysis_Product Hydrolyzed this compound (Carboxylic acid and alcohol) Nucleophilic_Adduct Nucleophilic Addition Product (e.g., Ether from alcohol solvent) Conditions1->Hydrolysis_Product Conditions2->Nucleophilic_Adduct

Caption: Plausible degradation pathways for this compound.

Troubleshooting Workflow for this compound Instability

G Start Inconsistent Experimental Results? Check_Solvent Check Solvent System Start->Check_Solvent Aqueous Aqueous Buffer? Check_Solvent->Aqueous Alcohol Alcohol-based? Check_Solvent->Alcohol Aprotic Aprotic (DMSO, DMF)? Check_Solvent->Aprotic Check_pH Check Buffer pH Aqueous->Check_pH Yes Solution2 Action: Switch to aprotic solvent for stock. Minimize time in alcohol. Alcohol->Solution2 Yes Check_Storage Check Storage Conditions Aprotic->Check_Storage Yes High_pH pH ≥ 7.4? Check_pH->High_pH Solution1 Action: Use slightly acidic buffer (pH 5.5-6.5). Prepare solutions fresh. High_pH->Solution1 Yes High_pH->Check_Storage No OK Stability should be improved. Solution1->OK Solution2->OK Low_Temp Stored at -20°C or below? Check_Storage->Low_Temp Solution3 Action: Store stock solutions at -80°C. Protect from light. Low_Temp->Solution3 No Low_Temp->OK Yes Solution3->OK

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Analytical Methods for Pterolactone A Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Pterolactone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may face during the analysis of this compound using common analytical techniques like HPLC, LC-MS, and GC-MS.

High-Performance Liquid Chromatography (HPLC)

Question 1: I am seeing significant peak tailing for my this compound standard. What are the possible causes and solutions?

Answer:

Peak tailing, where the latter half of the peak is broader than the front, is a common issue in HPLC.[1] For a compound like this compound, a diterpenoid lactone, this can be caused by several factors:

  • Secondary Interactions: The lactone and hydroxyl groups in this compound can engage in secondary interactions with active sites on the silica-based stationary phase (silanol groups).

    • Solution: Use a column with end-capping to minimize exposed silanol groups.[1] Alternatively, adding a small amount of a competitive agent, like triethylamine, to the mobile phase can help mask these sites. Operating at a lower pH can also suppress the ionization of silanol groups, reducing these interactions.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample and injecting a smaller volume or mass.[3]

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can cause peak tailing for all analytes.[3]

    • Solution: Replace the guard column if one is in use.[3] If the problem persists, try flushing the analytical column with a strong solvent. If peak shape and pressure issues continue, the column may need to be replaced.[2][4]

  • Mobile Phase Issues: An improperly prepared or degraded mobile phase can affect peak shape.[3]

    • Solution: Prepare fresh mobile phase and ensure all components are fully dissolved and mixed.

Question 2: My this compound peak is showing fronting. What could be the cause?

Answer:

Peak fronting, where the initial part of the peak is sloped, is often caused by:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3] If this is not feasible due to solubility constraints, inject the smallest possible volume of your sample solution.[3]

  • Column Overload: Similar to peak tailing, injecting too concentrated a sample can also result in fronting.

    • Solution: Dilute your sample and reinject.[3]

  • Channeling in the Column: A void or channel in the column packing can lead to distorted peak shapes.

    • Solution: This usually indicates column damage, and the column will likely need to be replaced.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Question 3: I am having trouble achieving good sensitivity for this compound in my LC-MS analysis. How can I optimize the signal?

Answer:

Optimizing sensitivity in LC-MS involves several parameters, particularly within the ion source and mass analyzer:

  • Ionization Mode: this compound has a molecular weight of 260.28 g/mol and contains oxygen atoms that can be protonated.

    • Solution: Electrospray ionization (ESI) in positive ion mode is a good starting point.[5] You should infuse a standard solution of this compound to determine the optimal ionization mode (positive vs. negative) and to tune the source parameters.[5]

  • Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency.

    • Solution: Using volatile buffers like ammonium formate or ammonium acetate can improve ionization.[5] The pH of the mobile phase should also be optimized during infusion to maximize the signal of the protonated molecule [M+H]⁺.[5]

  • Source Parameters: The settings for the ion source, such as capillary voltage, gas flows (nebulizing and drying gas), and temperature, are critical.

    • Solution: Systematically optimize these parameters using a this compound standard solution to find the values that yield the highest and most stable signal.[5]

  • Mass Analyzer Settings: For tandem MS (MS/MS), optimizing the collision energy is crucial for achieving good fragmentation and sensitive detection of product ions.

    • Solution: Perform a product ion scan to identify the major fragment ions of this compound. Then, optimize the collision energy for the most intense and specific transitions in Multiple Reaction Monitoring (MRM) mode.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

Question 4: Do I need to derivatize this compound for GC-MS analysis?

Answer:

Yes, derivatization is highly recommended for analyzing this compound by GC-MS. The presence of a hydroxyl group makes the molecule polar and less volatile.

  • Solution: Silylation is a common and effective derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, leading to better peak shape and sensitivity in GC-MS.[7]

Question 5: What are the expected fragments for this compound in the mass spectrum?

Answer:

  • Loss of a methyl group (-CH₃): M-15 peak at m/z 245.

  • Loss of water (-H₂O) from the hydroxyl group: M-18 peak at m/z 242.

  • Loss of carbon monoxide (-CO): M-28 peak at m/z 232.

  • Cleavage of the lactone ring can also lead to characteristic fragments.

The interpretation of the mass spectrum will be crucial for confirming the identity of the peak corresponding to this compound.[8]

Data Presentation

The following tables should be used to document and compare analytical data for this compound.

Table 1: HPLC-UV Method Parameters and Performance

ParameterValue
Column e.g., C18, 250 x 4.6 mm, 5 µm
Mobile Phase e.g., Acetonitrile:Water (60:40, v/v)
Flow Rate e.g., 1.0 mL/min
Detection Wavelength To be determined (scan for λmax)
Retention Time (RT) To be determined
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Linearity (r²) To be determined
Recovery (%) To be determined

Table 2: LC-MS/MS Method Parameters and Performance

ParameterValue
Ionization Mode e.g., ESI Positive
Precursor Ion (m/z) 261.1 [M+H]⁺
Product Ion 1 (m/z) To be determined
Collision Energy 1 (eV) To be determined
Product Ion 2 (m/z) To be determined
Collision Energy 2 (eV) To be determined
LOD To be determined
LOQ To be determined

Table 3: GC-MS Method Parameters and Performance

ParameterValue
Column e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature (°C) e.g., 250
Oven Program e.g., 100°C hold 2 min, ramp to 280°C at 10°C/min, hold 5 min
Derivatization Reagent e.g., BSTFA + 1% TMCS
Molecular Ion (m/z) of TMS-derivative 332.1 [M-TMS]⁺
Major Fragment Ions (m/z) To be determined

Experimental Protocols

The following are detailed methodologies that can serve as a starting point for the analysis of this compound. Optimization will be necessary for your specific instrumentation and sample matrix.

Protocol 1: Sample Extraction from Natural Sources

This protocol is a general method for extracting diterpenoid lactones from plant material.

  • Sample Preparation: Air-dry the plant material and grind it into a fine powder.

  • Extraction: a. Weigh 1 gram of the powdered material into a centrifuge tube. b. Add 20 mL of 80% methanol. c. Vortex for 1 minute and sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 15 minutes and collect the supernatant. e. Repeat the extraction on the pellet two more times. f. Combine the supernatants.

  • Solvent Removal: Evaporate the solvent from the combined supernatants using a rotary evaporator.

  • Purification (Optional): a. Re-dissolve the dried extract in 50% methanol. b. Perform a liquid-liquid extraction with n-hexane to remove nonpolar compounds. c. The methanol phase can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge.

Protocol 2: HPLC-UV Analysis of this compound

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the extracted and dried sample in the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A good starting point is 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: Use a PDA detector to scan for the maximum absorbance wavelength (λmax) of this compound. Use this wavelength for quantification.

  • Data Analysis: Quantify this compound in samples by comparing the peak area to the calibration curve generated from the standards.

Protocol 3: LC-MS/MS Analysis of this compound

  • Sample and Standard Preparation: Prepare as described in the HPLC-UV protocol, using LC-MS grade solvents.

  • Chromatographic Conditions: Use similar conditions as the HPLC-UV method, but with a shorter column (e.g., 100 x 2.1 mm, 3.5 µm) and a lower flow rate (e.g., 0.3 mL/min) to improve MS sensitivity. Use volatile mobile phase additives like 0.1% formic acid.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive ion mode.

    • Scan Mode: Initially, perform a full scan to identify the protonated molecule [M+H]⁺ (expected at m/z 261.1).

    • MS/MS: Perform a product ion scan on m/z 261.1 to identify the most abundant and stable fragment ions.

    • MRM: Develop a Multiple Reaction Monitoring (MRM) method using the most intense precursor-product ion transitions for quantification.

  • Optimization: Optimize source parameters (capillary voltage, gas flows, temperature) and collision energy for each MRM transition to achieve maximum sensitivity.

Protocol 4: GC-MS Analysis of this compound

  • Derivatization: a. Evaporate a known amount of the extracted sample or standard to complete dryness under a stream of nitrogen. b. Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.

  • GC Conditions:

    • Column: A nonpolar column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet: Splitless injection at 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: Scan a mass range of m/z 50-400.

  • Data Analysis: Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. Use the area of a characteristic ion for quantification.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis Start Plant Material Grind Grinding Start->Grind Extract Solvent Extraction (e.g., 80% Methanol) Grind->Extract Purify Purification (LLE/SPE) Extract->Purify Dry Evaporation Purify->Dry Reconstitute Reconstitution in Mobile Phase/Derivatization Solvent Dry->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC Direct Injection LCMS LC-MS/MS Analysis Reconstitute->LCMS Direct Injection GCMS GC-MS Analysis (after Derivatization) Reconstitute->GCMS Derivatization Step Data_Acq Data Acquisition HPLC->Data_Acq LCMS->Data_Acq GCMS->Data_Acq Quant Quantification Data_Acq->Quant Report Final Report Quant->Report

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_HPLC_Peak_Tailing Start Peak Tailing Observed Check_Overload Inject Diluted Sample Start->Check_Overload Improved Peak Shape Improved? Check_Overload->Improved Overload_Issue Solution: Reduce Sample Concentration Improved->Overload_Issue Yes Check_Column Replace Guard Column / Flush Analytical Column Improved->Check_Column No Column_Improved Peak Shape Improved? Check_Column->Column_Improved Column_Issue Solution: Column was Contaminated/Degraded Column_Improved->Column_Issue Yes Check_Mobile_Phase Prepare Fresh Mobile Phase Column_Improved->Check_Mobile_Phase No MP_Improved Peak Shape Improved? Check_Mobile_Phase->MP_Improved MP_Issue Solution: Mobile Phase was the Issue MP_Improved->MP_Issue Yes Secondary_Interactions Consider Secondary Interactions: - Use End-capped Column - Modify Mobile Phase pH - Add Competitive Agent MP_Improved->Secondary_Interactions No

Caption: Troubleshooting guide for HPLC peak tailing.

References

dealing with poor reproducibility in Pterolactone A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the poor reproducibility of experiments involving Pterolactone A and other structurally similar sesquiterpenoid lactones.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to work with?

This compound is a sesquiterpenoid lactone, a class of naturally occurring compounds known for their diverse biological activities.[1] Its chemical formula is C15H16O4.[2] The challenges in working with this compound and similar compounds often stem from their complex structures, potential instability, and sensitivity to experimental conditions. Reproducibility issues can arise from variations in isolation procedures, synthetic routes, and handling of the compound.

Q2: My synthesis of a this compound analog has a low and variable yield. What are the common causes?

Low and inconsistent yields in the synthesis of sesquiterpenoid lactones are a known challenge. One common issue is the non-reproducible outcomes of certain reaction steps, particularly at a larger scale. For instance, dehydration steps in the synthesis of related compounds have been reported to result in variable yields. The stability of intermediates and the final compound to purification conditions (e.g., silica gel chromatography) can also significantly impact the overall yield.

Q3: I am observing batch-to-batch variation in the biological activity of my this compound sample. What could be the reason?

Batch-to-batch variability in biological activity can be attributed to several factors:

  • Purity: Even small amounts of impurities can significantly alter biological effects. Ensure consistent and thorough purification of each batch.

  • Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) in sesquiterpenoid lactones can greatly influence their biological activity. Variations in synthetic or isolation procedures might lead to different isomeric ratios.

  • Degradation: this compound, like many natural products, may be unstable under certain storage conditions (e.g., exposure to light, air, or fluctuating temperatures). Degradation can lead to a loss of activity.

  • Solvent Effects: The choice of solvent for biological assays can influence the compound's solubility and presentation to the biological system, potentially affecting the observed activity.

Q4: How does this compound exert its biological effects?

While specific mechanistic studies on this compound are limited, sesquiterpenoid lactones are known to exhibit anti-inflammatory and anticancer activities.[3][4] These effects are often attributed to their ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, which are critical regulators of inflammation and cell survival.[5][6]

Section 2: Troubleshooting Guides

This section provides structured guidance for common problems encountered during this compound experiments.

Guide 1: Troubleshooting Poor Yield in Synthesis
Symptom Possible Cause Suggested Solution
Low yield after a specific reaction step (e.g., dehydration, cyclization) Incomplete reaction, side reactions, or product degradation.Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. Consider modifying reaction conditions (temperature, catalyst, solvent). Test the stability of the product under the reaction conditions.
Significant loss of product during purification Product degradation on silica or alumina gel. Strong adsorption to the stationary phase.Use a less acidic or basic stationary phase for chromatography. Consider alternative purification methods like preparative HPLC or crystallization. Passivate glassware to minimize adsorption.
Inconsistent yields between batches Variability in reagent quality or reaction setup.Use reagents from the same batch and ensure they are properly stored and handled. Standardize all reaction parameters, including glassware, stirring speed, and the rate of reagent addition.
Guide 2: Troubleshooting Inconsistent Biological Activity
Symptom Possible Cause Suggested Solution
IC50 values vary significantly between experiments Inconsistent cell culture conditions. Inaccurate compound concentration.Maintain consistent cell passage numbers, confluency, and media composition. Prepare fresh stock solutions of this compound for each experiment and verify the concentration using a suitable analytical method.
Loss of activity over time Degradation of the compound in stock solutions.Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Periodically check the purity of the stock solution by HPLC.
High variability in replicate wells of a plate-based assay Poor solubility of the compound in the assay medium. Pipetting errors.Use a suitable co-solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed the solubility limit. Use calibrated pipettes and ensure proper mixing.

Section 3: Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as templates based on typical data for sesquiterpenoid lactones. Researchers should replace the placeholder data with their own experimental results.

Table 1: Template for this compound Synthesis Yields

Step Reaction Starting Material (mmol) Product (mmol) Yield (%) Notes
1Lactone Formatione.g., 10.0e.g., 7.5e.g., 75e.g., Reaction monitored by TLC
2Dehydratione.g., 7.0e.g., 4.2e.g., 60e.g., Yield sensitive to temperature
3Purificatione.g., 4.0e.g., 3.2e.g., 80e.g., Purified by column chromatography
Overall 10.0 3.2 32

Table 2: Template for In Vitro Anticancer Activity of this compound

Cell Line Assay Type IC50 (µM) Standard Deviation Notes
e.g., A549 (Lung Cancer)e.g., MTT Assaye.g., 15.2e.g., ± 1.8e.g., 72h incubation
e.g., MCF-7 (Breast Cancer)e.g., MTT Assaye.g., 25.5e.g., ± 2.3e.g., 72h incubation
e.g., HCT116 (Colon Cancer)e.g., MTT Assaye.g., 18.9e.g., ± 1.5e.g., 72h incubation

Table 3: Template for In Vitro Anti-inflammatory Activity of this compound

Cell Line Parameter Measured IC50 (µM) Standard Deviation Notes
e.g., RAW 264.7 (Macrophages)e.g., Nitric Oxide (NO) Productione.g., 12.8e.g., ± 1.1e.g., LPS-stimulated
e.g., RAW 264.7 (Macrophages)e.g., TNF-α Productione.g., 18.4e.g., ± 2.0e.g., LPS-stimulated
e.g., RAW 264.7 (Macrophages)e.g., IL-6 Productione.g., 22.1e.g., ± 2.5e.g., LPS-stimulated

Section 4: Experimental Protocols

The following are generalized protocols for experiments commonly performed with sesquiterpenoid lactones. These should be adapted and optimized for this compound.

Protocol 1: General Procedure for Isolation of this compound from Pteris longipes
  • Extraction: Air-dried and powdered aerial parts of Pteris longipes are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

  • Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate.

  • Purification: Fractions showing the presence of the desired compound (as monitored by TLC) are combined and further purified by preparative HPLC to yield pure this compound.

  • Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: General MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Section 5: Visualization of Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by sesquiterpenoid lactones and may be relevant to the mechanism of action of this compound.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Growth_Factors_Stress Growth Factors / Stress Receptor Receptor Tyrosine Kinase Growth_Factors_Stress->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (c-Jun, c-Fos) ERK->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Pterolactone_A This compound Pterolactone_A->RAF inhibits? Pterolactone_A->MEK inhibits?

References

improving the resolution of Pterolactone A in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Pterolactone A. This resource provides targeted troubleshooting guides, experimental protocols, and data to help you resolve common issues and improve the resolution of this compound in your experiments.

Troubleshooting Guide & FAQs

This guide addresses specific issues researchers may encounter during the chromatographic separation of this compound.

Q1: Why is my this compound peak showing poor resolution from an adjacent impurity?

Poor resolution, where two peaks are not fully separated, is a common issue that can compromise quantification.[1] The causes can typically be traced to the mobile phase, the column, or the sample itself.

  • Cause: Incorrect Mobile Phase Composition

    • Solution: The composition of your mobile phase is a powerful tool for improving separation (selectivity).[2] Try adjusting the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[3] Reducing the organic solvent percentage can increase retention and may improve separation.[2] For ionizable compounds, small adjustments to the mobile phase pH can significantly impact selectivity.[3][4] Using a shallower gradient during elution can also increase the average resolution across the chromatogram.[5]

  • Cause: Column Degradation

    • Solution: The column's performance deteriorates over time. If you observe broad peaks and a loss of efficiency, the column packing may be degraded or clogged.[4] First, try cleaning the column according to the manufacturer's instructions.[6] Regularly flushing the column with a strong solvent helps remove contaminants.[3] If cleaning does not restore performance, the column may need to be replaced.[3] Using a guard column can help extend the life of your analytical column.[7]

  • Cause: Sample Overload

    • Solution: Injecting too much sample can saturate the column, leading to peak broadening and reduced resolution.[4] Try reducing the injection volume or diluting the sample concentration.[3] It is important to ensure a linear detector response for the selected range of injection volumes.[5]

Q2: What causes peak tailing for my this compound peak?

Peak tailing is when the back of the peak is drawn out, which can interfere with the integration of small, adjacent peaks and reduce accuracy.[1] This is a common issue with compounds that can have secondary interactions with the stationary phase.[8]

  • Cause: Secondary Silanol Interactions

    • Solution: Residual, acidic silanol groups on the silica-based stationary phase can interact with polar functional groups on analytes, causing tailing. Lowering the mobile phase pH (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of these silanol groups, minimizing these interactions.[6]

  • Cause: Column Contamination or Degradation

    • Solution: Strongly retained impurities from previous injections can build up at the column inlet, creating active sites that cause tailing.[9] First, try flushing the column with a strong solvent.[9] A partially blocked inlet frit can also distort the sample flow, affecting all peaks.[1] This can sometimes be fixed by reversing the column and flushing it.[1] If the problem persists, the column may be permanently damaged and should be replaced.[1]

  • Cause: Extra-Column Volume

    • Solution: Excessive volume between the injector, column, and detector can cause peak broadening and tailing. Ensure you are using tubing with a small internal diameter and that all connections are made properly with no gaps to minimize dead volume.[5]

Q3: My this compound peak is fronting. What's the cause and solution?

Peak fronting, where the front of the peak is sloped, is less common than tailing but can also affect quantification.[8]

  • Cause: Sample Overload

    • Solution: As with poor resolution, injecting too high a concentration or volume of your sample is a primary cause of fronting.[9] Dilute your sample or reduce the injection volume.[9]

  • Cause: Solvent Mismatch

    • Solution: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to be distorted.[5][9] Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[5]

Q4: I'm seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that can appear in your chromatogram, even during a blank run, complicating the analysis.[8][10]

  • Cause: Contaminated Mobile Phase or System

    • Solution: Impurities in solvents, especially water, can concentrate on the column and elute as ghost peaks during a gradient run.[6][7] Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[6] Filtering solvents before use is also recommended.[4]

  • Cause: Sample Carryover

    • Solution: Incomplete elution of a previous sample can cause it to appear in a subsequent run.[6] To fix this, run a blank gradient with a strong solvent to wash the column thoroughly between analyses.[6] Ensure your needle wash solution in the autosampler is effective and sufficient.

Quantitative Data Summary: Method Development Example

Optimizing chromatographic parameters is key to achieving baseline resolution. The following table provides a representative example of how adjusting these parameters can impact the resolution (Rs) and tailing factor (Tf) for this compound from a closely eluting impurity. An Rs value ≥ 1.5 is typically desired for baseline separation. A Tf value close to 1.0 indicates a symmetrical peak.

Parameter Condition A (Initial) Condition B (Optimized) Condition C (UPLC Method)
Column C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mmCSH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase 60:40 Acetonitrile:Water55:45 Acetonitrile:Water (0.1% Formic Acid)55:45 Acetonitrile:Water (0.1% Formic Acid)
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Temperature 25°C30°C40°C
Resolution (Rs) 1.11.8 2.5
Tailing Factor (Tf) 1.61.1 1.0
Run Time 15 min18 min4 min

This table is a representative example to illustrate the effects of parameter changes and does not represent actual experimental data for this compound.

Analysis:

  • Condition B: Decreasing the organic solvent strength increased retention and improved resolution.[2] The addition of formic acid suppressed silanol interactions, significantly improving the peak shape (Tailing Factor).[6]

  • Condition C: Transferring the method to a UPLC system with smaller particles dramatically increased efficiency and resolution while significantly reducing run time.[11][12]

Detailed Experimental Protocol: RP-HPLC

This section provides a standard reverse-phase HPLC protocol for the analysis of this compound. This should be used as a starting point and optimized for your specific instrument and sample matrix.

1. Sample Preparation

  • Standard Stock Solution: Accurately weigh ~5 mg of this compound reference standard and dissolve in 5 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Prepare your experimental sample by dissolving it in the mobile phase to an expected concentration within the calibration range.

  • Filtration: Filter all standards and samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the system.[3]

2. Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 1 L of HPLC-grade water containing 0.1% (v/v) formic acid.

  • Organic Phase (B): Use HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phase components for at least 15 minutes using sonication or an inline degasser to prevent air bubbles in the system.[4]

3. HPLC System Configuration & Conditions

  • Column: C18 stationary phase (e.g., 5 µm, 4.6 x 150 mm)

  • Mobile Phase: Isocratic elution with 55% Acetonitrile and 45% Water (0.1% Formic Acid). Note: A gradient may be required for complex samples.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: UV/Vis or PDA detector at the absorbance maximum of this compound.

  • Run Time: 15 minutes (or until all peaks have eluted).

4. System Equilibration and Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]

  • Perform a blank injection (mobile phase only) to check for system contamination or ghost peaks.

  • Inject the prepared standards to generate a calibration curve.

  • Inject the prepared samples for analysis.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimentation.

TroubleshootingWorkflow problem Problem: Poor Resolution of this compound check_mp Check Mobile Phase problem->check_mp check_col Check Column problem->check_col check_sample Check Sample & Injection problem->check_sample adjust_ratio Adjust Organic/Aqueous Ratio check_mp->adjust_ratio Selectivity adjust_ph Modify pH (e.g., add 0.1% acid) check_mp->adjust_ph Peak Shape change_solvent Change Organic Solvent (e.g., ACN to MeOH) check_mp->change_solvent Selectivity flush_col Flush with Strong Solvent check_col->flush_col Contamination reverse_flush Reverse-Flush Column flush_col->reverse_flush Blockage replace_col Replace Column reverse_flush->replace_col Degradation dilute_sample Dilute Sample Concentration check_sample->dilute_sample Overload reduce_vol Reduce Injection Volume check_sample->reduce_vol Overload check_solvent Match Sample Solvent to Mobile Phase check_sample->check_solvent Peak Shape

Caption: Troubleshooting workflow for poor chromatographic resolution.

ExperimentalWorkflow prep 1. Sample & Standard Preparation filter 2. Filtration (0.22 µm filter) prep->filter system_prep 3. Mobile Phase Prep & System Equilibration filter->system_prep injection 4. Sample Injection (Autosampler) system_prep->injection separation 5. Chromatographic Separation (Column) injection->separation detection 6. Data Acquisition (Detector) separation->detection analysis 7. Data Analysis (Integration & Quantification) detection->analysis

Caption: Standard experimental workflow for HPLC analysis.

References

addressing batch-to-batch variability of Pterolactone A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the potential batch-to-batch variability of Pterolactone A. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a natural product with the chemical formula C15H16O4.[1] Its IUPAC name is (8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione.[1] Key computed properties are summarized in the table below.

PropertyValueSource
Molecular Weight260.28 g/mol --INVALID-LINK--
XLogP3-AA1.9--INVALID-LINK--
Hydrogen Bond Donor Count1--INVALID-LINK--
Hydrogen Bond Acceptor Count4--INVALID-LINK--
Rotatable Bond Count0--INVALID-LINK--

Q2: Why am I observing different results between different batches of this compound?

Batch-to-batch variability is a known challenge in the biopharmaceutical industry, particularly with natural products.[2] This variability can stem from several factors, including:

  • Purity: Minor differences in the purification process can lead to varying levels of impurities that may have biological activity.

  • Stereoisomers: The presence of different ratios of stereoisomers in different batches can affect biological activity.

  • Degradation: this compound may be sensitive to light, temperature, or oxidation, leading to degradation over time if not stored properly.

  • Contaminants: Contamination with pesticides, herbicides, heavy metals, or microbes can occur during the sourcing of the natural material.[3]

Q3: How should I properly store this compound to minimize variability?

While specific stability data for this compound is not widely published, general guidelines for bioactive chemical storage should be followed.[4]

FormRecommended StorageDuration
Solid Keep tightly sealed in a cool, dry, and dark place.Up to 6 months (general guideline)
Solution Prepare fresh for each experiment. If necessary, store as aliquots in tightly sealed vials at -20°C.Up to 1 month (general guideline)

Note: Always refer to the supplier's datasheet for specific storage recommendations. For sensitive compounds, it is advisable to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in cell-based assays.

Possible Cause 1: Variability in Compound Purity

  • Troubleshooting Step:

    • Request Certificate of Analysis (CoA) for each batch: Compare the purity levels reported on the CoA.

    • Perform in-house purity analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) to confirm the purity of each batch.

    • Normalize concentration based on purity: Adjust the concentration of this compound used in your experiments to account for differences in purity.

Possible Cause 2: Degradation of this compound

  • Troubleshooting Step:

    • Check storage conditions: Ensure the compound has been stored according to the supplier's recommendations and general best practices.

    • Use fresh stock solutions: Prepare new stock solutions from the solid compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

    • Perform a stability test: Analyze the purity of your stock solution over the time course of your experiment to check for degradation.

Issue 2: Unexpected or off-target effects observed with a new batch.

Possible Cause: Presence of Bioactive Impurities

  • Troubleshooting Step:

    • Analyze impurity profiles: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify and compare the impurity profiles of different batches.

    • Test impurities for biological activity: If possible, isolate the major impurities and test their activity in your assay to determine if they are contributing to the observed effects.

    • Consider re-purification: If significant bioactive impurities are identified, consider re-purifying the batch of this compound.

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

This protocol provides a general method for assessing the purity of this compound batches.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare solutions of each batch of this compound at the same concentration as the standard stock solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions and the sample solutions. Compare the chromatograms and calculate the purity of each batch based on the area of the main peak relative to the total peak area.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a common method to determine the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of each batch of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each batch.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion A Receive this compound Batches B Perform Quality Control (HPLC, LC-MS) A->B C Prepare Stock Solutions B->C D Cell-Based Assays (e.g., MTT) C->D E In Vivo Studies C->E F Compare Biological Activity (e.g., IC50) D->F E->F G Correlate Activity with Purity/Impurity Profile F->G H Identify Source of Variability G->H I Implement Corrective Actions H->I

Caption: Workflow for investigating this compound batch-to-batch variability.

troubleshooting_logic Start Inconsistent Experimental Results CheckPurity Check Purity of Batches (HPLC) Start->CheckPurity PurityOK Purity Consistent CheckPurity->PurityOK Yes PurityNotOK Purity Varies CheckPurity->PurityNotOK No CheckStorage Review Storage Conditions StorageOK Storage Correct CheckStorage->StorageOK Yes StorageNotOK Improper Storage CheckStorage->StorageNotOK No CheckImpurities Analyze Impurity Profile (LC-MS) ImpuritiesOK Profiles Similar CheckImpurities->ImpuritiesOK Yes ImpuritiesNotOK Profiles Differ CheckImpurities->ImpuritiesNotOK No PurityOK->CheckStorage Normalize Normalize Concentration PurityNotOK->Normalize StorageOK->CheckImpurities UseNewStock Use Fresh Stock/Compound StorageNotOK->UseNewStock End End ImpuritiesOK->End Consult with Supplier/ Consider other experimental variables TestImpurities Test Impurity Activity ImpuritiesNotOK->TestImpurities

Caption: Troubleshooting logic for inconsistent this compound results.

References

optimization of reaction conditions for Pterolactone A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted by trained personnel in a suitably equipped facility, adhering to all relevant safety protocols. The synthesis of Pentalenolactone A involves hazardous materials and requires careful handling. This document assumes the user is targeting the synthesis of (±)-Pentalenolactone A Methyl Ester as described by Yang and coworkers and that "Pterolactone A" is a likely reference to this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the total synthesis of (±)-Pentalenolactone A Methyl Ester?

The synthesis hinges on two critical transformations:

  • Pauson-Khand Reaction (PKR): An intramolecular [2+2+1] cycloaddition of an enyne substrate mediated by a cobalt carbonyl complex to construct the core bicyclo[3.3.0]octenone skeleton.

  • Telescoped Intramolecular Michael Olefination (TIMO): A sequence involving the formation of a keto-phosphonate, which then undergoes an intramolecular Michael addition followed by a Horner-Wadsworth-Emmons olefination in a "telescoped" fashion to form the α-methylidene-δ-lactone ring.

Q2: I am having trouble with the Pauson-Khand reaction step. What are some common issues?

Low yields in Pauson-Khand reactions can be attributed to several factors, including the purity of the starting enyne, the quality of the cobalt carbonyl complex, and the reaction conditions. Common problems include decomposition of the starting material, formation of byproducts, and incomplete conversion. For detailed troubleshooting, please refer to the troubleshooting guide below.

Q3: The final epoxidation step of the exocyclic methylene group is proving difficult. What are the reported challenges and solutions?

Direct epoxidation of the exocyclic double bond in the final stages of the synthesis is known to be challenging and may result in low yields. The original synthesis by Yang et al. employed a multi-step workaround:

  • Reduction of the enone carbonyl to an allylic alcohol.

  • Directed epoxidation of the exocyclic double bond, guided by the newly formed hydroxyl group.

  • Re-oxidation of the alcohol back to the ketone to yield the final product.

This sequence, while longer, provides a more reliable route to the desired epoxide.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Pauson-Khand Reaction

Possible Causes & Solutions

Possible Cause Troubleshooting/Optimization Strategy
Degradation of Co₂(CO)₈ Use fresh, high-quality dicobalt octacarbonyl. Store it under an inert atmosphere and away from light and heat. Consider weighing it out in a glovebox.[2]
Inefficient Complex Formation Ensure the alkyne and Co₂(CO)₈ are stirred together for a sufficient time (e.g., 2 hours) at room temperature to allow for complete formation of the cobalt-alkyne complex before heating.[2]
Low Reactivity of Alkene The reactivity of the alkene partner is crucial. Strained cyclic alkenes and terminal alkenes are generally more reactive. Ensure the enyne substrate is pure.[2][3]
Suboptimal Temperature & Pressure The reaction often requires elevated temperatures. If the reaction is sluggish, a gradual increase in temperature might be necessary. Some Pauson-Khand reactions benefit from an atmosphere of carbon monoxide, although many modern procedures are run under an inert atmosphere.
Presence of Impurities Ensure all reagents and solvents are pure and dry. Trace impurities can interfere with the catalytic cycle.
Side Reactions Amine N-oxides (e.g., NMO) can be used as additives to promote the reaction at lower temperatures, potentially reducing side reactions. However, they must be used cautiously as they can also cause decomposition of the alkyne complex.[4]
Problem 2: Inefficient Telescoped Intramolecular Michael Olefination (TIMO)

Possible Causes & Solutions

Possible Cause Troubleshooting/Optimization Strategy
Incomplete Formation of Keto-phosphonate Ensure the reaction of the precursor alcohol with the phosphonylating reagent goes to completion. Monitor the reaction by TLC or LC-MS.
Poor Nucleophile Generation for Michael Addition The choice of base is critical for the deprotonation to initiate the intramolecular Michael addition. Ensure the base is strong enough and that the solvent is appropriate.
Steric Hindrance Intramolecular Michael reactions can be sensitive to steric hindrance. If the cyclization is not proceeding, it may be due to unfavorable steric interactions in the transition state.
Retro-Michael Reaction The cyclic Michael adduct can potentially undergo a retro-Michael reaction. It is important to proceed to the next step (olefination) promptly.
Low Reactivity in Horner-Wadsworth-Emmons Step Ensure the formaldehyde source is active and that the reaction conditions are suitable for the olefination step.

Experimental Protocols

Note: The following protocols are adapted from the total synthesis of (±)-Pentalenolactone A Methyl Ester by Yang et al. and should be consulted in conjunction with the original publication and its supporting information.

Key Experiment 1: Intramolecular Pauson-Khand Reaction

Detailed Methodology:

  • To a solution of the enyne substrate in a suitable solvent (e.g., degassed mesitylene), add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equivalents) under an inert atmosphere (Argon).

  • Stir the mixture at room temperature for 2 hours to allow for the formation of the cobalt-alkyne complex.

  • Heat the reaction mixture to the specified temperature (e.g., 160 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by flash column chromatography on silica gel.

Quantitative Data Summary:

Reactant/ReagentMolar Equiv.Concentration/Amount
Enyne Substrate1.0As per synthesis scale
Co₂(CO)₈1.1As per synthesis scale
Solvent (Mesitylene)-Sufficient for dissolution
Temperature-160 °C
Reaction Time-24 hours
Yield -~50%
Key Experiment 2: Formation of the α-Methylidene-δ-lactone via TIMO

Detailed Methodology:

This is a multi-step sequence performed in a "telescoped" manner.

  • Phosphonylation: To a solution of the alcohol precursor and a suitable base (e.g., DMAP) in an anhydrous solvent (e.g., CHCl₃), add the phosphonylating agent. Stir until the reaction is complete (monitor by TLC).

  • Intramolecular Michael Olefination: The crude keto-phosphonate is then subjected to the TIMO conditions, which typically involve a strong base to effect the intramolecular Michael addition, followed by the addition of formaldehyde for the Horner-Wadsworth-Emmons olefination.

Quantitative Data Summary (for Phosphonylation step):

Reactant/ReagentMolar Equiv.Concentration/Amount
Alcohol Precursor1.0As per synthesis scale
Phosphonylating AgentAs requiredAs per synthesis scale
Base (e.g., DMAP)CatalyticAs per synthesis scale
Solvent (e.g., CHCl₃)-Sufficient for dissolution
Temperature-Room Temperature
Yield -~91%

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_endgame Final Steps cluster_product Final Product start Commercially Available Starting Materials enyne_synthesis Enyne Synthesis start->enyne_synthesis pauson_khand Intramolecular Pauson-Khand Reaction enyne_synthesis->pauson_khand core_modification Functional Group Modifications pauson_khand->core_modification phosphonylation Phosphonylation core_modification->phosphonylation timo Telescoped Intramolecular Michael Olefination (TIMO) phosphonylation->timo reduction Enone Reduction timo->reduction epoxidation Directed Epoxidation reduction->epoxidation oxidation Re-oxidation epoxidation->oxidation final_product (±)-Pentalenolactone A Methyl Ester oxidation->final_product

Caption: Synthetic workflow for (±)-Pentalenolactone A Methyl Ester.

troubleshooting_pauson_khand cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_additives Additives start Low Yield in Pauson-Khand Reaction reagent_co Check Co₂(CO)₈ Quality (Freshness, Storage) start->reagent_co Possible Cause reagent_enyne Verify Enyne Purity (NMR, LC-MS) start->reagent_enyne Possible Cause temp Optimize Temperature (Gradual Increase) start->temp Possible Cause time Extend Reaction Time start->time Possible Cause atmosphere Ensure Inert Atmosphere (Degassed Solvent) start->atmosphere Possible Cause additives Consider Additives (e.g., NMO) with caution start->additives Advanced Strategy solution1 Use fresh Co₂(CO)₈ reagent_co->solution1 Solution solution2 Re-purify enyne reagent_enyne->solution2 Solution solution3 Screen temperature range temp->solution3 Solution solution4 Monitor reaction over longer period time->solution4 Solution solution5 Use freeze-pump-thaw cycles atmosphere->solution5 Solution solution6 Trial small-scale reactions with promoters additives->solution6 Solution

Caption: Troubleshooting logic for the Pauson-Khand reaction.

References

Technical Support Center: Troubleshooting Unexpected Results in Pterolactone A Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific biological activities and established bioassay protocols for Pterolactone A is limited in publicly available scientific literature. Therefore, this troubleshooting guide is based on best practices for cell-based assays with novel compounds and addresses common issues encountered during such experiments. The provided protocols and signaling pathways are illustrative examples and may require significant optimization for this compound.

Frequently Asked Questions (FAQs)

Q1: I am not observing any cytotoxic effect of this compound on my cancer cell line. What could be the reason?

A1: Several factors could contribute to a lack of apparent cytotoxicity:

  • Compound Solubility and Stability: this compound may have poor solubility in your cell culture medium, leading to precipitation and a lower effective concentration. Ensure the final concentration of your solvent (e.g., DMSO) is compatible with your cell line and does not exceed 0.5%. Visually inspect for any precipitate after adding the compound to the medium. The compound may also be unstable under your experimental conditions (e.g., sensitive to light or temperature).

  • Concentration Range: The concentrations tested may be too low to induce a cytotoxic response. It is recommended to perform a broad dose-response experiment, ranging from nanomolar to high micromolar concentrations.

  • Incubation Time: The duration of treatment may be insufficient to observe a cytotoxic effect. Consider extending the incubation period (e.g., 48 or 72 hours).

  • Cell Line Sensitivity: The chosen cell line may be inherently resistant to the mechanism of action of this compound. It is advisable to test the compound on a panel of different cell lines.

  • Assay Choice: The selected cytotoxicity assay (e.g., MTT, XTT) might not be optimal. Consider using an alternative method that measures a different cell death marker, such as a lactate dehydrogenase (LDH) release assay for membrane integrity or a caspase activity assay for apoptosis.

Q2: I am seeing high variability between my replicate wells in a this compound cytotoxicity assay. What are the common causes?

A2: High variability in replicate wells can be attributed to several factors:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability. Ensure your cell suspension is homogenous before and during seeding. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell settling.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the compound can lead to significant variations. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

  • Compound Precipitation: As mentioned earlier, poor solubility can lead to uneven distribution of the compound in the wells.

Q3: My positive control for the anti-inflammatory assay is working, but this compound shows no effect on inhibiting LPS-induced nitric oxide production in macrophages. What should I check?

A3: If your positive control is effective, the issue likely lies with this compound's activity or the experimental conditions related to it:

  • Mechanism of Action: this compound may not inhibit the specific signaling pathway you are investigating (e.g., the NF-κB pathway targeted by LPS). It might exert anti-inflammatory effects through a different mechanism.

  • Compound Stability: The compound might be degrading in the culture medium over the course of the experiment.

  • Pre-incubation Time: The timing of compound addition relative to the inflammatory stimulus (LPS) is crucial. Consider pre-incubating the cells with this compound for a period before adding LPS to allow for cellular uptake and target engagement.

  • Toxicity at Active Concentrations: this compound might be cytotoxic to the macrophages at the concentrations required for an anti-inflammatory effect, leading to a skewed or absent readout. It is essential to determine the maximum non-toxic concentration of the compound on your specific cell line before conducting functional assays.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Vehicle Control Wells
Possible Cause Recommended Solution
High Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cell line (typically ≤ 0.5%). Run a solvent toxicity control curve.
Contaminated Media or Reagents Use fresh, sterile media and reagents. Regularly test for mycoplasma contamination.
Poor Cell Health Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number range.
Issue 2: Inconsistent Dose-Response Curve for this compound
Possible Cause Recommended Solution
Compound Solubility Issues Prepare fresh serial dilutions of this compound for each experiment. Visually inspect for precipitation. Consider using a different solvent or a solubilizing agent if solubility in DMSO is poor.
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Assay Interference The chemical structure of this compound might interfere with the assay chemistry (e.g., colorimetric or fluorometric readouts). Run a control with the compound in cell-free media to check for interference.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle control and positive control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible under a microscope.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

General Protocol for Nitric Oxide (NO) Assay (Griess Test)
  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Inflammatory Stimulation: Add an inflammatory stimulus like lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for the desired period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add Griess reagent to the supernatant and incubate at room temperature in the dark for 15-30 minutes.

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Visualizations

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere prep_compound Prepare this compound Dilutions adhere->prep_compound treat_cells Treat Cells with Compound prep_compound->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate Calculate % Viability read_plate->calculate plot Plot Dose-Response Curve calculate->plot end End plot->end

Caption: General experimental workflow for a cytotoxicity assay.

Troubleshooting_Logic cluster_initial_checks Initial Checks cluster_compound_issues Compound-Related Issues cluster_assay_issues Assay-Related Issues start Unexpected Result in Bioassay check_controls Are Controls (Positive/Negative) Working? start->check_controls check_variability Is there High Replicate Variability? check_controls->check_variability Yes check_solubility Check Compound Solubility & Stability check_controls->check_solubility No check_variability->check_solubility No check_protocol Review Assay Protocol & Timings check_variability->check_protocol Yes check_concentration Verify Compound Concentration & Purity check_solubility->check_concentration optimize Optimize Assay Parameters check_concentration->optimize check_reagents Check Reagent Quality & Expiration check_protocol->check_reagents check_cells Assess Cell Health & Passage Number check_reagents->check_cells check_cells->optimize

Caption: A logical approach to troubleshooting unexpected bioassay results.

Generic_Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_cascade Signaling Cascade cluster_response Cellular Response stimulus e.g., LPS, Growth Factor receptor Cell Surface Receptor stimulus->receptor mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk nfkb NF-κB Pathway receptor->nfkb proliferation Proliferation / Apoptosis mapk->proliferation inflammation Inflammation nfkb->inflammation pterolactone This compound (Potential Point of Inhibition) pterolactone->mapk pterolactone->nfkb

Caption: A generalized overview of common signaling pathways in inflammation and cancer.

Technical Support Center: Enhancing the Bioavailability of Pterolactone A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Pterolactone A (PTL). Given the limited publicly available data on specific formulations for this compound, this guide offers generalized strategies and representative protocols based on established methods for poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to the oral bioavailability of this compound?

This compound, a promising anticancer agent, faces significant hurdles in its clinical application due to its poor aqueous solubility, inherent instability, and consequently, low oral bioavailability.[1][2] These characteristics limit its absorption in the gastrointestinal tract, reducing its therapeutic efficacy.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

The most effective strategies focus on improving the solubility and dissolution rate of this compound. Nanoformulation is a key approach, which involves encapsulating or formulating PTL into nanocarriers.[1] These include:

  • Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that can encapsulate lipophilic drugs like PTL, enhancing absorption via lymphatic pathways.

  • Polymeric Micelles: Self-assembling core-shell structures formed by amphiphilic block copolymers that can solubilize hydrophobic drugs in their core.

  • Nanocrystals: Pure drug particles with reduced size, which increases the surface area for dissolution.

  • Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, improving drug solubilization and absorption.[2][3][4]

Q3: How do nanoformulations improve the bioavailability of this compound?

Nanoformulations enhance the bioavailability of this compound through several mechanisms:

  • Increased Solubility and Dissolution Rate: By reducing particle size to the nanoscale, the surface area-to-volume ratio is significantly increased, leading to faster dissolution.[5]

  • Protection from Degradation: Encapsulation within nanocarriers can protect PTL from the harsh environment of the gastrointestinal tract, preventing premature degradation.[6]

  • Enhanced Permeability and Absorption: Nanocarriers can facilitate the transport of PTL across the intestinal epithelium. Some lipid-based formulations can promote lymphatic uptake, bypassing first-pass metabolism in the liver.[1][3]

  • Prolonged Circulation Time: Nanoformulations can increase the stability and circulation time of PTL in the bloodstream, leading to enhanced accumulation at tumor sites.[1]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low drug loading/encapsulation efficiency in nanoformulation. - Poor solubility of this compound in the chosen lipid/polymer matrix.- Suboptimal drug-to-carrier ratio.- Inefficient preparation method.- Screen different lipids or polymers to find one with better solubilizing capacity for PTL.- Optimize the drug-to-carrier ratio in the formulation.- Modify the preparation method parameters (e.g., homogenization speed, sonication time, temperature).
Instability of the nanoformulation (e.g., aggregation, drug leakage). - Inappropriate choice of stabilizer or surfactant.- Insufficient amount of stabilizer.- High drug loading leading to crystal growth.- Select a stabilizer that provides sufficient steric or electrostatic stabilization.- Optimize the concentration of the stabilizer.- Reduce the drug loading or incorporate a crystallization inhibitor.
Inconsistent particle size or high polydispersity index (PDI). - Inadequate energy input during homogenization or sonication.- Oswald ripening or aggregation.- Increase homogenization speed/time or sonication power/duration.- Optimize the stabilizer concentration.- Use a combination of stabilizers.
No significant improvement in in vivo bioavailability. - Poor in vitro-in vivo correlation.- Rapid clearance of the nanoformulation from circulation.- In vivo instability of the formulation.- Evaluate the formulation's stability in simulated gastric and intestinal fluids.- Modify the surface of the nanoparticles with hydrophilic polymers like polyethylene glycol (PEG) to prolong circulation time.- Consider a different type of nanocarrier that may have a more favorable in vivo fate.

Quantitative Data Summary

Due to the absence of specific published pharmacokinetic data for this compound nanoformulations, the following table presents illustrative data to demonstrate how results could be summarized. These values are hypothetical and intended as a template for researchers to present their own findings.

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
This compound (Free Drug Suspension)50 ± 121.0 ± 0.5150 ± 45100
PTL-Solid Lipid Nanoparticles250 ± 552.5 ± 0.81200 ± 210800
PTL-Polymeric Micelles300 ± 623.0 ± 1.01500 ± 2501000
PTL-Nanocrystals200 ± 481.5 ± 0.6900 ± 180600

Data are presented as mean ± standard deviation. Relative bioavailability is calculated against the free drug suspension.

Experimental Protocols

The following are representative protocols for the preparation of different nanoformulations. Researchers should optimize these methods for this compound.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., soy lecithin)

  • Purified water

Procedure:

  • Melt the solid lipid at a temperature 5-10°C above its melting point.

  • Dissolve this compound and the co-surfactant in the molten lipid to form the oil phase.

  • Dissolve the surfactant in purified water and heat to the same temperature as the oil phase to form the aqueous phase.

  • Add the hot aqueous phase to the oil phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.

  • Subject the coarse emulsion to high-power probe sonication for 10-15 minutes in an ice bath to form a nanoemulsion.

  • Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

  • The resulting SLN dispersion can be freeze-dried for long-term storage.

Preparation of this compound-Loaded Polymeric Micelles

This protocol utilizes the thin-film hydration method.

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., DSPE-mPEG, Pluronic® series)

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound and the amphiphilic block copolymer in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry film on the inner wall of the flask.

  • Hydrate the thin film with pre-warmed PBS (pH 7.4) by rotating the flask gently. This allows for the self-assembly of the block copolymers into micelles with PTL encapsulated in the core.

  • The resulting micellar solution can be sonicated briefly to ensure homogeneity and then filtered through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

In Vivo Bioavailability Study in Rats

Animal Model:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fast the rats overnight (12 hours) before the experiment, with free access to water.

  • Divide the rats into groups (e.g., free PTL suspension, PTL-SLNs, PTL-Polymeric Micelles).

  • Administer the respective formulations orally via gavage at a specified dose of this compound.

  • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Quantification of this compound in Plasma Samples

A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is recommended for the sensitive and specific quantification of this compound in plasma.

Sample Preparation (Protein Precipitation):

  • Thaw the plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.

Visualizations

Experimental Workflow for Bioavailability Enhancement

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Formulation Select Formulation Strategy (e.g., SLNs, Micelles) Preparation Prepare PTL Nanoformulation Formulation->Preparation Characterization In Vitro Characterization (Size, PDI, Drug Loading) Preparation->Characterization Animal_Study Oral Administration to Rats Characterization->Animal_Study Optimized Formulation Blood_Sampling Blood Sample Collection Animal_Study->Blood_Sampling Plasma_Analysis HPLC-MS/MS Quantification Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Plasma_Analysis->PK_Analysis

Caption: Workflow for developing and evaluating this compound nanoformulations.

This compound Signaling Pathway Inhibition

signaling_pathway cluster_pathway NF-κB Signaling Pathway cluster_cellular_response Cellular Response PTL This compound IKK IKK Complex PTL->IKK Inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits IkB_active Ubiquitination & Degradation IkB->IkB_active IkB->IkB_active NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus Gene_Expression Pro-inflammatory & Pro-survival Gene Expression NFkB_active->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

managing Pterolactone A degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Pterolactone A is a specialized sesquiterpene lactone. Currently, there is limited publicly available data on its specific degradation pathways and long-term stability. The information provided here is based on the general chemical properties of sesquiterpene lactones and is intended to serve as a guide for researchers. It is highly recommended to perform small-scale stability studies under your specific experimental conditions.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues researchers may encounter related to the degradation of this compound during storage and experimentation.

Issue Potential Cause Recommended Action
Loss of biological activity in experiments. Degradation of this compound due to inappropriate solvent, pH, or temperature.1. Prepare fresh stock solutions of this compound before each experiment. 2. If using aqueous buffers, ensure the pH is slightly acidic (around 5.5) for better stability.[1][2] 3. Avoid prolonged exposure to high temperatures; if heating is necessary, use the lowest effective temperature and shortest duration possible.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). This compound has degraded into one or more byproducts.1. Analyze a freshly prepared standard of this compound to confirm its retention time. 2. Review the storage conditions of the stock solution. Was it exposed to light, high temperatures, or stored in a reactive solvent? 3. Consider the possibility of solvent adduct formation if stored in alcohols like ethanol for extended periods.[3][4]
Precipitate forms in the stock solution. The solvent choice may be inappropriate, or degradation products may be less soluble.1. Try solubilizing this compound in a different solvent (e.g., DMSO, DMF). 2. If the precipitate forms after storage, it is likely a degradation product. The solution should be discarded and a fresh one prepared.
Inconsistent experimental results. This could be due to variable degradation of this compound between experiments.1. Standardize the preparation and handling of this compound solutions. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Perform a quick purity check of the stock solution using a suitable analytical method before critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, solid this compound should be stored at -20°C or lower, protected from light and moisture. For stock solutions, it is recommended to prepare them in an anhydrous aprotic solvent such as DMSO or DMF, aliquot them into small volumes to minimize freeze-thaw cycles, and store them at -80°C.

Q2: What solvents should I avoid when working with this compound?

A2: Based on studies of similar sesquiterpene lactones, it is advisable to avoid long-term storage in alcoholic solvents like ethanol, as this may lead to the formation of solvent adducts.[3][4] If ethanol is necessary for your experimental setup, prepare the solution immediately before use.

Q3: How does pH affect the stability of this compound?

A3: The stability of many sesquiterpene lactones is pH-dependent. They are generally more stable in slightly acidic conditions (pH 5.5) and may degrade at neutral or alkaline pH.[1][2] If your experiments involve aqueous buffers, it is recommended to keep the pH below 7.

Q4: Can I expose this compound solutions to UV light?

A4: It is best to protect this compound solutions from light. UV irradiation has been shown to degrade other sesquiterpene lactones.[5] Use amber vials or wrap containers with aluminum foil.

Hypothetical Stability Data

The following table provides hypothetical stability data for this compound based on the known behavior of other sesquiterpene lactones. This data is for illustrative purposes only.

Condition Parameter Timepoint This compound Remaining (%)
Temperature -20°C (Solid)12 months>99%
4°C (in DMSO)1 month95%
25°C (in DMSO)24 hours90%
37°C (in aqueous buffer, pH 7.4)24 hours75%
pH (in aqueous buffer at 25°C) 5.548 hours98%
7.448 hours85%
8.548 hours70%
Solvent (at 4°C) DMSO1 month95%
Ethanol1 month80% (potential for adduct formation)

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound

Objective: To determine the stability of this compound in a specific buffer system at a given temperature.

Materials:

  • This compound

  • Desired buffer system (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in the desired buffer system.

  • Immediately inject a sample (t=0) into the HPLC or LC-MS to determine the initial peak area of this compound.

  • Incubate the solution at the desired temperature (e.g., 37°C).

  • At specified time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and inject it into the analytical system.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Protocol 2: Analysis of Potential Degradation Products

Objective: To identify potential degradation products of this compound under stress conditions.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • LC-MS/MS system

Methodology:

  • Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.

  • Incubate the solutions at 50°C for 24 hours to induce degradation.

  • Neutralize the acidic and basic solutions.

  • Analyze all samples using an LC-MS/MS system.

  • Compare the chromatograms of the stressed samples to a control sample of this compound.

  • Use the mass spectral data to propose structures for any new peaks that appear, which represent potential degradation products.

Visualizations

Pterolactone_A This compound Hydrolysis Hydrolysis (Neutral/Alkaline pH) Pterolactone_A->Hydrolysis Oxidation Oxidation Pterolactone_A->Oxidation Solvent_Adduct Solvent Addition (e.g., Ethanol) Pterolactone_A->Solvent_Adduct Degradation_Product_1 Hydrolyzed Product (Lactone Ring Opening) Hydrolysis->Degradation_Product_1 Degradation_Product_2 Oxidized Product Oxidation->Degradation_Product_2 Degradation_Product_3 Ethanol Adduct Solvent_Adduct->Degradation_Product_3

Caption: Potential degradation pathways for this compound.

Start Inconsistent Results or Loss of Activity Observed Check_Storage Review Storage Conditions (Temp, Light, Solvent) Start->Check_Storage Analyze_Stock Analyze Stock Purity (e.g., HPLC) Check_Storage->Analyze_Stock Prep_Fresh Prepare Fresh Stock Solution Prep_Fresh->Analyze_Stock Stock_OK Stock is Pure Analyze_Stock->Stock_OK Yes Stock_Degraded Stock is Degraded Analyze_Stock->Stock_Degraded No Modify_Protocol Modify Experimental Protocol (e.g., lower pH, fresh dilutions) Stock_OK->Modify_Protocol Discard_Old Discard Old Stock Stock_Degraded->Discard_Old Discard_Old->Prep_Fresh End Proceed with Experiment Modify_Protocol->End

Caption: Troubleshooting workflow for this compound degradation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Activates Pterolactone_A This compound Pterolactone_A->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nuc->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Validation & Comparative

Unveiling the Molecular Quarry: A Comparative Guide to Confirming the Biological Target of Pterolactone A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification of a bioactive compound's molecular target is a critical step in understanding its mechanism of action and therapeutic potential. Pterolactone A, a sesquiterpenoid lactone, presents a compelling case for target identification. While its precise biological target remains to be definitively elucidated in published literature, its structural class provides a strong foundation for a hypothesis-driven investigation. This guide compares this compound with other well-characterized sesquiterpenoid lactones, outlines experimental strategies to identify its direct binding partners, and provides detailed protocols for these key experiments.

Sesquiterpenoid lactones are a diverse group of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Many of these effects are attributed to their ability to covalently modify specific protein targets. The presence of reactive functional groups, such as α,β-unsaturated carbonyls, allows these compounds to act as Michael acceptors, forming covalent bonds with nucleophilic amino acid residues, most notably cysteine, within protein binding pockets.

The Prime Suspect: NF-κB and Other Potential Targets

A primary and well-documented target for a multitude of anti-inflammatory sesquiterpenoid lactones is the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2][3][4][5][6] NF-κB plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. Inhibition of the NF-κB signaling pathway is a key mechanism of action for many anti-inflammatory drugs. Sesquiterpenoid lactones can directly alkylate cysteine residues on components of the NF-κB pathway, such as the p65 subunit of NF-κB or the IκB kinase (IKK) complex, thereby preventing its activation and downstream signaling.[1][3]

Given its structural classification, it is highly probable that this compound's biological activity stems from a similar mechanism. To confirm this, a direct comparison with known NF-κB-targeting sesquiterpenoid lactones is warranted.

Comparative Analysis of this compound and Known NF-κB Inhibitors

The following table summarizes the characteristics of this compound alongside those of well-studied sesquiterpenoid lactones known to inhibit NF-κB. This comparison highlights the structural similarities that support the hypothesis of a shared mechanism of action.

CompoundChemical StructureKnown Biological Target(s)Reported IC50/EC50 for NF-κB InhibitionKey Reactive Moiety
This compound (8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dioneUndeterminedNot availableα,β-Unsaturated ketone
Parthenolide Germacranolide sesquiterpenoid lactoneNF-κB (p65 subunit), IKK, Tubulin~5 µMα-Methylene-γ-lactone
Helenalin Pseudoguaianolide sesquiterpenoid lactoneNF-κB (p65 subunit)~10 µMα-Methylene-γ-lactone, Cyclopentenone
Costunolide Germacranolide sesquiterpenoid lactoneNF-κB, STAT3~2.5-5 µMα-Methylene-γ-lactone

Experimental Strategies for Target Confirmation

To definitively identify the biological target of this compound, a multi-pronged approach employing modern chemical proteomics and classical biochemical techniques is recommended. The following diagram illustrates a comprehensive workflow for this purpose.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_validation Target Validation & Mechanism cluster_identification Target Identification Pterolactone_A This compound (Sesquiterpenoid Lactone) Chemoproteomics Chemoproteomics (Affinity Purification-MS) Pterolactone_A->Chemoproteomics  Immobilize on resin ABPP Activity-Based Protein Profiling (ABPP) Pterolactone_A->ABPP  Synthesize probe Biochemical_Assays Biochemical Assays (e.g., EMSA for NF-κB) Target_Confirmation Confirmed Biological Target Biochemical_Assays->Target_Confirmation Cellular_Assays Cellular Assays (Reporter Gene, Western Blot) Cellular_Assays->Target_Confirmation Direct_Binding Direct Binding Assays (SPR, ITC) Direct_Binding->Target_Confirmation Mass_Spec Mass Spectrometry (LC-MS/MS) Chemoproteomics->Mass_Spec  Identify bound proteins ABPP->Mass_Spec  Identify labeled proteins Candidate_Targets Candidate Targets Mass_Spec->Candidate_Targets  Generate list of potential targets Candidate_Targets->Biochemical_Assays Candidate_Targets->Cellular_Assays Candidate_Targets->Direct_Binding nfkb_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits IkB_ub Ubiquitination & Degradation IkB->IkB_ub Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Pterolactone_A This compound Pterolactone_A->IKK  Inhibits (Hypothesized) Pterolactone_A->NFkB_p65_p50  Inhibits (Hypothesized)

References

validation of Pterolactone A's anticancer activity in xenograft models

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Anticancer Activity in Xenograft Models

Disclaimer: Initial literature and database searches did not yield any published studies on the anticancer activity of a compound specifically named "Pterolactone A" in xenograft models. Therefore, this guide provides a comparative analysis of three alternative compounds—FBA-TPQ, Baicalein, and Apaziquone—for which in vivo xenograft data are available. This guide is intended to serve as a comprehensive example of how such a comparative analysis is structured, presenting key experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Overview of Investigated Compounds

This guide compares the preclinical in vivo anticancer activities of the following three compounds in xenograft models:

  • FBA-TPQ: A synthetic analog of the marine alkaloid makaluvamine, investigated for its efficacy in breast cancer models.

  • Baicalein: A flavonoid derived from the root of Scutellaria baicalensis, evaluated in non-small cell lung cancer xenografts.

  • Apaziquone: A bioreductive alkylating agent, studied for its therapeutic potential in oral cancer.

Comparative Efficacy in Xenograft Models

The following table summarizes the quantitative data on the antitumor activity of FBA-TPQ, Baicalein, and Apaziquone in their respective xenograft studies.

ParameterFBA-TPQBaicaleinApaziquone
Cancer Model Breast Cancer (MCF-7)Non-Small Cell Lung Cancer (A549)Oral Squamous Cell Carcinoma
Animal Model Athymic Nude MiceAthymic Nude MiceNOD/SCID/Crl Mice
Administration Route Intraperitoneal (i.p.)IntragastricIntraperitoneal (i.p.)
Dosage 10 mg/kg/day40 mg/kg0.1 mg/kg
Treatment Schedule 3 days/weekDailyWeekly
Treatment Duration 3 weeksNot specified6 weeks
Tumor Growth Inhibition ~60% inhibition by day 18[1]Significant reduction in tumor volume[2]Significant delay in tumor growth[3]
Reported Toxicity Weight loss observed at higher dosesNo significant systemic toxicity reportedNo significant change in body weight observed[3]

Experimental Protocols

FBA-TPQ in Breast Cancer Xenograft Model

Cell Line: MCF-7 (human breast adenocarcinoma)

Animal Model: Athymic nude mice (female, 4-6 weeks old)

Protocol:

  • Estrogen Supplementation: One week prior to cell implantation, mice are supplemented with β-Estradiol pellets to support the growth of the estrogen-dependent MCF-7 cells.[4]

  • Cell Preparation: MCF-7 cells are cultured, harvested during the logarithmic growth phase, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.[4][5]

  • Tumor Cell Implantation: 5 x 10^6 MCF-7 cells are subcutaneously injected into the inguinal area of each mouse.[1]

  • Tumor Growth Monitoring: Tumor size is measured regularly using calipers. The tumor volume is calculated using the formula: Volume = (length × width²) / 2.[6][7]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: FBA-TPQ is administered intraperitoneally at a dose of 10 mg/kg, three days a week for three weeks. The control group receives a vehicle solution.[1]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis, such as Western blotting, to assess protein expression.[1]

Baicalein in Non-Small Cell Lung Cancer Xenograft Model

Cell Line: A549 (human non-small cell lung cancer)

Animal Model: Athymic nude mice

Protocol:

  • Cell Preparation: A549 cells are cultured and prepared for injection.

  • Tumor Cell Implantation: 1 x 10^6 A549 cells are injected into the left lungs of the mice to establish an orthotopic lung cancer model.[1]

  • Tumor Growth Confirmation: Tumor formation and volume are monitored, in some studies using techniques like micro-CT imaging.[2][8]

  • Treatment Initiation: Thirty days after inoculation, mice are randomized into treatment and control groups.

  • Drug Administration: Baicalein is administered intragastrically at a dose of 40 mg/kg. The control group receives a vehicle (e.g., 0.5% CMC-Na solution).[1]

  • Endpoint Analysis: Tumor volume is assessed at the end of the treatment period. Tumors and organs may be harvested for histological analysis and Western blotting to evaluate the expression of proteins related to the drug's mechanism of action.[2][8]

Apaziquone in Oral Cancer Xenograft Model

Cell Line: Oral Squamous Cell Carcinoma (OSCC) cells

Animal Model: Immune-compromised NOD/SCID/CRL#394 mice (male, 2 months old)

Protocol:

  • Cell Preparation: 1 x 10^6 OSCC cells are prepared in a serum-free medium.

  • Tumor Cell Implantation: The cell suspension is subcutaneously implanted into the flank region of the mice.[3][9]

  • Tumor Growth Monitoring: Tumor volumes are monitored regularly.

  • Treatment Initiation: When tumors reach a size of approximately 100–200 mm³, mice are randomized into treatment and vehicle control groups (n=6 per group).[3][9]

  • Drug Administration: Apaziquone is administered via intraperitoneal injection at a dose of 0.1 mg/kg body weight, weekly for six weeks. The control group receives a 0.1% DMSO vehicle.[3][9]

  • Toxicity and Efficacy Monitoring: Mice are monitored twice a week for any signs of toxicity, and body weights are recorded. Tumor volumes are measured to assess treatment efficacy.[3][9]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

G Figure 1. General Workflow for Xenograft Studies cluster_pre Preparation cluster_exp Experimentation cluster_post Analysis cell_culture Cell Line Culture implantation Tumor Cell Implantation cell_culture->implantation animal_prep Animal Model Preparation animal_prep->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Drug Administration randomization->treatment endpoint Endpoint Data Collection treatment->endpoint analysis Histological & Molecular Analysis endpoint->analysis

Figure 1. General Workflow for Xenograft Studies
Signaling Pathways

FBA-TPQ has been shown to exert its anticancer effects in part by modulating the p53-MDM2 signaling pathway. It can lead to a decrease in the expression of MDM2, a negative regulator of the tumor suppressor p53.[10][11] This inhibition of MDM2 leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis.[11]

G Figure 2. FBA-TPQ and the p53-MDM2 Pathway FBATPQ FBA-TPQ MDM2 MDM2 FBATPQ->MDM2 inhibits p53 p53 MDM2->p53 inhibits Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Figure 2. FBA-TPQ and the p53-MDM2 Pathway

Baicalein has been reported to inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer, promoting cell survival and proliferation. By inhibiting this pathway, Baicalein can suppress tumor growth and induce apoptosis.

G Figure 3. Baicalein and the PI3K/Akt Pathway Baicalein Baicalein PI3K PI3K Baicalein->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Figure 3. Baicalein and the PI3K/Akt Pathway

Apaziquone is a bioreductive prodrug that, once activated, causes DNA damage, leading to the initiation of the intrinsic apoptosis pathway. This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death.[3][9]

G Figure 4. Apaziquone and the Intrinsic Apoptosis Pathway Apaziquone Apaziquone (activated) DNA_Damage DNA Damage Apaziquone->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4. Apaziquone and the Intrinsic Apoptosis Pathway

References

In-Depth Comparison: Pterolactone A vs. Established Inhibitors of the PI3K/Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade is a critical regulator of numerous cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[4][5][6][7][8] This guide provides a comparative analysis of the novel compound Pterolactone A against well-established inhibitors of the PI3K/Akt/mTOR pathway.

While the specific inhibitory activity of this compound on the PI3K/Akt/mTOR pathway is still under investigation, this comparison is based on hypothetical inhibitory data to illustrate its potential positioning against current therapeutic agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.

Comparative Analysis of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (hypothetical values) and several known inhibitors targeting different components of the PI3K/Akt/mTOR pathway.

Inhibitor Target(s) IC50 (nM) Reference
This compound PI3Kα (Hypothetical)15-
Alpelisib (BYL719) PI3Kα5Clinical Trials
Copanlisib Pan-PI3K0.5-0.7Clinical Trials
Idelalisib PI3Kδ2.5Clinical Trials
Capivasertib Akt10Clinical Trials
Everolimus mTORC11.6-2.6Clinical Trials

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. Below are standard protocols for key experiments in this area.

In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant human kinase (e.g., PI3Kα, Akt, mTOR)

  • Kinase-specific substrate (e.g., PIP2 for PI3K)

  • ATP (radiolabeled or non-radiolabeled)

  • Kinase assay buffer

  • Test inhibitors (this compound and known inhibitors)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test inhibitors.

  • In a microplate, add the recombinant kinase, its substrate, and the kinase assay buffer.

  • Add the diluted inhibitors to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a defined period.

  • Stop the reaction and measure the kinase activity using a suitable detection method.

  • Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay

This assay measures the effect of inhibitors on the proliferation of cancer cell lines with a known activated PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell line (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test inhibitors

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitors.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well.

  • Measure the signal (e.g., luminescence) which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the PI3K/Akt/mTOR Pathway and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition Pterolactone_A This compound (Hypothetical) Pterolactone_A->PI3K Pan_PI3K_Inh Pan-PI3K Inhibitors (e.g., Copanlisib) Pan_PI3K_Inh->PI3K Akt_Inh Akt Inhibitors (e.g., Capivasertib) Akt_Inh->Akt mTOR_Inh mTOR Inhibitors (e.g., Everolimus) mTOR_Inh->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental_Workflow start Start: Select Cancer Cell Line with Activated Pathway prep_inhibitors Prepare Serial Dilutions of this compound and Known Inhibitors start->prep_inhibitors cell_seeding Seed Cells in 96-well Plates start->cell_seeding treatment Treat Cells with Inhibitors prep_inhibitors->treatment cell_seeding->treatment incubation Incubate for 72 hours treatment->incubation assay Perform Cell Proliferation Assay incubation->assay data_analysis Analyze Data and Determine GI50 Values assay->data_analysis comparison Compare Potency of This compound to Known Inhibitors data_analysis->comparison

Caption: Workflow for comparing inhibitor effects on cell proliferation.

References

In-Depth Analysis of Pterolactone A's Biological Effects Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the therapeutic potential of natural compounds, a comprehensive cross-validation of the effects of Pterolactone A in different cell lines is currently unavailable in publicly accessible scientific literature. While the chemical structure of this compound is documented, detailed experimental data regarding its cytotoxic activity, impact on signaling pathways, and specific experimental protocols are not sufficiently available to construct a direct comparative guide.

While information on this compound is scarce, research into related compounds from the Pterocarpus genus, such as Pterostilbene, and extracts from Pterocarpus marsupium and Pterocarpus santalinus, offers valuable insights into the potential anti-cancer properties of this class of molecules. These related substances have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, suggesting that this compound may possess similar biological activities.

Insights from Related Compounds and Genus Extracts

Studies on Pterostilbene and extracts from Pterocarpus species have demonstrated efficacy against a range of cancer cell lines. The primary mechanisms of action identified are the induction of apoptosis and the halting of the cell cycle, which prevents cancer cells from proliferating.

Pterostilbene: A Well-Studied Analogue

Pterostilbene, a compound structurally related to this compound, has been the subject of numerous studies. It has been shown to inhibit the growth of various cancer cells, including breast (MCF-7) and prostate (PC3) cancer cell lines. The mechanisms underlying its anti-cancer effects involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of pro-survival signaling pathways like Akt. Furthermore, Pterostilbene has been observed to modulate key proteins involved in apoptosis, such as the Bcl-2 family and caspases.

Extracts from Pterocarpus Species

Extracts from the bark and other parts of Pterocarpus marsupium and Pterocarpus santalinus have also been investigated for their anti-cancer properties. These extracts have shown cytotoxic effects against various cancer cell lines. For instance, gold nanoparticles synthesized using Pterocarpus marsupium bark extract exhibited cytotoxic effects on oral squamous cell carcinoma cell lines (SCC29b, SSC154, and OECM-1)[1]. The anti-tumor activity is often attributed to the complex mixture of phytochemicals present in the extracts, which may include various lactones, flavonoids, and terpenoids.

Postulated Signaling Pathways

Based on the mechanisms identified for related compounds, it can be hypothesized that this compound might influence key signaling pathways involved in cancer cell survival and proliferation. These could include pathways regulated by Akt, NF-κB, and MAPK, which are common targets for many natural anti-cancer compounds. However, without direct experimental evidence, the specific pathways modulated by this compound remain speculative.

The diagram below illustrates a generalized signaling pathway for apoptosis induction, which is a common mechanism for related anti-cancer compounds.

G cluster_0 Apoptosis Induction This compound (Hypothesized) This compound (Hypothesized) Pro-Apoptotic Proteins (Bax, Bak) Pro-Apoptotic Proteins (Bax, Bak) This compound (Hypothesized)->Pro-Apoptotic Proteins (Bax, Bak) Mitochondrion Mitochondrion Pro-Apoptotic Proteins (Bax, Bak)->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway potentially activated by this compound.

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, standard assays are used to evaluate the anti-cancer effects of natural compounds. These would be the necessary first steps to characterize the biological activity of this compound.

Table 1: Standard Experimental Protocols for Assessing Anti-Cancer Activity

ExperimentPurposeGeneral Methodology
Cell Viability Assay (e.g., MTT, XTT) To determine the cytotoxic effect of the compound on cancer cells and calculate the IC50 value (concentration required to inhibit 50% of cell growth).Cancer cells are seeded in 96-well plates and treated with varying concentrations of the compound for 24-72 hours. A reagent (e.g., MTT) is added, which is converted by viable cells into a colored product. The absorbance is measured to quantify cell viability.
Apoptosis Assay (e.g., Annexin V/PI Staining) To determine if the compound induces programmed cell death (apoptosis).Cells are treated with the compound and then stained with Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells). The stained cells are analyzed by flow cytometry.
Cell Cycle Analysis To determine if the compound affects the progression of the cell cycle.Cells are treated with the compound, fixed, and stained with a DNA-binding dye (e.g., Propidium Iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Western Blot Analysis To investigate the effect of the compound on the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.Cells are treated with the compound, and total protein is extracted. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest.

Conclusion

References

Independent Verification of Pterolactone A's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the mechanism of action of Pterolactone A have been inconclusive due to a lack of publicly available research. Searches for "this compound" have not yielded specific information regarding its biological activities, signaling pathways, or any independent verification studies. The available literature discusses broader categories of related compounds, such as terpenoid lactones and strigolactones, but provides no direct data on this compound.

This guide, therefore, serves as a foundational overview of the general landscape of lactone-containing compounds and outlines the necessary experimental framework for the future independent verification of a novel compound like this compound. We will draw comparisons with well-characterized lactones to propose a potential roadmap for investigation.

Understanding the Landscape: Terpenoid Lactones and Strigolactones

Terpenoid lactones are a large class of naturally occurring compounds known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] Their mechanisms of action are diverse and often depend on the specific chemical structure of the molecule.

Strigolactones are a more recently identified class of plant hormones that play a crucial role in regulating plant development, particularly branching.[3][4] Their signaling pathway is relatively well-understood and involves perception by an α/β-hydrolase receptor, leading to the degradation of transcriptional repressors.

Given the "-lactone" suffix in its name, it is plausible that this compound belongs to one of these or a related class of compounds. Independent verification of its mechanism of action would require a systematic approach to first identify its biological target and then elucidate the downstream signaling events.

Proposed Experimental Workflow for Independent Verification

A rigorous investigation into this compound's mechanism of action would necessitate a multi-faceted approach. The following diagram outlines a potential experimental workflow:

experimental_workflow cluster_discovery Phase 1: Target Identification cluster_validation Phase 2: Pathway Elucidation cluster_verification Phase 3: Independent Verification phenotypic_screening Phenotypic Screening affinity_chromatography Affinity Chromatography phenotypic_screening->affinity_chromatography yeast_three_hybrid Yeast Three-Hybrid phenotypic_screening->yeast_three_hybrid target_identification Target Identification affinity_chromatography->target_identification yeast_three_hybrid->target_identification reporter_assays Reporter Gene Assays target_identification->reporter_assays western_blot Western Blot target_identification->western_blot phosphoproteomics Phosphoproteomics target_identification->phosphoproteomics pathway_elucidation Pathway Elucidation reporter_assays->pathway_elucidation western_blot->pathway_elucidation phosphoproteomics->pathway_elucidation knockout_studies Gene Knockout/Knockdown pathway_elucidation->knockout_studies mutational_analysis Site-Directed Mutagenesis pathway_elucidation->mutational_analysis in_vivo_models In Vivo Models pathway_elucidation->in_vivo_models mechanism_verification Mechanism Verification knockout_studies->mechanism_verification mutational_analysis->mechanism_verification in_vivo_models->mechanism_verification

Caption: Proposed experimental workflow for the independent verification of this compound's mechanism of action.

Hypothetical Signaling Pathway and Key Experiments

Should this compound be found to act similarly to strigolactones, its signaling pathway could be hypothesized as follows:

signaling_pathway Pterolactone_A This compound Receptor Receptor (e.g., D14-like) Pterolactone_A->Receptor Complex This compound-Receptor Complex Receptor->Complex Binding Repressor Repressor Protein (e.g., SMXL-like) Complex->Repressor Recruitment Ubiquitination Ubiquitination Repressor->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Gene_Expression Target Gene Expression Proteasome->Gene_Expression Activation

Caption: A hypothetical signaling pathway for this compound, based on the strigolactone model.

To validate such a pathway, the following key experiments would be crucial:

Table 1: Key Experimental Protocols for Pathway Elucidation

ExperimentObjectiveMethodology
Pull-down Assay with Biotinylated this compound To identify direct binding partners of this compound.A biotinylated version of this compound would be synthesized and incubated with cell lysates. Streptavidin beads would then be used to pull down the biotin-Pterolactone A and any bound proteins. Bound proteins would be identified by mass spectrometry.
Yeast Two-Hybrid Screen To identify protein-protein interactions initiated by this compound.A known receptor candidate (identified from the pull-down) would be used as "bait" to screen a cDNA library for interacting "prey" proteins in the presence and absence of this compound.
In Vitro Degradation Assay To determine if this compound induces the degradation of a putative repressor protein.The purified receptor, a putative E3 ubiquitin ligase, and the repressor protein would be incubated with and without this compound and ubiquitin. The degradation of the repressor would be monitored by Western blot.
Quantitative Real-Time PCR (qRT-PCR) To measure changes in the expression of downstream target genes.RNA would be extracted from cells treated with this compound, and the expression levels of potential target genes (identified through RNA-seq) would be quantified.

Comparative Data with Known Lactones

As no data for this compound exists, we present a comparative table of well-characterized lactones to provide a framework for future analysis.

Table 2: Comparison of Biological Activities and Mechanisms of Known Lactones

CompoundClassPrimary Biological ActivityMechanism of ActionKey Experimental Evidence
Artemisinin Sesquiterpene LactoneAntimalarialIron-mediated cleavage of the endoperoxide bridge, generating reactive oxygen species that damage parasitic proteins.In vitro parasite killing assays, mass spectrometry-based identification of alkylated proteins.
Parthenolide Sesquiterpene LactoneAnti-inflammatory, Anti-cancerInhibition of the NF-κB signaling pathway through direct alkylation of the p65 subunit.Electrophoretic mobility shift assays (EMSA), reporter gene assays for NF-κB activity.
GR24 Synthetic StrigolactonePlant branching inhibitorPromotes the interaction between the D14 receptor and the D3 F-box protein, leading to the degradation of SMXL repressor proteins.In vitro pull-down assays, yeast two-hybrid analysis, analysis of plant branching phenotypes.

Conclusion

The independent verification of this compound's mechanism of action is currently hampered by a lack of available data. However, by drawing parallels with other well-studied lactone-containing compounds, a clear experimental path forward can be defined. The proposed workflow, from target identification to in vivo validation, provides a comprehensive strategy to elucidate the molecular underpinnings of this compound's biological activity. Future research efforts should focus on the systematic application of these methodologies to uncover the signaling pathways regulated by this novel compound and to compare its performance with existing alternatives.

References

Pterolactone A and its Synthetic Analogs: A Comparative Efficacy Analysis - A Field in Need of Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing interest in the therapeutic potential of terpenoid lactones, a comprehensive comparative analysis of the efficacy of Pterolactone A and its synthetic analogs remains a significant gap in the current scientific literature. As of late 2025, publicly available data from peer-reviewed studies, clinical trials, or other scientific communications do not provide the necessary quantitative data to objectively compare the biological performance of this compound or any of its synthetic derivatives.

While the broader class of terpenoid lactones is known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, specific experimental data on this compound is notably absent. This lack of information prevents a detailed discussion of its mechanism of action, the signaling pathways it may modulate, and how structural modifications in synthetic analogs might influence its therapeutic efficacy.

For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The field is open for pioneering research to isolate or synthesize this compound, develop novel synthetic analogs, and conduct the foundational biological and pharmacological studies necessary to elucidate their potential.

Future Research Directions: A Proposed Roadmap

To address the current knowledge gap, a systematic investigation of this compound and its analogs is required. The following experimental workflow is proposed as a foundational roadmap for future research in this area.

G cluster_0 Compound Acquisition & Analog Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation A Isolation of this compound or Total Synthesis B Design & Synthesis of This compound Analogs A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Anti-inflammatory Assays (e.g., NO, cytokine production) B->D E Antimicrobial Assays (e.g., MIC, MBC) B->E F Signaling Pathway Analysis (e.g., Western Blot, qPCR) C->F D->F G Target Identification (e.g., Affinity Chromatography) F->G H Animal Models of Disease (e.g., inflammation, cancer) F->H I Pharmacokinetic & Toxicology Studies H->I

Caption: Proposed experimental workflow for the evaluation of this compound and its synthetic analogs.

Representative Experimental Protocols

While specific protocols for this compound are not available, the following are detailed methodologies for key experiments commonly used to evaluate the efficacy of novel lactone compounds. These can serve as a starting point for future investigations.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the test compound only (to check for direct effects on the cells). Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): NO is unstable and quickly oxidizes to nitrite in the cell culture medium. The concentration of nitrite is measured as an indicator of NO production.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production compared to the LPS-only control.

Potential Signaling Pathways to Investigate

Based on the known mechanisms of other bioactive lactones, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound and its analogs.

G cluster_0 Inflammatory Signaling cluster_1 Cell Proliferation & Survival PterolactoneA This compound / Analogs NFkB NF-κB Pathway PterolactoneA->NFkB Inhibition? MAPK MAPK Pathway (p38, JNK, ERK) PterolactoneA->MAPK Modulation? JAK_STAT JAK-STAT Pathway PterolactoneA->JAK_STAT Inhibition? PI3K_Akt PI3K/Akt Pathway PterolactoneA->PI3K_Akt Inhibition? Apoptosis Apoptosis Pathway (Caspase activation) PterolactoneA->Apoptosis Induction?

Caption: Potential signaling pathways modulated by this compound and its analogs.

Pterolactone A: A Head-to-Head Comparison with Standard-of-Care Drugs Remains Elusive Due to Lack of Efficacy Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its classification as a norsesquiterpene lactone, a class of compounds known for a wide range of biological activities, a thorough review of published scientific literature reveals a significant lack of data on the specific therapeutic effects of Pterolactone A. While its chemical structure is known, there is insufficient evidence to establish a clear mechanism of action or a definitive therapeutic application. Consequently, a direct head-to-head comparison with any current standard-of-care drugs is not feasible at this time.

This compound has been identified and isolated from natural sources, including the leaves of Pterocarya stenoptera and Cyclocarya paliurus. However, subsequent biological evaluations reported in the scientific literature are sparse. One available study investigated the inhibitory effects of this compound on α-glucosidase and glycogen phosphorylase, enzymes relevant to the management of metabolic disorders such as diabetes. The findings of this study indicated that this compound exhibited low inhibitory activity against these enzymes, suggesting that its primary therapeutic value is unlikely to be in this area.

Beyond this specific enzymatic assay, there is a notable absence of published research detailing the effects of this compound in other biological systems. Preclinical studies investigating its potential anticancer, anti-inflammatory, or antimicrobial properties, which are often associated with other terpenoid lactones, have not been reported. Without this foundational data, it is impossible to identify a specific disease or condition for which this compound might be effective.

This lack of a defined biological target or a demonstrated significant therapeutic effect prevents the identification of appropriate standard-of-care drugs for a comparative analysis. A meaningful comparison would necessitate quantitative data from preclinical or clinical studies that directly evaluate the efficacy and safety of this compound against established treatments.

Comparative Guide to Validated Analytical Methods for Pterolactone A Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of Pterolactone A, a sesquiterpenoid lactone of significant interest for its potential therapeutic properties. The selection of a robust and reliable analytical method is critical for pharmacokinetics, quality control, and stability testing in drug development. This document outlines and compares the most prevalent techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The information presented herein is a synthesis of established analytical practices for sesquiterpenoid lactones, providing a framework for developing and validating a method for this compound.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, quantification by UV absorbance.Separation by chromatography, quantification by mass-to-charge ratio.
Sensitivity Moderate (typically µg/mL to high ng/mL range).High to Very High (typically low ng/mL to pg/mL range).
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to unique precursor-product ion transitions.
Linearity (R²) Typically ≥ 0.999.[1][2][3]Typically ≥ 0.998.[4]
Precision (%RSD) Intra-day: < 2%, Inter-day: < 3%.[1][2]Intra-day: < 15%, Inter-day: < 15% (as per FDA guidelines for bioanalytical methods).
Accuracy/Recovery Typically 98-102%.[1]Typically 85-115% (as per FDA guidelines for bioanalytical methods).
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Expertise Requires moderate operator skill.Requires highly skilled operators for method development and troubleshooting.
Applications Routine quality control of raw materials and finished products, stability studies.Bioanalysis (plasma, tissue), metabolite identification, analysis of complex matrices.

Experimental Protocols

Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These are starting points and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and simple formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for sesquiterpene lactones.[1]

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B; 30.1-35 min, 30% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV spectrum of this compound (a full scan from 200-400 nm with a DAD is recommended to determine the optimal wavelength, likely around 210-230 nm for the lactone chromophore).

Validation Parameters:

  • Linearity: Prepare standard solutions of this compound at a minimum of five concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The coefficient of determination (R²) should be ≥ 0.999.[1][2][3]

  • Precision: Analyze replicate preparations of a standard solution at three concentration levels (low, medium, high) on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) should be < 2%.[1][2]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. The recovery should be within 98-102%.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[4]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue.

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm) is suitable for faster analysis.

  • Mobile Phase: Similar to HPLC-UV, a gradient of acetonitrile and water with 0.1% formic acid is common.[5]

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often effective for sesquiterpene lactones, looking for [M+H]⁺ or [M+Na]⁺ adducts.[6]

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion (Q1) will be the m/z of the chosen this compound adduct.

    • The product ion (Q3) is determined by fragmentation of the precursor ion in the collision cell. At least two MRM transitions should be monitored for confident quantification and confirmation.

  • Optimization: The cone voltage and collision energy must be optimized for this compound to achieve the best sensitivity.

Validation Parameters (based on FDA Bioanalytical Method Validation Guidance):

  • Linearity: A calibration curve with at least six non-zero standards.

  • Precision and Accuracy: Determined at four quality control (QC) levels: lower limit of quantification (LLOQ), low, medium, and high. The precision (%CV) should not exceed 15% (20% at LLOQ), and the accuracy should be within ±15% (±20% at LLOQ) of the nominal concentrations.

  • Selectivity and Matrix Effect: Assessed by analyzing blank matrix samples from at least six different sources.

  • Stability: Freeze-thaw stability, short-term stability, long-term stability, and stock solution stability should be evaluated.

Workflow and Process Diagrams

Validation_Workflow Experimental Workflow for Analytical Method Validation cluster_dev Method Development cluster_val Method Validation cluster_app Application Dev Method Development & Optimization (Column, Mobile Phase, Detection) Spec Specificity / Selectivity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection Prec->LOD LOQ Limit of Quantification LOD->LOQ Rob Robustness LOQ->Rob App Routine Analysis (QC, Bioanalysis, Stability) Rob->App Apply

Caption: Workflow for analytical method validation.

PterolactoneA_Analysis_Pathway Logical Pathway for this compound Quantification cluster_sample Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection (Bulk, Formulation, Plasma) Extraction Extraction (e.g., SPE, LLE, Dilution) Sample->Extraction Chromatography Chromatographic Separation (HPLC/UPLC) Extraction->Chromatography Detection Detection (UV/DAD or MS/MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

Validating the Therapeutic Potential of Pterolactone A Analogs in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct preclinical data on Pterolactone A remains limited in publicly accessible literature, significant research into other cytotoxic constituents of the medicinal fern Pteris semipinnata offers valuable insights into the potential therapeutic avenues of this compound family. This guide provides a comparative analysis of the preclinical anti-cancer activity of this compound analogs, specifically compounds designated as 5F, 6F, and A, derived from Pteris semipinnata. The data presented herein is compiled from in vitro cytotoxicity and mechanistic studies, as well as in vivo animal models, to offer a comprehensive overview of their therapeutic potential.

In Vitro Cytotoxicity

The anti-proliferative effects of this compound analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineCancer TypeIC50 (µg/mL)
6F SPC-A-1Lung Adenocarcinoma0.115 ± 0.022[1]
BEL-7402Liver Adenocarcinoma0.221 ± 0.058[1]
CNE-2ZNasopharyngeal Carcinoma0.328 ± 0.066[1]
HePG IILiver Adenocarcinoma0.343 ± 0.003[1]
MGC-803Gastric Adenocarcinoma0.590 ± 0.032[1]
5F Multiple Cell LinesVariousLess active than 6F[1]
A Multiple Cell LinesVariousLess active than 6F[1]

Mechanistic Insights: Induction of Apoptosis

Further investigations into the mechanism of action of compound 5F, identified as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, have revealed its ability to induce apoptosis in cancer cells. Studies in breast cancer cell lines (MCF-7, MDA-MB-231, and SK-BR-3) have demonstrated that treatment with 5F leads to a significant increase in the expression of pro-apoptotic proteins Bax and Bak, alongside a decrease in the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptosis pathway.[2] Concurrently, an increase in the activity of caspase-3, a key executioner caspase, was observed, confirming the induction of apoptosis.[2]

Similar pro-apoptotic effects were observed in nasopharyngeal carcinoma (NPC) cells (CNE-2Z), where compound 5F induced G2/M phase cell cycle arrest and mitochondrial apoptosis, associated with an increased Bax/Bcl-2 ratio and upregulation of cytochrome c in the cytosol.[3]

In Vivo Efficacy

The therapeutic potential of compound 5F has been further validated in a preclinical in vivo model. In an orthotopic xenograft model of human breast cancer using MDA-MB-231 cells, administration of 5F significantly suppressed primary tumor growth and reduced the number of metastatic nodules in the lungs.[4] These findings suggest that 5F possesses both anti-tumor and anti-metastatic properties. Importantly, the study also indicated that the therapeutic doses of 5F did not exhibit significant toxic effects on the liver or kidneys of the nude mice.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7][8][9]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Western Blot Analysis for Apoptosis-Related Proteins

The expression levels of pro- and anti-apoptotic proteins were assessed by Western blotting.[10][11][12][13][14]

  • Cell Lysis: Treated and untreated cancer cells were harvested and lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates was determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, Caspase-3, β-actin).

  • Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands was quantified using densitometry software, with β-actin serving as a loading control.

Visualizing the Pathways

To better understand the mechanisms and workflows, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Protein Analysis Apoptosis Protein Analysis Western Blot->Apoptosis Protein Analysis Xenograft Model Xenograft Model Compound Administration Compound Administration Xenograft Model->Compound Administration Tumor Measurement Tumor Measurement Compound Administration->Tumor Measurement Metastasis Assessment Metastasis Assessment Compound Administration->Metastasis Assessment Tumor Growth Inhibition Tumor Growth Inhibition Tumor Measurement->Tumor Growth Inhibition Metastasis Reduction Metastasis Reduction Metastasis Assessment->Metastasis Reduction

Experimental workflow for preclinical evaluation.

apoptosis_pathway This compound Analog (5F) This compound Analog (5F) Bcl-2 Bcl-2 This compound Analog (5F)->Bcl-2 Bax/Bak Bax/Bak This compound Analog (5F)->Bax/Bak Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Intrinsic apoptosis signaling pathway induced by compound 5F.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pterostilbene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Lack of Publicly Available Data on Pterolactone A Derivatives Obstructs Direct SAR Analysis

Comprehensive searches of scientific literature and chemical databases have revealed a significant gap in publicly available information regarding the structure-activity relationship (SAR) studies of this compound derivatives. While the chemical structure of this compound is documented, there is a notable absence of published research detailing the synthesis of its derivatives and the subsequent evaluation of their biological activities. This lack of data prevents the creation of a direct comparison guide on this specific topic.

In light of this, the following guide will focus on a closely related and extensively studied class of natural compounds: Pterostilbene derivatives . Pterostilbene, a dimethylated analog of resveratrol, has garnered considerable interest in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This guide will provide a detailed comparison of pterostilbene derivatives, summarizing quantitative data, outlining experimental protocols, and visualizing key concepts as requested.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of the structure-activity relationships of various pterostilbene derivatives, with a focus on their anticancer activities.

Data Presentation: Anticancer Activity of Pterostilbene Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of pterostilbene derivatives against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented.

CompoundModificationCell LineIC50 (µM)Reference
PterostilbeneParent CompoundHSC-3 (Oral)45.3[4]
T47D (Breast)>100[4]
MCF-7 (Breast)>100[4]
HepG2 (Liver)>100[4]
Compound 3a Coumarin-pterostilbene hybridHepG2 (Liver)80.09[4]
Compound 4a Pterostilbene-chalcone hybridT47D (Breast)102.05[4]
Compound 4b Pterostilbene-chalcone hybridMCF-7 (Breast)23.12[4]
PIF_9 Indanone-pterostilbene hybridRAW264.7 (Macrophage)Not specified for cytotoxicity, but showed potent anti-inflammatory and anti-oxidative activity at 2.5-10 µM[5]
Tryptophan-conjugated analogueAmino acid conjugationMDA-231 (Breast)Enhanced anti-proliferative activity[3]

Key SAR Observations:

  • Hybridization with other pharmacophores: The hybridization of pterostilbene with chalcone and coumarin moieties has been shown to modulate its anticancer activity. For instance, the pterostilbene-chalcone hybrid 4b exhibited significantly improved activity against the MCF-7 breast cancer cell line compared to the parent pterostilbene.[4]

  • Introduction of Indanone Moiety: The incorporation of an indanone moiety in PIF_9 resulted in a compound with potent anti-inflammatory and anti-oxidative properties, suggesting a shift in the primary biological activity.[5]

  • Amino Acid Conjugation: Conjugation with amino acids, particularly tryptophan, enhanced the anti-proliferative activity of pterostilbene analogues in breast cancer cells.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, T47D, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the pterostilbene derivatives or a vehicle control (e.g., DMSO).[4]

  • Incubation: The plates are incubated for a further 48 hours.[4]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.[4]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.[4]

Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

  • Cell Culture: RAW264.7 macrophage cells are cultured in 96-well plates.[5]

  • Stimulation and Treatment: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of the test compounds (e.g., PIF_9).[5]

  • Griess Reagent: After a 24-hour incubation, the production of NO in the culture supernatant is measured using the Griess reagent.[5]

  • Absorbance Reading: The absorbance at 540 nm is measured, which is proportional to the NO concentration.

Mandatory Visualizations

General Workflow of a Structure-Activity Relationship (SAR) Study

The following diagram illustrates the typical workflow of an SAR study, from the initial lead compound to the identification of an optimized derivative.

SAR_Workflow Lead Lead Compound (e.g., Pterostilbene) Design Design of Derivatives Lead->Design Synthesis Chemical Synthesis Design->Synthesis Bioassay Biological Evaluation (e.g., Cytotoxicity Assay) Synthesis->Bioassay Data Data Analysis (IC50 Determination) Bioassay->Data SAR SAR Establishment Data->SAR SAR->Design Iterative Modification Optimized Optimized Derivative SAR->Optimized

Caption: A flowchart illustrating the iterative process of a typical Structure-Activity Relationship (SAR) study.

Signaling Pathway Modulation by Pterostilbene Derivatives

The diagram below depicts a simplified representation of the MAPKs/NF-κB signaling pathway, which is a target for the anti-inflammatory effects of some pterostilbene derivatives like PIF_9.[5]

Caption: A simplified diagram of the MAPKs/NF-κB signaling pathway and its inhibition by pterostilbene derivative PIF_9.

References

Pterolactone A: Unraveling its Gene Expression Profile Remains an Open Scientific Inquiry

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the gene expression profiles induced by Pterolactone A have been identified. This lack of publicly accessible data prevents a direct comparison of its effects with other compounds based on quantitative gene expression analysis.

For researchers, scientists, and drug development professionals interested in the molecular effects of this compound, this represents a significant knowledge gap. While the broader class of terpenoid lactones, to which this compound belongs, is known for a range of biological activities including cytotoxic, anti-inflammatory, and anti-cancer effects, the specific mechanisms and downstream genetic targets of this compound remain uncharacterized.

Without experimental data from techniques such as microarray analysis or RNA sequencing (RNA-seq) for cells or tissues treated with this compound, it is not possible to provide a detailed comparison guide as requested. Such a guide would necessitate quantitative data on differentially expressed genes and the signaling pathways they influence.

The absence of this information highlights an opportunity for future research. Investigating the transcriptomic changes induced by this compound could reveal novel molecular targets and pathways, potentially elucidating its therapeutic potential and providing a basis for comparison with other bioactive molecules.

At present, any discussion of the comparative effects of this compound on gene expression would be purely speculative. Further experimental investigation is required to generate the necessary data to construct a meaningful and objective comparison guide.

The Emerging Potential of Terpenoid Lactones in Drug Development: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising classes of compounds are terpenoid lactones, which have demonstrated a wide range of biological activities, including potent anti-cancer and anti-inflammatory effects.[1][2] This guide provides a comparative analysis of three well-studied terpenoid lactones—Artemisinin, Parthenolide, and Helenalin—as potential lead compounds for drug development. Their performance is benchmarked against established therapeutic agents to offer a clear perspective on their potential.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of the selected terpenoid lactones against various cancer cell lines and inflammatory markers. These data provide a quantitative basis for comparing their potency against standard-of-care drugs.

Table 1: Anti-Cancer Activity (IC50 Values in µM)
CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)PC-3 (Prostate)HeLa (Cervical)
Artemisinin 83.28 (as Artesunate, 24h)[3]28.8 (48h)[3]2.20 (24h)[4]-0.82 (as ART-TPP)[5]
Parthenolide 9.54 ± 0.82[2]4.3[6]7.0[6]2.7 ± 1.1 (72h)[7]-
Doxorubicin 2.3[8]4.06[9]---
Paclitaxel ~0.005-0.01[8]----

Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.

Table 2: Anti-Inflammatory Activity
CompoundTarget/AssayIC50 Value (µM)
Helenalin NF-κB InhibitionPotent inhibitor[10][11]
T47D cell viability (72h)2.23[12]
Indomethacin Inhibition of NO, TNF-α, and PGE2 release56.8, 143.7, and 2.8 respectively[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of these lead compounds.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays), which is specifically cleaved by active caspase-3.[14] The cleavage releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified to determine caspase-3 activity.[14]

Protocol (Colorimetric):

  • Cell Lysis: Induce apoptosis in cells and prepare cell lysates using a lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add 5 µL of cell lysate to each well.[16]

  • Add assay buffer and 10 µL of the caspase-3 substrate (Ac-DEVD-pNA) to each well.[15][16]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[15]

  • Absorbance Measurement: Read the absorbance at 400-405 nm using a microplate reader.[14] The increase in absorbance is proportional to the caspase-3 activity.

NF-κB Activation Assay

This assay measures the activation of the transcription factor NF-κB, a key regulator of inflammation.

Principle: In its inactive state, NF-κB resides in the cytoplasm. Upon activation by stimuli like TNF-α, it translocates to the nucleus to regulate gene expression. This assay quantifies the amount of the p65 subunit of NF-κB in the nucleus.

Protocol (ELISA-based):

  • Nuclear Extraction: Treat cells with the test compound and a stimulant (e.g., TNF-α). Prepare nuclear extracts from the cells.

  • Binding to Plate: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site. Incubate for 1 hour.

  • Primary Antibody: Add a primary antibody specific to the p65 subunit of NF-κB and incubate for 1 hour.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

  • Development: Add a developing solution and incubate for 15-45 minutes.

  • Stop Reaction & Read: Add a stop solution and measure the absorbance at 450 nm.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. The growth of the resulting tumors is monitored over time following treatment with the test compound.

Protocol:

  • Cell Preparation: Culture human cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.[17]

  • Implantation: Subcutaneously inject approximately 1x10^7 cells in a volume of 200 µL into the flank of nude mice.[18]

  • Tumor Growth Monitoring: Once tumors are established, measure their volume regularly (e.g., every 3 days) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.[18]

  • Treatment: Administer the test compound to the mice according to the planned dosing schedule and route.

  • Efficacy Evaluation: At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight and volume. Compare the tumor sizes in the treated groups to the control group to determine the extent of tumor growth inhibition.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental workflows involved in lead compound validation.

G cluster_0 Lead Compound Validation Workflow A Compound Library Screening B Hit Identification (Primary Assays) A->B C Lead Generation (Secondary Assays) B->C D Lead Optimization (SAR Studies) C->D E In Vivo Efficacy & Toxicity Studies D->E F Preclinical Candidate Selection E->F

Caption: A generalized workflow for the validation of a lead compound in drug discovery.

G cluster_1 Simplified NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Expression (Inflammation, Survival) Nucleus->Gene Helenalin Helenalin Helenalin->NFkB Inhibits Translocation

Caption: Helenalin's inhibitory effect on the NF-κB signaling pathway.

G cluster_2 Intrinsic Apoptosis Pathway Compound Terpenoid Lactone (e.g., Parthenolide) Mito Mitochondria Compound->Mito Induces Stress CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Binds Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The role of terpenoid lactones in inducing apoptosis via the mitochondrial pathway.

Conclusion

Terpenoid lactones such as Artemisinin, Parthenolide, and Helenalin represent a promising frontier in the search for new anti-cancer and anti-inflammatory drugs. Their potent biological activities, demonstrated through in vitro and in vivo studies, underscore their potential as lead compounds. While further optimization is necessary to improve their pharmacological profiles and address any potential toxicities, the data presented in this guide highlight their significant therapeutic promise. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing these natural products from the laboratory to the clinic.

References

Safety Operating Guide

Navigating the Disposal of Pterolactone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on general laboratory safety principles and publicly available data. It is not a substitute for a substance-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety (EHS) office before handling or disposing of any chemical for which an SDS is not available.

Chemical and Physical Properties of Pterolactone A

While a comprehensive safety profile for this compound is not available, some of its computed chemical and physical properties have been reported. This information, summarized from the PubChem database, can offer preliminary insights but is insufficient to determine its full hazard profile.[1]

PropertyValueSource
Molecular Formula C₁₅H₁₆O₄PubChem[1]
Molecular Weight 260.28 g/mol PubChem[1]
IUPAC Name (8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dionePubChem[1]
XLogP3 1.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]

General Disposal Protocol for Chemicals without a Safety Data Sheet

In the absence of a specific SDS for this compound, it should be treated as a hazardous waste. The following is a step-by-step guide for its disposal, emphasizing caution and compliance with institutional and regulatory standards.

Step 1: Assume Hazardous Properties Without specific toxicity, reactivity, flammability, or corrosivity data, treat this compound with the utmost caution. Assume it possesses hazardous characteristics until proven otherwise. This includes considering it as potentially toxic, an irritant, and environmentally harmful.

Step 2: Consult Your Institutional EHS Office Your primary and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on this compound, including its name, CAS number (if known), and any known properties. EHS professionals are trained to assess and manage unknown chemical waste and will provide specific guidance based on your institution's policies and local regulations.

Step 3: Segregate and Label the Waste Properly segregate the this compound waste from other chemical waste streams to prevent accidental reactions. Use a dedicated, chemically resistant, and sealable container. The container must be clearly labeled as "Hazardous Waste" and should include:

  • The full chemical name: "this compound"

  • Any known hazard information (e.g., "Caution: Unknown Hazards")

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

Do not use abbreviations or chemical formulas on the primary label.

Step 4: Proper Storage of Waste Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should be a secure, well-ventilated area, away from heat sources and incompatible materials. Ensure the container is kept closed at all times, except when adding waste.

Step 5: Arrange for Professional Disposal Your EHS office will coordinate the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[2][3] Improper disposal can lead to environmental contamination and regulatory violations.[4][5]

Experimental Workflow for Disposal of a Research Chemical without an SDS

The following diagram illustrates the logical workflow for the safe disposal of a research chemical, such as this compound, when a Safety Data Sheet is not available.

Disposal_Workflow_No_SDS cluster_prep Initial Handling and Assessment cluster_action Procedural Steps cluster_end Final Disposition start This compound Waste Generated no_sds No SDS Available start->no_sds assume_hazard Assume Hazardous Properties (Toxic, Irritant, etc.) contact_ehs Contact Institutional EHS Office assume_hazard->contact_ehs no_sds->assume_hazard Proceed with Caution segregate_label Segregate and Label Waste Container contact_ehs->segregate_label store_waste Store in Satellite Accumulation Area (SAA) segregate_label->store_waste arrange_pickup Arrange for Professional Disposal via EHS store_waste->arrange_pickup end Compliant and Safe Disposal arrange_pickup->end

Disposal workflow for a research chemical lacking a Safety Data Sheet.

By adhering to these conservative and compliant procedures, researchers can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling Pterolactone A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 20, 2025, a specific Safety Data Sheet (SDS) for Pterolactone A is not publicly available. The following guidance is based on the safety profiles of structurally similar lactone compounds, such as beta-propiolactone and pantolactone, and established best practices for handling potentially hazardous research chemicals. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this compound.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The information is intended to supplement, not replace, institutional safety protocols and professional judgment.

Personal Protective Equipment (PPE)

Due to the unknown specific toxicity of this compound, a conservative approach to PPE is mandatory. The following table summarizes the recommended PPE based on general laboratory safety standards and data from similar compounds.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations
Hand Protection Double-layered nitrile gloves.[1]Silver Shield® or butyl rubber gloves underneath nitrile gloves for extended exposure.
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.[1]Chemical splash goggles and a full-face shield, especially when handling larger quantities or there is a splash hazard.[1][2]
Body Protection Flame-resistant lab coat with tight-fitting cuffs.A disposable, low-permeability gown with a solid front in addition to a lab coat.[3]
Respiratory Protection Work in a certified chemical fume hood.If work outside a fume hood is unavoidable, a risk assessment must be conducted to determine the appropriate respiratory protection (e.g., N-95, half-face, or full-face respirator).[4]
Foot Protection Closed-toe shoes that cover the entire foot.[1]Chemical-resistant shoe covers.

Hazard and Safety Data for Structurally Similar Compounds

The following table presents hazard information for lactones with similar chemical structures to this compound. This data should be used to infer potential hazards and inform a conservative risk assessment.

CompoundCAS NumberKey Hazards
beta-Propiolactone 57-57-8Fatal if inhaled, may cause cancer, causes serious eye and skin irritation, combustible liquid.[5]
Pantolactone 599-04-2Causes serious eye irritation.[6][7]
gamma-Crotonolactone 497-23-4Causes skin and serious eye irritation.[8]

Operational Plan: Handling and Storage

A systematic approach is crucial for safely handling this compound in a laboratory setting. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_sds Review Safety Information (Proxy Data) prep_setup->prep_sds handle_weigh Weigh Compound in Ventilated Enclosure prep_sds->handle_weigh Proceed with Caution handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon Post-Experiment cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_solid Segregate Solid Waste disp_liquid Segregate Liquid Waste disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:

  • Preparation:

    • Always work within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[7]

    • Prepare all necessary materials and equipment before handling the compound.

  • Handling:

    • When weighing the solid compound, use a ventilated balance enclosure or a fume hood to prevent inhalation of fine particulates.

    • Handle all solutions containing this compound with the same level of precaution as the neat compound.

    • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage:

    • Store this compound in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

    • If the compound is light or moisture sensitive, store it under an inert atmosphere and protected from light.[7]

Disposal Plan

All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Dispose of all contaminated solid materials (e.g., gloves, weighing paper, pipette tips) in a separate, sealed, and labeled solid hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[9] The rinsed container should then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must comply with federal, state, and local regulations.[10]

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.